molecular formula C8H12N4O4 B12350037 Decitabine-15N4

Decitabine-15N4

カタログ番号: B12350037
分子量: 232.18 g/mol
InChIキー: XAUDJQYHKZQPEU-SSDNLDPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decitabine-15N4 is a useful research compound. Its molecular formula is C8H12N4O4 and its molecular weight is 232.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H12N4O4

分子量

232.18 g/mol

IUPAC名

4-(15N)azanyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1

InChIキー

XAUDJQYHKZQPEU-SSDNLDPUSA-N

異性体SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])CO)O

正規SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O

製品の起源

United States

Foundational & Exploratory

Decitabine-15N4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Decitabine-15N4, a stable isotope-labeled internal standard essential for the accurate quantification of the epigenetic drug decitabine. This document details its chemical properties, its critical role in bioanalytical assays, and the underlying mechanism of action of its unlabeled counterpart, decitabine.

Introduction to this compound

This compound is a labeled version of decitabine, a cytidine analog that functions as a DNA methyltransferase (DNMT) inhibitor.[1] In this compound, four nitrogen atoms within the 5-azacytosine ring and the exocyclic amine have been replaced with the stable isotope Nitrogen-15 (¹⁵N).[2] This isotopic labeling renders the molecule chemically identical to decitabine in its biological and chemical behavior but allows it to be distinguished by mass spectrometry due to its increased molecular weight.[1] Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of decitabine concentration measurements in biological matrices.[2][3]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of decitabine, with the exception of the four ¹⁵N atoms. It is formally named 4-(amino-¹⁵N)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one-1,3,5-¹⁵N₃.[2]

Chemical Structure of Decitabine: (Note: The structure of this compound is identical, with the four nitrogen atoms isotopically labeled.)

Chemical structure of Decitabine
Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below, providing a direct comparison with its unlabeled analog, decitabine.

PropertyThis compoundDecitabine
Molecular Formula C₈H₁₂[¹⁵N]₄O₄[2]C₈H₁₂N₄O₄
Molecular Weight 232.2 g/mol [2]228.21 g/mol
Synonyms 5-aza-2'-Deoxycytidine-¹⁵N₄, DAC-¹⁵N₄[2]5-aza-2'-deoxycytidine, DAC, Dacogen
Physical Form Solid[2]Solid
Solubility Slightly soluble in DMSO (heated) and Methanol[2]Soluble in DMSO
Purity ≥95%[2]Varies by supplier

Mechanism of Action of Decitabine

Decitabine is a prodrug that requires phosphorylation to become active.[4] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[5][6] Upon incorporation into DNA, decitabine covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of the DNA.[6] This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[5][7]

The following diagram illustrates the key steps in the mechanism of action of decitabine.

Decitabine_Mechanism cluster_cell Cancer Cell Decitabine_ext Decitabine (extracellular) Decitabine_int Decitabine (intracellular) Decitabine_ext->Decitabine_int Transport Decitabine_TP Decitabine Triphosphate Decitabine_int->Decitabine_TP Phosphorylation DNA_inc DNA Incorporation Decitabine_TP->DNA_inc S-phase incorporation DNMT_trap DNMT Trapping DNA_inc->DNMT_trap DNMT binding Hypomethylation DNA Hypomethylation DNMT_trap->Hypomethylation DNMT degradation Gene_reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_reexpression Apoptosis Apoptosis / Cell Cycle Arrest Gene_reexpression->Apoptosis

Caption: Mechanism of action of Decitabine leading to apoptosis.

Experimental Protocols

The primary experimental application of this compound is as an internal standard for the quantitative analysis of decitabine in biological samples by LC-MS/MS. The following protocol is a representative example based on established methodologies.[3]

Protocol: Quantification of Decitabine in Plasma using this compound as an Internal Standard

1. Materials and Reagents

  • Decitabine analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Blank plasma (e.g., mouse, rat, human)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of decitabine and this compound in DMSO. Store at -20°C.[3]

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.[3]

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the decitabine stock solution into blank plasma to achieve the desired concentration range.

3. Sample Preparation

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: XBridge HILIC column or equivalent

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to achieve separation

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • Decitabine: m/z 235.07 → 118.97[3]

      • This compound: m/z 239.03 → 122.97[3]

5. Data Analysis

  • Integrate the peak areas for the SRM transitions of decitabine and this compound.

  • Calculate the peak area ratio (decitabine peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of decitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the experimental workflow for the quantification of decitabine using this compound.

LCMS_Workflow cluster_workflow LC-MS/MS Quantification Workflow A Sample Collection (Plasma) B Spike with this compound (Internal Standard) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing (Peak Area Ratio) F->G H Quantification (Calibration Curve) G->H

Caption: Workflow for Decitabine quantification using a stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with decitabine. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for pharmacokinetic studies and other applications requiring the precise quantification of decitabine in complex biological matrices. A thorough understanding of its properties and the mechanism of action of decitabine is crucial for the design and interpretation of these experiments.

References

The Core Epigenetic Mechanism of Decitabine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent that has garnered significant attention in the field of epigenetics and cancer therapy.[1][2][3] Its ability to reverse aberrant DNA methylation patterns, a hallmark of many cancers, has established it as a cornerstone treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of Decitabine, with a focus on its epigenetic effects.

It is important to address the terminology "Decitabine-15N4" as specified in the topic. Following a thorough review of the scientific literature, this specific nomenclature does not appear to correspond to a standardly recognized form of Decitabine. It is plausible that this refers to Decitabine isotopically labeled with four 15N atoms for use in metabolic or pharmacokinetic studies. While such labeling is a valuable research tool, the fundamental mechanism of action remains identical to that of unlabeled Decitabine. This guide will, therefore, focus on the well-established epigenetic mechanisms of Decitabine.

The Dual Mechanism of Action: A Dose-Dependent Phenomenon

Decitabine exhibits a dual, dose-dependent mechanism of action.[1] At low concentrations, its primary effect is DNA hypomethylation, leading to the reactivation of silenced tumor suppressor genes and cellular differentiation.[1][2] At higher concentrations, it incorporates more extensively into DNA, leading to cytotoxicity.[1]

Dose LevelPrimary MechanismCellular Outcome
Low Dose DNA HypomethylationReactivation of tumor suppressor genes, cellular differentiation, reduced proliferation, apoptosis.[1][2]
High Dose DNA Damage and CytotoxicityCovalent trapping of DNMTs, DNA synthesis arrest, cell death.[1]

The Molecular Pathway of Decitabine-Induced Hypomethylation

The epigenetic action of Decitabine is a multi-step process that begins with its entry into the cell and culminates in the depletion of active DNA methyltransferase enzymes.

Cellular Uptake and Metabolic Activation

Decitabine, being a nucleoside analog of deoxycytidine, requires active transport into the cell via nucleoside transporters. Once inside, it undergoes a series of phosphorylation events to become its active triphosphate form, 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP).[2][3] This activation is a critical rate-limiting step.[6]

  • Phosphorylation Cascade:

    • Decitabine is first phosphorylated by deoxycytidine kinase (DCK) to Decitabine monophosphate (5-aza-dCMP).[2][7]

    • 5-aza-dCMP is then converted to Decitabine diphosphate (5-aza-dCDP) by nucleoside monophosphate kinase (NMPK) .[7]

    • Finally, 5-aza-dCDP is phosphorylated to the active 5-aza-dCTP .[7]

Inactivation of Decitabine can occur through deamination by cytidine deaminase (CDA) , which converts it into an inactive uridine analog.[6][8] The ratio of activating (DCK) to inactivating (CDA) enzymes can be a determinant of cellular resistance to Decitabine.[9][10]

Decitabine Decitabine Decitabine_in Decitabine (intracellular) Decitabine->Decitabine_in dCMP 5-aza-dCMP Decitabine_in->dCMP DCK Inactive Inactive Metabolite Decitabine_in->Inactive dCDP 5-aza-dCDP dCMP->dCDP dCTP 5-aza-dCTP (active) dCDP->dCTP

Fig. 1: Metabolic activation and inactivation of Decitabine.
Incorporation into DNA and DNMT Trapping

During the S-phase of the cell cycle, DNA polymerase incorporates 5-aza-dCTP into newly synthesized DNA strands in place of deoxycytidine.[3] The key event in Decitabine's mechanism occurs when DNA methyltransferases (primarily DNMT1, the maintenance methyltransferase) attempt to methylate the 5-position of the incorporated azacytosine base.[3][11]

The nitrogen atom at the 5-position of the azacytosine ring prevents the normal methylation reaction. Instead, a stable covalent bond is formed between the DNMT enzyme and the Decitabine-containing DNA.[3] This "trapping" of the DNMT enzyme leads to its irreversible inactivation and subsequent degradation by the proteasomal pathway.[3]

cluster_0 DNA Replication (S-Phase) cluster_1 DNMT Interaction dCTP 5-aza-dCTP DNA_Polymerase DNA Polymerase dCTP->DNA_Polymerase New_DNA Newly Synthesized DNA (with incorporated Decitabine) DNA_Polymerase->New_DNA Trapped_Complex Covalent DNMT1-DNA Adduct New_DNA->Trapped_Complex DNMT1 DNMT1 DNMT1->Trapped_Complex Degradation Proteasomal Degradation Trapped_Complex->Degradation Depletion Depletion of active DNMT1 Degradation->Depletion

Fig. 2: Incorporation of Decitabine into DNA and subsequent trapping of DNMT1.
Passive DNA Demethylation and Gene Reactivation

The depletion of active DNMT1 during subsequent rounds of DNA replication leads to a passive loss of methylation patterns.[11] As the cell divides, the newly synthesized DNA strands are not methylated, resulting in a progressive and global DNA hypomethylation.[1] This demethylation primarily affects CpG islands in the promoter regions of genes that were previously silenced by hypermethylation.[2][3]

The removal of repressive methyl marks allows for the binding of transcription factors and the re-expression of silenced genes, including critical tumor suppressor genes.[1][2]

Hypermethylated_DNA Hypermethylated DNA (Silenced Tumor Suppressor Gene) Replication DNA Replication (DNMT1 depleted) Hypermethylated_DNA->Replication Hypomethylated_DNA Hypomethylated DNA Replication->Hypomethylated_DNA Transcription Transcription Factor Binding Hypomethylated_DNA->Transcription Reactivation Gene Reactivation Transcription->Reactivation

References

The Role of Decitabine-15N4 in DNA Methylation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Decitabine-15N4 and its application in the field of DNA methylation research. Decitabine, a potent DNA methyltransferase (DNMT) inhibitor, is a cornerstone of epigenetic therapy. The stable isotope-labeled variant, this compound, serves as an invaluable tool for precise quantification and metabolic tracing, enhancing the accuracy and depth of studies aimed at understanding its mechanism of action and clinical utility.

Core Concepts: Decitabine's Mechanism of Action

Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog of deoxycytidine. Its primary mechanism involves the inhibition of DNA methyltransferases, the enzymes responsible for adding methyl groups to DNA, a key epigenetic modification.[1][2] At low doses, decitabine is incorporated into replicating DNA, where it covalently traps DNMTs, leading to their degradation.[2][3] This results in passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of previously silenced tumor suppressor genes.[4][5] At higher doses, decitabine exhibits cytotoxic effects by inducing DNA damage and apoptosis.[5][6]

This compound, in which four nitrogen atoms are replaced with the stable isotope ¹⁵N, is chemically and biologically equivalent to its unlabeled counterpart.[7] Its key advantage lies in its distinct mass, which allows it to be differentiated from endogenous molecules in biological samples. This makes it an ideal internal standard for quantitative analysis using mass spectrometry, ensuring high accuracy and precision in determining the concentration of decitabine in cells, tissues, and plasma.[7][8] Furthermore, its isotopic signature enables its use as a tracer to delineate the metabolic fate of decitabine within the cell.[9][10][11]

Quantitative Data on Decitabine-Induced DNA Hypomethylation

The following tables summarize quantitative data from various studies on the effect of decitabine on DNA methylation levels.

Table 1: Global DNA Methylation Changes Following Decitabine Treatment

Cell Type/Patient CohortDecitabine Concentration/DoseTreatment DurationMethod of AnalysisPercentage Reduction in Global DNA MethylationReference(s)
U2OS (Osteosarcoma) Cells0.1 µMNot SpecifiedNext-Generation Bisulfite Sequencing~67.5% decrease (from 53.5% to 17.4%)[4]
U2OS (Osteosarcoma) Cells10 µMNot SpecifiedNext-Generation Bisulfite Sequencing~38.3% decrease (from 53.5% to 33.0%)[4]
HCT116 (Colon Cancer) Cells1 µM24-36 hoursNot Specified~60% reduction[12]
Refractory Solid Tumors/Lymphomas (Patients)2.5-20 mg/m²5 or 10 daysLINE AssayMedian decrease from 51.2% to 43.7%[13][14]
Acute Myeloid Leukemia (AML) Patients20 mg/m²/day10 daysMBD-SeqSignificant reduction (P = .001)[15][16]
Acute Myeloid Leukemia (AML) Patients (Secondary Resistance)Long-term treatmentNot SpecifiedEPIC ArrayMedian of 8.9% of CpGs hypomethylated at resistance[6]

Table 2: Gene-Specific and Regional DNA Methylation Changes with Decitabine

Cell Type/Patient CohortDecitabine Concentration/DoseKey FindingsGenomic RegionReference(s)
HCT116 (Colon Cancer) Cells1 µM11% of methylated CG sites demethylatedGene Promoters[12]
HCT116 (Colon Cancer) Cells1 µMHigher demethylation in non-CGI regions (15.2%) vs. CGI regions (6.6%)CpG Islands (CGI) vs. Non-CGI[12]
HL-60 (Leukemia) Cells0.5 µM8% of methylated CG sites demethylatedGene Promoters[12]
Acute Myeloid Leukemia (AML) Patients100 nM (in vitro)Heavily methylated CpGs are most affectedGenome-wide[17]
Breast Cancer Cell Lines (JIMT-1 and T-47D)Low-dose (approx. IC20)Thousands of probes showed hypomethylation and hypermethylationGenome-wide[18][19]

Signaling Pathway Modulation by Decitabine

Decitabine's impact on DNA methylation leads to the altered expression of genes involved in various signaling pathways. One of the well-documented pathways affected is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

In many cancers, key antagonists of the Wnt signaling pathway, such as Secreted Frizzled-Related Proteins (sFRPs) and Dickkopf (DKK), are silenced by promoter hypermethylation. This leads to the constitutive activation of the Wnt pathway, promoting cell proliferation and survival. Decitabine treatment can reverse this by inducing the demethylation and re-expression of these Wnt antagonists, thereby inhibiting the pathway.[20][21][22]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh sFRP_DKK sFRP, DKK (Wnt Antagonists) sFRP_DKK->Wnt inhibition Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation Ub Ubiquitination & Degradation beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activation Decitabine Decitabine Promoter_Methylation Promoter Hypermethylation of Wnt Antagonists Decitabine->Promoter_Methylation inhibition Promoter_Methylation->sFRP_DKK silencing

Caption: Decitabine's effect on the Wnt signaling pathway.

Experimental Protocols and Workflows

The use of this compound is central to highly sensitive and specific analytical methods for studying decitabine's pharmacokinetics and pharmacodynamics.

Quantification of Decitabine Incorporation into DNA using LC-MS/MS

A key application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays to quantify the amount of decitabine incorporated into cellular DNA.[8][23][24]

Experimental Workflow:

LC_MS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_dna_extraction DNA Processing cluster_lc_ms LC-MS/MS Analysis cell_culture 1. Culture Cells treatment 2. Treat with Decitabine cell_culture->treatment harvest 3. Harvest Cells treatment->harvest dna_extraction 4. Isolate Genomic DNA harvest->dna_extraction spike_is 5. Spike with This compound (IS) dna_extraction->spike_is digestion 6. Enzymatic Digestion to Nucleosides spike_is->digestion lc_separation 7. Chromatographic Separation digestion->lc_separation ms_detection 8. Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification 9. Quantification of Decitabine vs. IS ms_detection->quantification

Caption: Workflow for Decitabine quantification in DNA.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., myeloid leukemia cells) under standard conditions.

    • Treat cells with varying concentrations of decitabine for desired time points (e.g., 24, 48, 72 hours).

  • DNA Isolation and Preparation:

    • Harvest cells and isolate genomic DNA using a commercial kit.

    • Quantify the extracted DNA.

    • Spike a known amount of this compound as an internal standard into the DNA sample.

    • Perform enzymatic digestion of the DNA to break it down into individual nucleosides. This is a critical step to release the incorporated decitabine. A cocktail of enzymes like DNase I, snake venom phosphodiesterase, and alkaline phosphatase is typically used.[23]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the digested nucleosides using a reverse-phase C18 column.[23]

    • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[8]

      • Decitabine Transition: m/z 229.1 → 113.1

      • This compound Transition: m/z 233.1 → 117.1 (example transitions, may vary based on instrument and adduction)

    • Quantification: The amount of decitabine incorporated into the DNA is determined by comparing the peak area ratio of decitabine to the this compound internal standard against a standard curve.

General Protocol for Assessing Global DNA Methylation

To assess the overall effect of decitabine on DNA methylation, a common method is the analysis of Long Interspersed Nuclear Element-1 (LINE-1) methylation, as these repetitive elements are heavily methylated and reflect global methylation levels.

Experimental Workflow:

Methylation_Workflow cluster_sample_prep Sample Preparation cluster_bisulfite Bisulfite Conversion cluster_analysis Analysis treatment 1. Treat Cells with Decitabine dna_extraction 2. Isolate Genomic DNA treatment->dna_extraction bisulfite_conversion 3. Bisulfite Treatment (Unmethylated C -> U) dna_extraction->bisulfite_conversion pcr 4. PCR Amplification of LINE-1 Region bisulfite_conversion->pcr pyrosequencing 5. Pyrosequencing pcr->pyrosequencing quantification 6. Quantification of % Methylation pyrosequencing->quantification

Caption: Workflow for global DNA methylation analysis.

Detailed Methodology:

  • Sample Preparation:

    • Treat cells with decitabine as described previously.

    • Isolate genomic DNA.

  • Bisulfite Conversion:

    • Treat the DNA with sodium bisulfite. This chemical converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

  • PCR and Pyrosequencing:

    • Amplify a specific region of the LINE-1 element using PCR with primers that do not distinguish between methylated and unmethylated sequences.

    • Sequence the PCR product using pyrosequencing technology. This method allows for the quantification of the percentage of cytosine versus thymine (derived from uracil) at specific CpG sites within the LINE-1 element.

  • Data Analysis:

    • The percentage of methylation is calculated based on the ratio of cytosine to thymine signals at the CpG sites of interest. A decrease in this percentage in decitabine-treated samples compared to controls indicates hypomethylation.

Conclusion

This compound is a critical tool for advancing our understanding of DNA methylation and the therapeutic potential of DNMT inhibitors. Its use as an internal standard in LC-MS/MS assays provides unparalleled accuracy in quantifying drug incorporation into DNA, a key pharmacodynamic marker. Furthermore, as a stable isotope tracer, it holds the potential to elucidate the complex metabolic pathways of decitabine. The methodologies and data presented in this guide underscore the importance of this compound in both preclinical and clinical research, aiding in the development of more effective epigenetic therapies for a range of diseases, particularly cancer.

References

The Role of Decitabine-15N4 as a Stable Isotope-Labeled Internal Standard in Bioanalytical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Decitabine-15N4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the epigenetic drug decitabine in biological matrices. The use of a SIL-IS is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision in pharmacokinetic and toxicokinetic studies.

Introduction to Decitabine and the Need for a Reliable Internal Standard

Decitabine (5-aza-2'-deoxycytidine) is a potent DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] Its therapeutic efficacy is linked to its ability to reverse aberrant DNA methylation, a key epigenetic alteration in cancer.[4][5] Accurate quantification of decitabine in biological fluids is crucial for understanding its pharmacokinetics, pharmacodynamics, and for optimizing dosing regimens.[6][7][8]

However, decitabine is chemically unstable at physiological temperature and pH, and its bioanalysis is often complicated by interference from the endogenous compound 2'-deoxycytidine.[9][10] To overcome these challenges and ensure the reliability of analytical data, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended.[2][4][11] this compound has a molecular weight of 232.18 g/mol and a formula of C8H12(15N)4O4.[4][11] As a SIL-IS, it shares near-identical physicochemical properties with the analyte, decitabine, but is mass-shifted due to the incorporation of four 15N isotopes. This allows it to co-elute with decitabine during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response.[2]

Experimental Methodologies Utilizing this compound

The development of a robust bioanalytical method using this compound involves several key stages, from sample preparation to LC-MS/MS analysis and method validation.

Sample Preparation

A critical step in the bioanalysis of decitabine is the efficient extraction of the analyte and internal standard from the biological matrix, typically plasma. Due to the instability of decitabine, rapid sample processing at low temperatures is often necessary.[10] A common and effective technique is protein precipitation.

Detailed Protocol for Protein Precipitation:

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma, add the internal standard solution (this compound).

  • Add a precipitating agent, such as acetonitrile, typically in a 1:3 or 1:4 (v/v) ratio of plasma to solvent.[9]

  • Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000-14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of decitabine and this compound are achieved using a combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry.

Typical LC-MS/MS Parameters:

ParameterTypical Conditions
Chromatographic Column Reversed-phase columns such as C18 or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used.[1][2][9]
Mobile Phase A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1][2][9][12]
Flow Rate Flow rates typically range from 0.3 to 1.0 mL/min.[1][9]
Ionization Source Electrospray ionization (ESI) in the positive ion mode is generally used.[2][12]
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity.[1][9]
MRM Transitions The precursor-to-product ion transitions for decitabine are typically m/z 229.0 → 113.0 or m/z 235.07 → 118.97.[2][12] For this compound, the transition is m/z 239.03 → 122.97.[2]

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability and adherence to regulatory guidelines.[13][14][15][16] The validation process assesses various parameters, including linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Summary of Method Validation Parameters:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.A correlation coefficient (r²) of ≥ 0.99 is generally required.[1]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.The response should be at least 5 times the response of a blank sample. The precision should be ≤ 20% and accuracy within ±20%.[1][2]
Accuracy & Precision The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).For quality control (QC) samples, the precision (expressed as the coefficient of variation, CV%) should be ≤ 15%, and the accuracy should be within ±15% of the nominal value.[1][2][12]
Recovery The efficiency of the extraction procedure in recovering the analyte from the biological matrix.Recovery should be consistent and reproducible across the concentration range.
Matrix Effect The influence of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard.The CV of the IS-normalized matrix factor should be ≤ 15%.[1]
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[14]The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative bioanalytical method validation for decitabine using this compound as the internal standard.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linear Range5.0 - 3000 ng/mL[1]
Correlation Coefficient (r²)≥ 0.998[1]
Lower Limit of Quantification (LLOQ)5.0 ng/mL[1]
Lower Limit of Detection (LLOD)2.0 ng/mL[1]

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (CV%)Intra-Day Accuracy (%)Inter-Day Precision (CV%)Inter-Day Accuracy (%)
LLOQ5.0≤ 6.84[1]90.68 - 97.56[1]≤ 6.84[1]90.68 - 97.56[1]
Low (LQC)15.0≤ 6.84[1]90.68 - 97.56[1]≤ 6.84[1]90.68 - 97.56[1]
Medium (MQC)1400.0≤ 6.84[1]90.68 - 97.56[1]≤ 6.84[1]90.68 - 97.56[1]
High (HQC)2300.0≤ 6.84[1]90.68 - 97.56[1]≤ 6.84[1]90.68 - 97.56[1]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (IS-Normalized)
Low (LQC)15.0~86% with CV < 14.2%[2]0.75[1]
Medium (MQC)1400.0~86% with CV < 14.2%[2]0.48[1]
High (HQC)2300.0~86% with CV < 14.2%[2]0.33[1]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the bioanalytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 or HILIC) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification (Peak Area Ratios) detection->quantification validation Method Validation quantification->validation pk_analysis Pharmacokinetic Analysis validation->pk_analysis

Bioanalytical workflow for decitabine quantification.

validation_logic cluster_params Validation Parameters method Bioanalytical Method valid Is Method Valid? method->valid linearity Linearity & Range valid->linearity accuracy Accuracy & Precision valid->accuracy sensitivity Sensitivity (LLOQ) valid->sensitivity selectivity Selectivity valid->selectivity recovery Recovery valid->recovery matrix Matrix Effect valid->matrix stability Stability valid->stability

Core parameters of bioanalytical method validation.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is integral to the development of sensitive, specific, and reliable bioanalytical methods for the quantification of decitabine. This technical guide has outlined the key experimental protocols and validation parameters necessary for establishing a robust LC-MS/MS assay. By adhering to these principles, researchers and drug development professionals can ensure the generation of high-quality data to support preclinical and clinical studies, ultimately contributing to the safe and effective use of decitabine in the treatment of hematological malignancies.

References

Synthesis and Isotopic Purity of Decitabine-¹⁵N₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Decitabine-¹⁵N₄, a crucial internal standard for quantitative bioanalytical assays. The information presented is compiled from various sources to offer a detailed understanding of the chemical processes and analytical methodologies involved.

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS).[1] Accurate quantification of Decitabine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as Decitabine-¹⁵N₄, are indispensable for achieving high accuracy and precision in mass spectrometry-based bioanalysis.[2] This guide outlines a plausible synthetic route and the analytical methods for ensuring the chemical and isotopic purity of Decitabine-¹⁵N₄.

Synthesis of Decitabine-¹⁵N₄

The synthesis of Decitabine-¹⁵N₄ can be logically divided into two main stages: the synthesis of the ¹⁵N-labeled heterocyclic base, 5-azacytosine-¹⁵N₄, followed by its glycosylation with a protected 2-deoxy-D-ribofuranose derivative.

Stage 1: Synthesis of 5-azacytosine-¹⁵N₄

Proposed Reaction Pathway:

A potential, though unconfirmed, pathway could involve the reaction of ¹⁵N-labeled urea or guanidine derivatives, which themselves can be synthesized from ¹⁵NH₄Cl, with formic acid derivatives to construct the triazine ring of 5-azacytosine.

Stage 2: Glycosylation and Deprotection

The second stage involves the coupling of the synthesized 5-azacytosine-¹⁵N₄ with a protected 2-deoxy-D-ribose derivative, followed by the removal of protecting groups. This is a common strategy in nucleoside synthesis.

Experimental Protocol (Adapted from unlabeled Decitabine synthesis):

  • Silylation of 5-azacytosine-¹⁵N₄: The labeled 5-azacytosine is first silylated to enhance its solubility and reactivity. This is typically achieved by reacting it with a silylating agent like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in an anhydrous solvent.

  • Coupling Reaction: The silylated 5-azacytosine-¹⁵N₄ is then coupled with a protected 2-deoxy-D-ribofuranose, such as 1-O-acetyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose. This reaction is often catalyzed by a Lewis acid.[3]

  • Deprotection: The protecting groups on the sugar moiety are removed. For instance, benzoyl groups can be cleaved by treatment with a base like sodium methoxide in methanol.[4][5]

  • Purification: The crude Decitabine-¹⁵N₄ is purified to remove unreacted starting materials, byproducts, and any remaining unlabeled or partially labeled species. Purification methods for Decitabine often involve recrystallization from solvent mixtures like dimethylacetamide and ethanol or methanol and dimethyl sulfoxide (DMSO).[3][6][7]

Logical Workflow for Decitabine-¹⁵N₄ Synthesis:

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_coupling Coupling and Deprotection Stage cluster_purification Purification and Analysis Stage A ¹⁵N-Ammonium Chloride B Synthesis of ¹⁵N-labeled precursors (e.g., urea, guanidine) A->B Chemical Conversion C Cyclization to form 5-azacytosine-¹⁵N₄ B->C Ring Formation D Silylation of 5-azacytosine-¹⁵N₄ C->D F Coupling Reaction D->F E Protected 2-deoxy-D-ribofuranose E->F G Deprotection F->G H Crude Decitabine-¹⁵N₄ G->H I Recrystallization H->I J Pure Decitabine-¹⁵N₄ I->J

Caption: Workflow for the synthesis of Decitabine-¹⁵N₄.

Quality Control: Purity Analysis

Ensuring the high purity of Decitabine-¹⁵N₄ is paramount for its use as an internal standard. This involves the assessment of both its chemical and isotopic purity.

Chemical Purity Analysis

The chemical purity of Decitabine-¹⁵N₄ can be determined using High-Performance Liquid Chromatography (HPLC), adapting methods developed for unlabeled Decitabine.

Typical HPLC Method Parameters:

ParameterValue
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[8][9]
Mobile Phase A Ammonium acetate buffer solution[8][9]
Mobile Phase B Water:Acetonitrile (10:90 v/v)[8][9]
Flow Rate 1.2 mL/min[8][9]
Detection UV at 254 nm[8][9]
Column Temperature Ambient
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of Decitabine-¹⁵N₄ and its potential impurities.

Isotopic Purity Analysis

The isotopic purity of Decitabine-¹⁵N₄ is determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The goal is to quantify the percentage of molecules that are fully labeled with four ¹⁵N atoms.

Mass Spectrometry Parameters (example):

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive[2]
Mass Spectrometer Triple Quadrupole[2]
SRM Transition (Decitabine) m/z 229 -> 113[2]
SRM Transition (Decitabine-¹⁵N₄) m/z 233 -> 117 (theoretical)

Data Analysis:

The analysis of the mass spectrum involves measuring the ion intensities of the molecular ion peak for Decitabine-¹⁵N₄ (M+4) and the peaks corresponding to molecules with fewer ¹⁵N atoms (M, M+1, M+2, M+3). The isotopic purity is calculated after correcting for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).

Workflow for Isotopic Purity Determination:

Isotopic_Purity_Workflow cluster_analysis Analytical Procedure cluster_data_processing Data Processing and Calculation A Dissolve Decitabine-¹⁵N₄ sample B Inject into LC-MS/MS system A->B C Acquire mass spectrum in full scan or SIM mode B->C D Measure ion intensities of isotopologues (M to M+4) C->D E Correct for natural isotopic abundance of C, H, O D->E F Calculate percentage of each isotopologue E->F G Determine overall isotopic purity F->G

Caption: Workflow for isotopic purity analysis of Decitabine-¹⁵N₄.

Quantitative Data Summary (Hypothetical):

The following table presents a hypothetical but expected distribution of isotopologues for a batch of Decitabine-¹⁵N₄ with high isotopic enrichment.

IsotopologueRelative Abundance (%)
M (Unlabeled)< 0.1
M+1 (¹⁵N₁)< 0.5
M+2 (¹⁵N₂)< 1.0
M+3 (¹⁵N₃)< 5.0
M+4 (¹⁵N₄)> 95.0

Conclusion

The synthesis of Decitabine-¹⁵N₄ is a multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic purity. The analytical methods outlined in this guide, including HPLC for chemical purity and mass spectrometry for isotopic purity, are essential for the quality control of this important internal standard. For researchers and drug development professionals, the use of well-characterized Decitabine-¹⁵N₄ is critical for the generation of reliable bioanalytical data in support of preclinical and clinical studies.

References

An In-depth Technical Guide to the Metabolic Fate of Decitabine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Decitabine-15N4, an isotopically labeled form of the DNA hypomethylating agent Decitabine. This document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols for its analysis. The information herein is intended to support researchers, scientists, and professionals involved in drug development in understanding the disposition of this important therapeutic agent.

Introduction to Decitabine and this compound

Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog of deoxycytidine with significant activity in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its therapeutic effect is primarily attributed to its ability to inhibit DNA methyltransferases (DNMTs), leading to the reactivation of silenced tumor suppressor genes.[2] Decitabine is a prodrug, requiring intracellular activation to exert its cytotoxic and hypomethylating effects.[1][2]

This compound is a stable isotope-labeled version of Decitabine, where four nitrogen atoms in the triazine ring are replaced with the heavy isotope ¹⁵N.[3] This labeling renders it distinguishable from the endogenous deoxycytidine and the unlabeled drug by mass spectrometry, making it an invaluable tool as an internal standard for quantitative bioanalytical assays.[3][4] Understanding the metabolic fate of Decitabine is crucial for optimizing its therapeutic use, and while specific quantitative data for the metabolites of the ¹⁵N-labeled form are not extensively published, its metabolic pathway is expected to mirror that of the unlabeled drug.

Metabolic Pathways of Decitabine

The metabolism of Decitabine can be broadly categorized into two main pathways: activation through phosphorylation and inactivation through deamination. Additionally, Decitabine is subject to chemical degradation in aqueous solutions.

Anabolic Activation Pathway

The activation of Decitabine is an intracellular process that converts the prodrug into its pharmacologically active form, decitabine-5'-triphosphate (DAC-TP).[1][2] This multi-step phosphorylation cascade is essential for its incorporation into DNA.

  • Step 1: Monophosphorylation: Decitabine is transported into the cell by nucleoside transporters.[2] In the cytoplasm, it is first phosphorylated to decitabine-5'-monophosphate (DAC-MP) by the enzyme deoxycytidine kinase (DCK).[1][5]

  • Step 2: Diphosphorylation: DAC-MP is further phosphorylated to decitabine-5'-diphosphate (DAC-DP) by deoxycytidine monophosphate kinase.

  • Step 3: Triphosphorylation: Finally, DAC-DP is converted to the active metabolite, decitabine-5'-triphosphate (DAC-TP), by nucleoside diphosphate kinase.[6]

Once formed, DAC-TP can be incorporated into replicating DNA strands by DNA polymerase in place of the natural deoxycytidine triphosphate (dCTP).[1][2] The incorporated Decitabine then covalently traps DNA methyltransferase 1 (DNMT1), leading to the enzyme's degradation and subsequent hypomethylation of the newly synthesized DNA strand.[6]

Decitabine_Activation_Pathway Decitabine This compound DAC_MP This compound-MP Decitabine->DAC_MP  Deoxycytidine Kinase (DCK) DAC_DP This compound-DP DAC_MP->DAC_DP  dCMP Kinase DAC_TP This compound-TP DAC_DP->DAC_TP  NDP Kinase DNA DNA Incorporation DAC_TP->DNA  DNA Polymerase

Figure 1: Anabolic activation pathway of this compound.

Catabolic Inactivation Pathway

The primary route of Decitabine inactivation is through enzymatic deamination, which occurs rapidly and is a major contributor to its short plasma half-life.[1][2]

  • Deamination by Cytidine Deaminase (CDA): Decitabine is a substrate for cytidine deaminase (CDA), an enzyme highly expressed in the liver, as well as in other tissues like the intestinal epithelium and granulocytes.[2][7][8] CDA catalyzes the conversion of Decitabine to its inactive uridine analog.[7]

  • Metabolism of Monophosphate Form: The monophosphorylated form of Decitabine (DAC-MP) can also be a substrate for deoxycytidylate deaminase (DCTD), which converts it to 5-aza-deoxyuridine monophosphate.[5][6]

The rapid clearance of Decitabine by CDA presents a significant challenge for its clinical efficacy, and co-administration with CDA inhibitors has been explored to increase its bioavailability.[7][8]

Chemical Decomposition

Decitabine is chemically unstable in aqueous solutions, particularly at physiological pH and temperature.[9] It can undergo hydrolytic opening of its triazine ring, leading to the formation of several degradation products.[9][10] This instability necessitates careful handling and preparation of Decitabine solutions for administration and analysis.[11]

Decitabine_Metabolism_Overview cluster_activation Activation Pathway (Intracellular) cluster_inactivation Inactivation Pathways Decitabine_in This compound DAC_MP This compound-MP Decitabine_in->DAC_MP DCK DAC_TP This compound-TP DAC_MP->DAC_TP Kinases DAC_MP_out This compound-MP DNA_incorporation DNA Incorporation & DNMT1 Trapping DAC_TP->DNA_incorporation Decitabine_out This compound Inactive_Metabolites Inactive Uridine Analogs Decitabine_out->Inactive_Metabolites Cytidine Deaminase (CDA) Inactive_MP_Metabolites Inactive Uridine-MP DAC_MP_out->Inactive_MP_Metabolites dCMP Deaminase (DCTD) Decitabine_admin Administered this compound Decitabine_admin->Decitabine_in Decitabine_admin->Decitabine_out

Figure 2: Overview of this compound metabolic pathways.

Quantitative Data and Pharmacokinetics

The pharmacokinetics of Decitabine are characterized by rapid elimination. The use of this compound as an internal standard has been instrumental in accurately quantifying the parent drug in biological matrices.[4]

ParameterSpeciesValueReference
Plasma Half-life (t½) Human~20-35 minutes[1][2]
Total Body Clearance Human125-132 L/h/m²[2]
Volume of Distribution (Vd) Human62.7-89.2 L/m²[2]

Table 1: Pharmacokinetic Parameters of Decitabine in Humans

AnalyteMatrixExtraction RecoveryCV%Reference
Decitabine Mouse Plasma~86%<14.2%[4]
This compound Mouse Plasma91.8%4.98%[4]

Table 2: Extraction Recovery of Decitabine and this compound from Mouse Plasma

Experimental Protocols

The quantification of Decitabine and its metabolites, particularly with the use of this compound as an internal standard, is predominantly performed using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[4][12]

Sample Preparation for Plasma Analysis

Due to the instability of Decitabine, all sample preparation steps should be conducted on ice or at 4°C to minimize degradation.[13]

  • Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA) and a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), to prevent ex vivo degradation of Decitabine.[14]

  • Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation:

    • To a 5 µL aliquot of thawed plasma in a microcentrifuge tube, add 5 µL of the this compound internal standard working solution.[4]

    • Add 40 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

    • Vortex the mixture for 20 seconds.[4]

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer 30 µL of the supernatant to a 96-well plate for injection into the UHPLC-MS/MS system.[4]

Sample_Preparation_Workflow start Blood Sample (with THU) centrifuge1 Centrifuge (1500g, 10 min, 4°C) start->centrifuge1 plasma Plasma centrifuge1->plasma add_is Add this compound Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge2 Centrifuge (15,000g, 10 min, 4°C) vortex->centrifuge2 supernatant Supernatant centrifuge2->supernatant transfer Transfer to 96-well plate supernatant->transfer end UHPLC-MS/MS Analysis transfer->end

Figure 3: Workflow for plasma sample preparation.

UHPLC-MS/MS Method

The following is a representative UHPLC-MS/MS method synthesized from published literature.[4][11]

  • UHPLC System: A standard UHPLC system capable of binary gradient elution.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column. For example, an XBridge HILIC column.[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program designed to separate Decitabine from endogenous plasma components.

  • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.[4]

  • Detection: Selected Reaction Monitoring (SRM).

    • Decitabine: m/z 229.1 → 113.0 (protonated adduct) or m/z 235.07 → 118.97 (lithium adduct).[4][11]

    • This compound: m/z 239.03 → 122.97 (lithium adduct).[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion AdductReference
Decitabine 229.1113.0[M+H]⁺[11]
Decitabine 235.07118.97[M+Li]⁺[4]
This compound 239.03122.97[M+Li]⁺[4]

Table 3: Representative Mass Spectrometry Transitions for Decitabine and this compound

Conclusion

The metabolic fate of this compound is dictated by the same enzymatic pathways that govern the disposition of unlabeled Decitabine. Its primary roles are as a prodrug that undergoes intracellular activation to its active triphosphate form and as a substrate for rapid inactivation by cytidine deaminase. Its chemical instability in aqueous solutions is also a key consideration. The use of this compound as an internal standard in UHPLC-MS/MS assays has been crucial for the accurate determination of Decitabine's pharmacokinetic profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important hypomethylating agent. Further studies focusing on the quantitative analysis of the metabolites of this compound itself would provide deeper insights into its in vivo behavior.

References

A Technical Guide to Preliminary In-Vitro Studies of Decitabine: Methodology and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary in-vitro studies involving the DNA methyltransferase inhibitor, Decitabine. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. This document details the core methodologies for evaluating the efficacy of Decitabine in cell culture, summarizes key quantitative data, and illustrates the underlying molecular pathways. A special focus is placed on the role of isotopically labeled Decitabine, such as Decitabine-15N4, in the precise quantification of the drug in experimental settings.

Introduction to Decitabine and its Mechanism of Action

Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog of deoxycytidine that has demonstrated significant antineoplastic activity.[1] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[1] After cellular uptake and phosphorylation into its active triphosphate form, Decitabine is incorporated into replicating DNA.[1] There, it forms a covalent bond with DNMTs, trapping the enzymes and leading to their degradation.[1] This results in a passive, replication-dependent DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and cell cycle arrest.[1][2] At higher concentrations, Decitabine can also induce cytotoxic effects through the formation of DNA adducts, leading to DNA damage and apoptosis.[1][3]

The Role of this compound in Quantitative Analysis

This compound is a stable isotope-labeled version of Decitabine, where four nitrogen atoms in the triazine ring are replaced with the heavy isotope ¹⁵N.[4] It is not used for studying the biological effects of the drug itself but serves as an essential tool in analytical chemistry.[4][5] Specifically, this compound is utilized as an internal standard for the accurate quantification of Decitabine in biological matrices, such as cell lysates or plasma, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the quantitative data.[6]

Key In-Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assays

A fundamental step in evaluating the in-vitro efficacy of Decitabine is to determine its effect on cancer cell proliferation and viability.

Experimental Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of Decitabine concentrations (e.g., 0.01 µM to 100 µM) for various time points (e.g., 24, 48, 72, 96 hours).[7][8] Fresh media with Decitabine is often replenished every 24 hours due to its short half-life in culture.[8][9]

  • Viability Assessment: Cell viability is measured using colorimetric assays such as MTT or CCK-8, or luminescence-based assays like CellTiter-Glo.[7][9]

  • Data Analysis: The optical density or luminescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curves.[3]

Apoptosis Assays

Decitabine is known to induce apoptosis in various cancer cell lines.[3][10]

Experimental Protocol:

  • Cell Treatment: Cells are treated with varying concentrations of Decitabine for a specified duration.

  • Apoptosis Detection: Apoptosis can be quantified using several methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[7]

    • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

    • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]

  • Data Analysis: The percentage of apoptotic cells is quantified from flow cytometry data or by counting TUNEL-positive cells.[7][11]

Global DNA Methylation Analysis

To confirm Decitabine's mechanism of action, its effect on global DNA methylation is assessed.

Experimental Protocol:

  • Genomic DNA Extraction: Genomic DNA is isolated from Decitabine-treated and control cells.

  • DNA Hydrolysis: The DNA is enzymatically hydrolyzed into individual nucleosides.[12]

  • Quantification by LC-MS/MS: The levels of 5-methyl-2'-deoxycytidine (5mdC) and 2'-deoxyguanosine (2dG) are quantified using a validated LC-MS/MS method.[12][13] 2dG is often used as an internal standard for normalization.[12][13]

  • Data Analysis: The global DNA methylation level is expressed as the percentage of 5mdC relative to the total cytosine content or normalized to 2dG.[12][14]

Gene Expression Analysis

The re-expression of tumor suppressor genes is a key consequence of Decitabine-induced hypomethylation.

Experimental Protocol:

  • RNA Extraction: Total RNA is extracted from treated and untreated cells.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes (e.g., p15, p21) are quantified using qRT-PCR.[1][2] Housekeeping genes are used for normalization.

  • Microarray or RNA-Sequencing: For a global view of gene expression changes, microarray analysis or RNA-sequencing can be performed.[15]

Quantitative Data Summary

The following tables summarize representative quantitative data from in-vitro studies of Decitabine.

Table 1: IC50 Values of Decitabine in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value (µM)
Molt-4T-cell Acute Lymphoblastic Leukemia7284.461
Molt-4T-cell Acute Lymphoblastic Leukemia9610.113
K562Chronic Myeloid Leukemia960.26
K562/DAC (resistant)Chronic Myeloid Leukemia963.16
HL-60Acute Promyelocytic LeukemiaNot specified1.537 (in THP-T80-LNCs)
KARPAS-299Anaplastic Large Cell LymphomaNot specified0.49

Data compiled from multiple sources.[7][16][17]

Table 2: Induction of Apoptosis by Decitabine in Leukemia Cell Lines

Cell LineDecitabine Concentration (µM)Apoptosis Rate (%)
Molt-4120.9
Molt-41043.7
Molt-45062.38

Data from a study on Molt-4 cells.[7]

Table 3: Effect of Decitabine on Global DNA Methylation

Cell LineDecitabine Concentration (µM)Reduction in Global DNA Methylation
Leukemia Cell Lines2.5~50% of baseline
Primary AML Samples0.1Mean decrease of 29%

Data compiled from multiple sources.[12][18]

Visualizing Decitabine's In-Vitro Effects

Signaling Pathways and Cellular Processes

Decitabine's effects are mediated through complex cellular pathways, including DNA damage response and modulation of key signaling networks.

Decitabine's Mechanism of Action and Cellular Effects cluster_0 Cellular Uptake and Activation cluster_1 Epigenetic Modulation cluster_2 Cellular Outcomes cluster_3 Signaling Pathway Modulation Decitabine Decitabine dCTP Decitabine Triphosphate Decitabine->dCTP Phosphorylation DNA_inc Incorporation into DNA dCTP->DNA_inc DNMT_trap DNMT Trapping DNA_inc->DNMT_trap Hypomethylation DNA Hypomethylation DNMT_trap->Hypomethylation Gene_reexp Tumor Suppressor Gene Re-expression (e.g., p15, p21) Hypomethylation->Gene_reexp PI3K_AKT Inhibition of PI3K/AKT/mTOR Pathway Hypomethylation->PI3K_AKT IFN_pathway Activation of Type I Interferon Signaling Hypomethylation->IFN_pathway CellCycleArrest Cell Cycle Arrest (G2/M phase) Gene_reexp->CellCycleArrest Apoptosis Apoptosis Gene_reexp->Apoptosis Differentiation Cellular Differentiation Gene_reexp->Differentiation PI3K_AKT->Apoptosis IFN_pathway->Apoptosis

Caption: Decitabine's mechanism of action and its effects on cellular pathways.

Experimental Workflow for In-Vitro Analysis

A typical workflow for the in-vitro evaluation of Decitabine involves a series of interconnected experiments.

Experimental Workflow for In-Vitro Decitabine Studies start Select Cancer Cell Lines treatment Treat with Decitabine (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle molecular Molecular Analysis treatment->molecular protein Protein Expression (Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 dna_extraction Genomic DNA Extraction molecular->dna_extraction rna_extraction Total RNA Extraction molecular->rna_extraction methylation Global DNA Methylation (LC-MS/MS) dna_extraction->methylation gene_expression Gene Expression (qRT-PCR, RNA-seq) rna_extraction->gene_expression

Caption: A typical workflow for in-vitro studies of Decitabine.

Quantification Workflow using this compound

The precise measurement of Decitabine in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.

Workflow for Decitabine Quantification using this compound sample Biological Sample (e.g., Cell Lysate) spike Spike with This compound (Internal Standard) sample->spike extraction Sample Preparation (e.g., Protein Precipitation) spike->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification lcms->quant Compare peak area ratio of Decitabine to this compound

Caption: Workflow for quantifying Decitabine using this compound as an internal standard.

Conclusion

Preliminary in-vitro studies are indispensable for characterizing the anticancer effects of Decitabine. A systematic approach involving cell viability, apoptosis, and mechanistic assays provides a comprehensive understanding of its efficacy and mode of action. The use of robust analytical methods, supported by stable isotope-labeled internal standards like this compound, is paramount for generating high-quality, reproducible data. This guide provides a foundational framework for researchers to design and execute rigorous in-vitro investigations of Decitabine and other epigenetic modulators.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Decitabine-15N4 in Inhibiting DNA Methyltransferase

Abstract

Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent that functions as a mechanism-based inhibitor of DNA methyltransferases (DNMTs). Its irreversible inhibition of DNMTs leads to the passive demethylation of DNA, subsequent re-expression of silenced tumor suppressor genes, and downstream anti-neoplastic effects such as cell cycle arrest and apoptosis. Due to its critical role in epigenetic modulation, understanding its precise mechanism and effects is paramount for its application in research and clinical settings. This guide details the molecular mechanism of Decitabine, with a special focus on its stable isotope-labeled variant, this compound, which serves as an essential tool for quantitative analysis. We present key quantitative data, detailed experimental protocols, and visual pathways to provide a comprehensive resource for professionals in the field.

Introduction to Decitabine and this compound

Decitabine is a nucleoside analog of 2'-deoxycytidine where the carbon atom at the 5-position of the pyrimidine ring is replaced by a nitrogen atom.[1] This structural modification is key to its function as a powerful inhibitor of DNA methylation, an epigenetic process frequently dysregulated in cancer, leading to the silencing of tumor suppressor genes.[1] Decitabine has been approved for the treatment of myelodysplastic syndromes (MDS) and is under investigation for various other hematological and solid tumors.[1][2][3]

This compound is a stable isotope-labeled version of Decitabine, containing four 15N atoms in the triazine ring.[4] It is chemically and biologically identical to Decitabine but can be differentiated by its higher mass. This property makes it an ideal internal standard for the accurate quantification of Decitabine in biological matrices (e.g., plasma, cell lysates, digested DNA) using mass spectrometry-based techniques like LC-MS/MS.[4][5] Its use is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, allowing researchers to precisely measure drug uptake, incorporation into DNA, and clearance.[5][6]

Core Mechanism of DNMT Inhibition

The action of Decitabine is a multi-step process that is dependent on the cell cycle, specifically the S-phase, where DNA replication occurs.[1]

  • Cellular Uptake and Activation : Decitabine is a prodrug and must be transported into the cell and activated through phosphorylation. Cellular kinases convert it sequentially into Decitabine monophosphate, diphosphate, and finally the active metabolite, Decitabine triphosphate (5-aza-dCTP).[1]

  • Incorporation into DNA : During DNA replication (S-phase), DNA polymerase incorporates 5-aza-dCTP into the newly synthesized DNA strand in place of deoxycytidine triphosphate (dCTP).[1]

  • DNMT Trapping : DNA methyltransferases, primarily the maintenance methyltransferase DNMT1, recognize the 5-azacytosine base as a substrate.[7] When the enzyme attempts to transfer a methyl group, the nitrogen at position 5 prevents the reaction's completion. This results in the formation of an irreversible, covalent bond between the DNMT enzyme and the Decitabine-containing DNA.[1]

  • Enzyme Depletion and DNA Hypomethylation : The trapped DNMT is targeted for proteasomal degradation.[8] This leads to a progressive depletion of active DNMT enzymes within the cell. With each round of cell division, the newly synthesized DNA strands are not methylated, resulting in a passive, replication-dependent global hypomethylation of the genome.[9]

  • Gene Reactivation : The removal of methyl marks from the promoter regions of hypermethylated genes, including critical tumor suppressor genes, allows for the re-establishment of a transcriptionally active chromatin state and subsequent gene expression.[1]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 DNA Replication (S-Phase) cluster_2 Epigenetic Modulation DAC Decitabine (Prodrug) Transport Cellular Uptake DAC->Transport DAC_intra Intracellular Decitabine Transport->DAC_intra Activation Phosphorylation (Kinases) DAC_intra->Activation dCTP Decitabine-TP (Active Metabolite) Activation->dCTP Incorp Incorporation into DNA (DNA Polymerase) dCTP->Incorp dCTP->Incorp DNA_DAC DNA containing 5-azacytosine Incorp->DNA_DAC Trapping Covalent Adduct Formation (Irreversible) DNA_DAC->Trapping DNA_DAC->Trapping DNMT1 DNMT1 Enzyme DNMT1->Trapping Trapped_DNMT Trapped DNMT-DNA Complex Trapping->Trapped_DNMT Depletion Proteasomal Degradation Trapped_DNMT->Depletion Hypomethylation Passive DNA Hypomethylation (during cell division) Depletion->Hypomethylation Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Reactivation

Caption: Core mechanism of Decitabine from cellular uptake to gene reactivation.

Quantitative Data on Decitabine's Efficacy

The effectiveness of Decitabine is dose- and cell-line dependent. Below are tables summarizing key quantitative findings from various preclinical studies.

Table 1: IC50 Values of Decitabine in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Incubation Time Citation
K562 Chronic Myeloid Leukemia 0.26 ± 0.02 µM 96 hours [10]
K562/DAC (Resistant) Chronic Myeloid Leukemia 3.16 ± 0.02 µM 96 hours [10]
Molt4 T-cell ALL 84.46 µM 72 hours [11]
HL60 Acute Promyelocytic Leukemia 0.02 µM 72 hours [12]
ML-1 Acute Myeloid Leukemia 0.03 µM 72 hours [12]
Raji Burkitt's Lymphoma 0.20 µM 72 hours [12]

| Jurkat | T-cell Leukemia | 0.20 µM | 72 hours |[12] |

Table 2: Decitabine-Induced DNA Demethylation

Cell Line Assay Method Treatment Result Citation
HCT116 Infinium Methylation Array 1 µM DAC, 72h 11% of methylated CG sites demethylated [13]
HL-60 Infinium Methylation Array 0.5 µM DAC, 24h 8% of methylated CG sites demethylated [13]
HCT116 Capillary Electrophoresis 1 µM DAC, 72h ~60% reduction in global genomic cytosine methylation [9]
JIMT-1 Infinium EPIC Methylation Equitoxic dose, 72h 11,503 probes hypomethylated [14][15]

| T-47D | Infinium EPIC Methylation | Equitoxic dose, 72h | 14,737 probes hypomethylated |[14][15] |

Detailed Experimental Protocols

Studying the effects of Decitabine involves a variety of cellular and molecular biology techniques. Below are outlines of key experimental protocols.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Phenotypic & Functional Analysis cluster_2 Molecular Analysis Start Cancer Cell Line Culture Treatment Treat with Decitabine (various doses & time points) Start->Treatment Control Vehicle Control Start->Control Clonogenic Clonogenic Assay (Survival/Proliferation) Treatment->Clonogenic FACS Flow Cytometry (Cell Cycle, Apoptosis) Treatment->FACS Harvest_P Harvest Cells for Protein Treatment->Harvest_P Harvest_D Harvest Cells for DNA Treatment->Harvest_D WB Western Blot (e.g., DNMT1, p21) Harvest_P->WB Quant_Incorp Quantify DNA Incorporation (LC-MS/MS with 15N4-DAC) Harvest_D->Quant_Incorp Quant_Methyl Quantify DNA Methylation (Pyrosequencing, Bisulfite-Seq) Harvest_D->Quant_Methyl

Caption: General experimental workflow for assessing Decitabine's effects in vitro.
Quantification of Decitabine Incorporation into DNA (LC-MS/MS Method)

This method offers high sensitivity and specificity and is ideal for clinical samples.[6]

  • Sample Preparation : Treat cells with Decitabine. For in vivo studies, collect patient samples. Isolate genomic DNA using a standard DNA extraction kit.

  • Internal Standard : Spike the purified DNA sample with a known amount of this compound.

  • DNA Digestion : Digest the DNA into individual deoxynucleosides using a multi-enzyme cocktail (e.g., DNase I, nuclease P1, phosphodiesterase I, and alkaline phosphatase). This releases the incorporated Decitabine along with the canonical nucleosides.

  • LC-MS/MS Analysis : Separate the nucleosides using reverse-phase liquid chromatography (LC).

  • Quantification : Quantify the amount of Decitabine by mass spectrometry (MS/MS) using multiple-reaction-monitoring (MRM) mode. The ratio of the signal from Decitabine to the signal from the this compound internal standard allows for precise quantification, which can then be normalized to the total amount of DNA (measured by quantifying deoxyguanosine).[6]

Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate and form a colony, assessing the cytotoxic vs. cytostatic effects of a drug.[16][17]

  • Cell Seeding : Prepare a single-cell suspension of the desired cell line. Seed a low, known number of cells (e.g., 100-1000 cells) into 6-well plates or culture dishes. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.

  • Treatment : Allow cells to adhere overnight, then treat with varying concentrations of Decitabine for a defined period (e.g., 72 hours).

  • Incubation : Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies (defined as ≥50 cells).

  • Fixing and Staining : Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% neutral buffered formalin or 6% glutaraldehyde.[17][18] Stain the fixed colonies with 0.5% crystal violet.[18]

  • Colony Counting : Wash away excess stain and air-dry the plates. Count the number of visible colonies in each dish.

  • Calculation : Calculate the Surviving Fraction (SF) for each treatment: SF = (colonies counted) / (cells seeded × plating efficiency), where plating efficiency is the fraction of untreated cells that form colonies.

Western Blot for DNMT1 Depletion

This protocol is used to visualize the Decitabine-induced degradation of the DNMT1 protein.[7][8]

  • Cell Lysis : Treat cells with Decitabine for the desired time course (e.g., 24, 48, 72 hours). Harvest and lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 15-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to DNMT1. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.

Downstream Signaling Pathways Affected by Decitabine

The reactivation of tumor suppressor genes by Decitabine triggers various downstream pathways, most notably those controlling the cell cycle and apoptosis.

Cell Cycle Arrest

Decitabine is known to induce cell cycle arrest at both the G1 and G2/M checkpoints.[19][20][21]

  • G1 Arrest : The re-expression of the cyclin-dependent kinase (CDK) inhibitor p21 (CDKN1A) is a common mechanism.[19][22] Activated p21 binds to and inhibits CDK2/cyclin E complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, blocking the expression of genes required for S-phase entry and thus causing G1 arrest.

  • G2/M Arrest : Decitabine can also induce G2/M arrest through several mechanisms, including the activation of the p38 MAP kinase pathway or via p53-independent pathways.[19][20][21] This prevents cells with DNA damage or improperly replicated DNA from entering mitosis.

Cell_Cycle_Arrest DAC Decitabine Hypo DNA Hypomethylation DAC->Hypo p21_exp p21 Gene Expression ↑ Hypo->p21_exp p38 p38 MAPK Activation Hypo->p38 p21_prot p21 Protein p21_exp->p21_prot CDK2 CDK2/Cyclin E Complex p21_prot->CDK2 inhibits pRb Rb Phosphorylation ↓ CDK2->pRb promotes E2F E2F Inhibition pRb->E2F inhibits G1_Arrest G1 Phase Arrest E2F->G1_Arrest prevents S-phase entry G2M_Arrest G2/M Phase Arrest p38->G2M_Arrest

Caption: Signaling pathways of Decitabine-induced cell cycle arrest.

Conclusion and Future Directions

Decitabine is a cornerstone of epigenetic therapy, and its mechanism of action via the irreversible trapping of DNMTs is well-established. The use of its isotopically labeled form, this compound, has been instrumental in developing sensitive assays to precisely quantify its incorporation into DNA, providing a critical link between pharmacokinetics and pharmacodynamics.[5][6] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to design and interpret studies aimed at elucidating its full therapeutic potential.

Future research will likely focus on optimizing Decitabine's use in combination therapies, identifying reliable biomarkers to predict patient response, and overcoming mechanisms of resistance.[7][12][23] The continued application of the advanced analytical techniques described herein will be essential to achieving these goals and expanding the clinical utility of this potent epigenetic modulator.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Decitabine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decitabine-15N4 is a stable isotope-labeled version of Decitabine, a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The incorporation of four 15N atoms into the triazine ring provides a valuable tool for researchers in various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization and use in research.

Physical and Chemical Properties

This compound shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the presence of the 15N isotopes.

General Properties
PropertyValueReference(s)
Chemical Name 4-(amino-15N)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one-1,3,5-15N3[1]
Synonyms 5-aza-2'-Deoxycytidine-15N4, DAC-15N4[1]
Appearance White to off-white solid/powder[2]
Molecular Formula C₈H₁₂[¹⁵N]₄O₄[1]
Molecular Weight 232.2 g/mol [1]
Melting Point ~193-196 °C (decomposes) (for unlabeled Decitabine)[3]
Purity ≥95%[1]
Solubility
SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO) Soluble[2]
Water Sparingly soluble[2]
Methanol Slightly soluble[1]
Ethanol/Water (50/50) Slightly soluble[2]
Methanol/Water (50/50) Slightly soluble[2]
PBS (pH 7.2) ~5 mg/mL (for unlabeled Decitabine)[4]
Stability

This compound, like Decitabine, is known to be unstable in aqueous solutions, particularly at physiological pH and temperature, where it can undergo hydrolysis.[5][6] It is recommended to prepare aqueous solutions fresh and use them on the same day.[4] Stock solutions in DMSO can be stored at -20°C for extended periods.[7] For long-term storage of the solid compound, a temperature of -20°C is recommended, under which it is stable for at least four years.[1]

Mechanism of Action and Signaling Pathways

Decitabine is a prodrug that, upon phosphorylation to its triphosphate form, is incorporated into replicating DNA.[8] There, it acts as a suicide inhibitor of DNA methyltransferases (DNMTs). The nitrogen at position 5 of the triazine ring forms a covalent bond with the DNMT enzyme, trapping it on the DNA and leading to its degradation.[8] This results in the passive demethylation of newly synthesized DNA strands, as the methylation pattern cannot be maintained. The hypomethylation of CpG islands in promoter regions of tumor suppressor genes can lead to their re-expression, inducing cell differentiation, cell cycle arrest, and apoptosis.[8]

Key Signaling Pathways Affected by Decitabine

Decitabine's cellular effects are mediated through several interconnected signaling pathways:

  • DNA Damage Response and Apoptosis: The formation of DNMT-DNA adducts is recognized as a form of DNA damage, triggering a DNA damage response that can lead to apoptosis.[9] Decitabine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[10]

  • Reactive Oxygen Species (ROS) Generation: Decitabine treatment can lead to a delayed accumulation of intracellular reactive oxygen species (ROS).[9][11] This ROS generation is dependent on the incorporation of Decitabine into DNA and contributes to the dissipation of the mitochondrial membrane potential, further promoting apoptosis.[9][10]

  • PI3K/AKT/mTOR Pathway: Decitabine has been shown to downregulate the expression of key components of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth.[12] This downregulation can contribute to the anti-proliferative effects of the drug.

Decitabine_Mechanism_of_Action Decitabine's Cellular Mechanism of Action Decitabine This compound dCTP This compound Triphosphate Decitabine->dCTP Phosphorylation ROS ROS Generation Decitabine->ROS PI3K PI3K/AKT/mTOR Pathway Inhibition Decitabine->PI3K DNA DNA Replication dCTP->DNA Adduct DNMT-DNA Adduct DNA->Adduct Traps DNMT DNA Methyltransferase (DNMT) DNMT->Adduct Hypomethylation DNA Hypomethylation Adduct->Hypomethylation Leads to DDR DNA Damage Response Adduct->DDR TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Differentiation Cellular Differentiation TSG->Differentiation CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis DDR->Apoptosis ROS->Apoptosis PI3K->CellCycleArrest PI3K->Apoptosis

Caption: Cellular mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow HPLC Purity Analysis Workflow A Sample Preparation (Dissolve this compound in diluent) C Injection of Sample A->C B HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) B->C D Chromatographic Separation C->D E UV Detection (e.g., 242 nm) D->E F Data Acquisition and Analysis (Peak Integration, Purity Calculation) E->F

Caption: Workflow for HPLC purity analysis.

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate

  • HPLC system with UV detector

  • Analytical column (e.g., Inertsil ODS 3V, 250×4.6 mm, 5µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an ammonium acetate buffer solution.

    • Mobile Phase B: A mixture of water and acetonitrile (e.g., 10:90 v/v).

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., DMSO).

    • Prepare the sample solution by dissolving an accurately weighed amount of the this compound sample in the same diluent to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V, 250×4.6 mm, 5µm or equivalent.

    • Flow Rate: 1.2 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Elution: A gradient elution program may be required to separate impurities.

  • Analysis:

    • Inject the standard solution to determine the retention time and response factor.

    • Inject the sample solution.

    • Integrate the peak areas of the main peak and any impurity peaks in the sample chromatogram.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability G->H

Caption: Workflow for MTT cell viability assay.

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HL-60, K562)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis_Assay_Workflow Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify early and late apoptotic cells F->G

Caption: Workflow for apoptosis assay.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

DNMT_Assay_Workflow DNMT Inhibition Assay Workflow A Prepare nuclear extracts or purified DNMT B Incubate DNMT with this compound (or other inhibitors) A->B C Add DNA substrate and S-adenosylmethionine (SAM) B->C D Incubate to allow methylation C->D E Detect methylated DNA (e.g., ELISA-based) D->E F Measure signal (e.g., absorbance) E->F G Calculate % inhibition F->G

Caption: Workflow for DNMT inhibition assay.

Objective: To measure the inhibitory effect of this compound on DNMT activity.

Materials:

  • Commercial DNMT activity/inhibition assay kit (e.g., EpiQuik™)

  • Nuclear extract from cells or purified DNMT enzyme

  • This compound

  • Microplate reader

Procedure: (Following a general protocol for a commercial kit)

  • Assay Setup: Add assay buffer and the DNA substrate to the wells of the microplate.

  • Enzyme and Inhibitor Addition: Add the nuclear extract or purified DNMT enzyme to the wells. Add this compound at various concentrations to the desired wells.

  • Reaction Initiation: Add S-adenosylmethionine (SAM) to initiate the methylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Wash the wells and add a capture antibody that recognizes 5-methylcytosine, followed by a detection antibody conjugated to an enzyme.

  • Signal Development: Add a colorimetric substrate and measure the absorbance.

  • Data Analysis: Calculate the percentage of DNMT inhibition for each concentration of this compound.

Conclusion

This compound is an indispensable tool for researchers studying the epigenetic mechanisms of gene regulation and for the development of novel anticancer therapies. Its well-defined physical and chemical properties, coupled with a clear understanding of its mechanism of action, enable its effective use in a wide range of experimental settings. The detailed protocols provided in this guide offer a solid foundation for the accurate and reproducible use of this compound in laboratory research. As our understanding of the intricate roles of DNA methylation in health and disease continues to grow, the importance of tools like this compound in advancing this field of study will undoubtedly increase.

References

Methodological & Application

Application Notes and Protocols for Decitabine-15N4 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of decitabine for quantitative analysis in plasma, with a focus on methods compatible with LC-MS/MS and the use of Decitabine-15N4 as a stable isotope-labeled internal standard.

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Therapeutic drug monitoring and pharmacokinetic studies of decitabine require sensitive and robust analytical methods for its quantification in biological matrices such as plasma. Due to the inherent instability of decitabine at physiological pH and temperature, proper sample handling and preparation are critical for accurate analysis.

This guide outlines three common sample preparation techniques: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability during sample preparation and analysis.[1]

General Considerations for Sample Handling

  • Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Processing: Centrifuge the blood samples to separate plasma as soon as possible after collection.

  • Storage: Store plasma samples at -70°C or lower to minimize degradation of decitabine.[2]

  • Thawing: Thaw plasma samples on ice to prevent degradation before processing.[1]

Sample Preparation Protocols

Protein Precipitation (PPT)

Principle: This method involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed. Acetonitrile is a commonly used solvent for this purpose.[1][3]

Advantages:

  • Simple, rapid, and cost-effective.

  • Requires minimal method development.

  • Suitable for high-throughput analysis.

Disadvantages:

  • May result in less clean extracts compared to SPE, potentially leading to matrix effects.

  • Analyte of interest is diluted.

Experimental Protocol:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 50 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 250 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 14,800 rpm for 5-10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness and reconstituted in the mobile phase.

Workflow Diagram:

protein_precipitation_workflow cluster_0 Protein Precipitation Protocol start Start: Thawed Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_acn Add Ice-Cold Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique used to separate components of a mixture. For decitabine analysis, a C18 cartridge is commonly used. The plasma sample is loaded onto the cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent.

Advantages:

  • Provides cleaner extracts than PPT, reducing matrix effects.

  • Can concentrate the analyte, improving sensitivity.

  • High recovery rates can be achieved.[4][5]

Disadvantages:

  • More time-consuming and expensive than PPT.

  • Requires method development and optimization.

Experimental Protocol:

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 50 µL of the internal standard working solution.

  • Dilute the mixture with 750 µL of ultrapure water and vortex for 30 seconds.

  • Condition the SPE Cartridge (C18):

    • Pass 500 µL of methanol through the cartridge.

    • Pass 500 µL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Load the Sample:

    • Load the diluted plasma sample onto the conditioned C18 cartridge.

  • Wash the Cartridge:

    • Wash the cartridge with 500 µL of 5% methanol in 0.05 M hydrochloric acid.

    • Wash the cartridge with 500 µL of methanol.

  • Dry the Cartridge:

    • Dry the cartridge under vacuum for 3 minutes.

  • Elute the Analyte:

    • Elute decitabine and the internal standard with 2 x 100 µL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

solid_phase_extraction_workflow cluster_1 Solid-Phase Extraction Protocol start Start: Thawed Plasma Sample add_is Add Internal Standard (this compound) start->add_is dilute Dilute with Water add_is->dilute load Load Sample dilute->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Analyte dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. The choice of the organic solvent is critical and depends on the physicochemical properties of the analyte.

Note: A specific, validated liquid-liquid extraction protocol for decitabine from plasma was not identified in the reviewed literature. The following is a general theoretical protocol based on the properties of decitabine. Method development and validation would be required.

Theoretical Considerations for Decitabine LLE:

  • Decitabine Properties: Decitabine is a hydrophilic molecule.

  • Solvent Selection: Due to its hydrophilic nature, a direct LLE with a non-polar solvent would likely result in poor recovery. A more polar, water-immiscible solvent or a salting-out approach might be necessary. Potential solvents could include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of solvents. The pH of the aqueous phase may need to be adjusted to optimize the partition coefficient of decitabine.

General Experimental Protocol (for development):

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 50 µL of the internal standard working solution (this compound).

  • Add a specific volume of a selected organic solvent (e.g., 500 µL of ethyl acetate).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at a sufficient speed and time to achieve phase separation (e.g., 4000 rpm for 10 minutes).

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

liquid_liquid_extraction_workflow cluster_2 Liquid-Liquid Extraction Protocol (Theoretical) start Start: Thawed Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_solvent Add Immiscible Organic Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described sample preparation methods based on published literature.

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (C18)Liquid-Liquid Extraction
Recovery (%) ~86%[1]90.68–97.56%[4]Data not available in reviewed literature
Matrix Effect (%) 97.5–106.5% (minimal effect observed)[1]Not significant[4]Data not available in reviewed literature
Lower Limit of Quantification (LLOQ) 0.4 ng/mL[1]2.0 - 5.0 ng/mL[4][5]Data not available in reviewed literature
Internal Standard This compoundThis compound or other suitable analogThis compound (recommended)

Conclusion

Both protein precipitation and solid-phase extraction are effective methods for the preparation of plasma samples for the quantitative analysis of decitabine. Protein precipitation is a simpler and faster method, while solid-phase extraction generally provides cleaner extracts and higher recovery. The choice of method will depend on the specific requirements of the assay, such as the desired sensitivity, throughput, and the available instrumentation. While a specific validated liquid-liquid extraction protocol was not found, it remains a potential alternative that would require dedicated method development. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise results with any of these methods.

References

Application Note: High-Throughput Bioanalytical Method for Decitabine Quantification in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Decitabine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the inherent instability of Decitabine, this protocol emphasizes rapid sample processing and the use of a stable isotope-labeled internal standard, Decitabine-15N4, to ensure accuracy and precision.[1][2] The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and preclinical studies. The method has been validated according to FDA guidelines.[3]

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4] Accurate quantification of Decitabine in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. However, Decitabine is unstable at physiological temperature and pH, posing a significant challenge for bioanalysis.[5][6][7] This method addresses the stability issues by employing a rapid and efficient sample preparation technique and the use of a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte and compensates for any variability during sample processing and analysis.[1][8]

Mechanism of Action

Decitabine is a hypomethylating agent that functions as a prodrug. It is incorporated into DNA where it covalently binds to and inhibits DNA methyltransferases (DNMTs). This inhibition leads to a reduction in DNA methylation, reactivating tumor suppressor genes that were silenced by hypermethylation, ultimately leading to cell differentiation or apoptosis.

decitabine_mechanism cluster_cell Cancer Cell Decitabine Decitabine dCTP dCTP analog Decitabine->dCTP Phosphorylation DNA_inc Incorporation into DNA dCTP->DNA_inc DNMT_trap DNMT Trapping DNA_inc->DNMT_trap DNMT binds DNMT DNA Methyltransferase (DNMT) DNMT->DNMT_trap Hypomethylation DNA Hypomethylation DNMT_trap->Hypomethylation Inhibition TSG_re Tumor Suppressor Gene Re-expression Hypomethylation->TSG_re Apoptosis Apoptosis TSG_re->Apoptosis sample_prep_workflow start Start: Plasma Sample thaw Thaw on Ice start->thaw add_is Add 5 µL this compound IS thaw->add_is add_acn Add 150 µL Acetonitrile add_is->add_acn vortex Vortex 30s add_acn->vortex centrifuge Centrifuge 10 min @ 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

References

Application Notes and Protocols for Pharmacokinetic Studies of Decitabine Using Decitabine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Decitabine-15N4 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of Decitabine. The protocols detailed below are essential for the accurate quantification of Decitabine in biological matrices, a critical aspect of drug development and clinical research.

Decitabine, a hypomethylating agent, is a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a SIL-IS like this compound is the gold standard in bioanalytical method development, providing high accuracy and precision by compensating for variability during sample processing and analysis.[3][4]

Mechanism of Action of Decitabine

Decitabine is a nucleoside analog of 2'-deoxycytidine that inhibits DNA methyltransferases (DNMTs).[1][5] Upon incorporation into DNA, it covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of the DNA.[1][6] This reactivates tumor suppressor genes that were silenced by hypermethylation, ultimately leading to cell cycle arrest, apoptosis, and reduced tumor growth.[1][2]

Decitabine_Signaling_Pathway cluster_cell Cancer Cell Decitabine Decitabine dCTP Decitabine Triphosphate Decitabine->dCTP Phosphorylation DNA_Incorporation Incorporation into DNA dCTP->DNA_Incorporation DNMT_Inhibition DNMT Inhibition (Covalent Trapping) DNA_Incorporation->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis

Caption: Decitabine's mechanism of action.

Experimental Protocols

Bioanalytical Method for Decitabine Quantification in Plasma

This protocol outlines a sensitive and specific UHPLC-MS/MS method for the quantification of Decitabine in plasma using this compound as an internal standard.[7]

a. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions: Prepare stock solutions of Decitabine and this compound at a concentration of 1 mg/mL in DMSO. Store at -20°C.[7]

  • Working Solutions:

    • Decitabine: On the day of analysis, dilute the stock solution with acetonitrile to prepare independent working solutions for calibration standards and quality control (QC) samples.[7]

    • This compound (Internal Standard): Dilute the stock solution with acetonitrile to create a working solution with a concentration of 1 µg/mL.[7]

  • Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking blank mouse plasma with the Decitabine working solutions. Ensure the organic content remains below 5%.[7]

b. Sample Preparation (Protein Precipitation):

  • Conduct all preparatory procedures on ice.[7]

  • To a 20 µL aliquot of plasma sample, standard, or QC, add 100 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

c. UHPLC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: XBridge HILIC column.[8]

    • Mobile Phase: Use a gradient elution with a suitable mobile phase composition (e.g., acetonitrile and water with an additive like formic acid or ammonium formate).[9][10][11]

    • Flow Rate: Maintain a constant flow rate (e.g., 0.30 mL/min).[10][12]

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • Decitabine: m/z 235.07 → 118.97 ([M+Li]+).[7]

      • This compound: m/z 239.03 → 122.97 ([M+Li]+).[7]

Experimental_Workflow start Start: Plasma Sample prep Sample Preparation (Protein Precipitation with This compound IS) start->prep centrifuge Centrifugation prep->centrifuge supernatant Supernatant Transfer centrifuge->supernatant analysis UHPLC-MS/MS Analysis supernatant->analysis data Data Acquisition (MRM Mode) analysis->data quant Quantification and Pharmacokinetic Analysis data->quant end End: PK Parameters quant->end

Caption: Bioanalytical workflow for Decitabine PK studies.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[10] Key validation parameters include:

  • Specificity and Selectivity: Ensure no significant interference from endogenous plasma components at the retention times of Decitabine and the internal standard.[7]

  • Linearity: Establish a linear relationship between the analyte concentration and the instrument response over a defined range. A typical range for Decitabine in plasma is 0.4 to 100 ng/mL.[7]

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). The coefficient of variation should be <15%.[9][13][14]

  • Recovery: Assess the efficiency of the extraction procedure.

  • Matrix Effect: Evaluate the influence of plasma components on the ionization of the analyte and internal standard.[10]

  • Stability: Test the stability of Decitabine in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[7]

Data Presentation

The following tables summarize key quantitative data for a typical validated bioanalytical method and pharmacokinetic parameters of Decitabine.

Table 1: Bioanalytical Method Validation Parameters
ParameterSpecificationResult
Linearity Range r² ≥ 0.995–3000 ng/mL (r² ≥ 0.998)[10][12]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.4 ng/mL[8]
Intra-day Precision (%RSD) ≤ 15%≤ 6.84%[10][12]
Inter-day Precision (%RSD) ≤ 15%≤ 6.84%[10][12]
Intra-day Accuracy (%Bias) ± 15%Within acceptable limits
Inter-day Accuracy (%Bias) ± 15%Within acceptable limits
Extraction Recovery Consistent and reproducible90.68–97.56%[10][12]
Matrix Effect IS-normalized MF RSD ≤ 15%No significant matrix effect observed[10]
Table 2: Pharmacokinetic Parameters of Decitabine
ParameterValueSpecies/Conditions
Cmax (Maximum Plasma Concentration) 64.8-77.0 ng/mLHuman, 15 mg/m² IV infusion[15]
Tmax (Time to Cmax) End of infusionHuman, IV infusion[15]
t½ (Elimination Half-life) ~35-45 minutesHuman, IV[16]
AUC₀-∞ (Area Under the Curve) 152-163 ng·h/mLHuman, 15 mg/m² IV infusion[15]
Clearance (CL) 125-132 L/h/m²Human, IV infusion[15]
Volume of Distribution (Vd) 62.7-89.2 L/m²Human, IV infusion[15]
Oral Bioavailability 4-14% (without CDA inhibitor)Human[16]

Conclusion

The use of this compound as an internal standard in conjunction with a validated UHPLC-MS/MS method provides a robust and reliable approach for the pharmacokinetic evaluation of Decitabine. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of oncology drug development, enabling the accurate characterization of Decitabine's behavior in vivo. This, in turn, facilitates the optimization of treatment strategies for patients with hematological malignancies.

References

Application Notes and Protocols for Decitabine-15N4 in Myelodysplastic Syndromes (MDS) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent approved for the treatment of myelodysplastic syndromes (MDS).[1] It functions as a DNA methyltransferase (DNMT) inhibitor, leading to the re-expression of silenced tumor suppressor genes and cellular differentiation at low doses, and cytotoxicity at higher doses.[2] Accurate quantification of decitabine in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies to optimize dosing regimens and understand drug-drug interactions.

Stable isotope-labeled Decitabine-15N4 is not used as a therapeutic agent itself but serves as an essential tool for research. It is the preferred internal standard in bioanalytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the precise quantification of decitabine in plasma samples from MDS patients.[3] Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Application Note: Quantification of Decitabine in Human Plasma

This application note describes a method for the quantitative analysis of decitabine in human plasma from MDS patients using UHPLC-MS/MS with this compound as an internal standard. This method is critical for pharmacokinetic studies that inform dosing strategies.

Principle:

The method involves protein precipitation to extract decitabine and the internal standard (this compound) from plasma. The analytes are then separated using hydrophilic interaction liquid chromatography (HILIC) and detected by a tandem mass spectrometer operating in the positive ion mode.[3] The concentration of decitabine in the samples is determined by comparing the peak area ratio of decitabine to this compound against a calibration curve.

Key Materials and Reagents:

  • Decitabine analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Dimethyl sulfoxide (DMSO)

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Human plasma (blank)

  • Ultrapure water

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions: Prepare primary stock solutions of decitabine and this compound at a concentration of 1 mg/mL in DMSO. Store at -20°C.[3]

  • Working Solutions: On the day of analysis, prepare working solutions by diluting the primary stock solutions in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the decitabine working solution to achieve a concentration range of 0.4 to 100 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.2, 40, and 80 ng/mL) in blank human plasma from a separate stock solution.[3]

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to create a working solution with a concentration of 1 µg/mL.[3]

Protocol 2: Sample Preparation for UHPLC-MS/MS Analysis

All preparatory procedures should be conducted on ice to minimize degradation of decitabine.[3]

  • Sample Thawing: Thaw patient plasma samples, calibration standards, and QC samples on ice.

  • Protein Precipitation: To 50 µL of each plasma sample, add a specified volume of the this compound internal standard working solution.

  • Add ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

  • Injection: Inject the supernatant onto the UHPLC-MS/MS system.

Protocol 3: UHPLC-MS/MS Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Selectivity and Specificity: Ensure no interference from endogenous plasma components at the retention times of decitabine and the internal standard.

  • Linearity: Assess the linearity of the calibration curve over the intended concentration range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples. The accuracy should be within ±15% of the nominal concentration, and the precision (CV%) should not exceed 15%.

  • Recovery: Evaluate the extraction efficiency of decitabine from the plasma matrix.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of decitabine in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Data Presentation

Table 1: Pharmacokinetic Parameters of Decitabine in MDS/AML Patients
ParameterValueReference
Dosing Regimen15 mg/m² IV over 3 hours, q8h for 3 days[4]
Maximum Plasma Concentration (Cmax)64.8 - 77.0 ng/mL[4]
Area Under the Curve (AUC0-∞)152 - 163 ng·h/mL[4]
Terminal Phase Elimination Half-Life (t½)0.62 - 0.78 h[4]
Total Body Clearance125 - 132 L/h/m²[4]
Volume of Distribution at Steady State (Vss)62.7 - 89.2 L/m²[4]
Systemic AccumulationNot observed[4]
Table 2: Clinical Response to Decitabine in MDS Patients (Phase 3 Study)
OutcomeDecitabine ArmSupportive Care Armp-valueReference
Number of Patients8981-[1]
Overall Response Rate (ORR)17%0%< 0.001[1]
Complete Response (CR)9%0%-[1]
Partial Response (PR)8%0%-[1]

Mandatory Visualizations

G cluster_collection Sample Collection & Processing cluster_analysis Bioanalysis cluster_data Data Interpretation Patient MDS Patient BloodSample Blood Sample Collection Patient->BloodSample Plasma Plasma Separation (Centrifugation) BloodSample->Plasma Spike Spike with This compound (IS) Plasma->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS UHPLC-MS/MS Analysis Supernatant->LCMS Quantification Quantification (Calibration Curve) LCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for a decitabine pharmacokinetic study using this compound.

G Decitabine Decitabine enters cell Phosphorylation Phosphorylation (Deoxycytidine Kinase) Decitabine->Phosphorylation dCTP Decitabine Triphosphate (5-aza-dCTP) Phosphorylation->dCTP DNA_Incorp Incorporation into DNA (S-phase) dCTP->DNA_Incorp DNMT_Trap DNMT Covalently Trapped on DNA DNA_Incorp->DNMT_Trap DNMT attempts methylation DNMT_Degradation DNMT Degradation DNMT_Trap->DNMT_Degradation Hypomethylation DNA Hypomethylation DNMT_Degradation->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Cell_Effects Cell Differentiation, Apoptosis, Reduced Proliferation Gene_Reactivation->Cell_Effects

Caption: Mechanism of action of decitabine in myelodysplastic syndromes.

References

Application of Decitabine-15N4 in Cancer Cell Line Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decitabine (5-aza-2'-deoxycytidine), a nucleoside analog of deoxycytidine, is a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] Its incorporation into DNA leads to the depletion of DNMTs, resulting in DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][3] Decitabine exhibits a dual mechanism of action: at low doses, it primarily induces gene reactivation and cellular differentiation, while at higher doses, it demonstrates cytotoxic effects.[1] Decitabine-15N4 is a stable isotope-labeled version of decitabine, containing four 15N atoms. Its primary application in cancer cell line research is as an internal standard for the accurate quantification of decitabine in biological matrices using mass spectrometry. This ensures precise measurements for pharmacokinetic and pharmacodynamic studies.

Mechanism of Action

Decitabine exerts its anti-cancer effects through epigenetic modification. As a hypomethylating agent, it is incorporated into replicating DNA, where it covalently traps DNMTs.[3] This leads to the degradation of these enzymes and a subsequent reduction in global DNA methylation. The resulting hypomethylation can reactivate tumor suppressor genes that were silenced by hypermethylation, a common event in carcinogenesis.[3] This can lead to the restoration of normal cellular processes such as cell cycle arrest, apoptosis, and differentiation.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of decitabine on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Decitabine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time
HL-60Acute Promyelocytic Leukemia~438 nM72 hours
KG1aAcute Myeloid Leukemia~43.8 nM96 hours
KARPAS-299Anaplastic Large Cell Lymphoma0.49 µM (EC50)Not Specified
Molt4T-cell Acute Lymphoblastic Leukemia84.461 µM72 hours
Molt4T-cell Acute Lymphoblastic Leukemia10.113 µM96 hours
K562Chronic Myeloid Leukemia0.26 ± 0.02 µmol/L96 hours
K562/DAC (Resistant)Chronic Myeloid Leukemia3.16 ± 0.02 µmol/L96 hours
Breast Cancer Cell Lines (Panel)Breast CancerBroad range72 hours

Table 2: Effects of Decitabine on Gene and Protein Expression

Cell LineTreatmentTarget Gene/ProteinEffect
MDS-L, SKM-1, K5621 µM Decitabine for 5 daysMAGE-A1, MAGE-A3, SP17Increased mRNA expression[4]
Molt41 and 10 µM DecitabinePI3K, AKT, mTOR, P70S6, 4EBP1Downregulated expression
Molt41 and 10 µM DecitabinePTENUpregulated expression[5]
NALM-6, HL-601 µM DecitabineHDAC3, HDAC7Reduced mRNA expression[6]
ER-negative Breast Cancer1 µM Decitabine for 1 weekESR1Increased mRNA expression
ER-positive Breast Cancer1 µM Decitabine for 1 weekESR1Reduced mRNA expression

Experimental Protocols

Protocol 1: Quantification of Decitabine in Cancer Cell Lysates using this compound as an Internal Standard by LC-MS/MS

This protocol outlines the use of this compound for the accurate measurement of intracellular decitabine concentrations.

1. Materials:

  • Decitabine

  • This compound (internal standard)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ultrapure water

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer

  • LC-MS/MS system with a C18 column

2. Cell Culture and Treatment:

  • Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO2).

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Treat the cells with various concentrations of decitabine for the desired duration.

3. Sample Preparation:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization and centrifugation.

  • Lyse the cell pellet using a suitable lysis buffer.

  • Add a known concentration of this compound (internal standard) to the cell lysate.

  • Precipitate proteins by adding ice-cold acetonitrile or methanol.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Separate decitabine and this compound using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor the specific mass transitions for decitabine and this compound.

5. Data Analysis:

  • Construct a calibration curve using known concentrations of decitabine spiked with a constant concentration of this compound.

  • Calculate the ratio of the peak area of decitabine to the peak area of this compound for each sample.

  • Determine the concentration of decitabine in the cell lysates by interpolating from the calibration curve.

Protocol 2: In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of decitabine on the viability of cancer cell lines.

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Decitabine stock solution

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for MTT assay)

  • Plate reader (spectrophotometer or luminometer)

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of decitabine in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of decitabine. Include untreated control wells.

  • Incubate the plate for the desired period (e.g., 72 or 96 hours).

  • For MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • For CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

3. Data Analysis:

  • Normalize the absorbance/luminescence values of the treated wells to the control wells.

  • Plot the percentage of cell viability against the decitabine concentration.

  • Calculate the IC50 value (the concentration of decitabine that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells following decitabine treatment.

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Decitabine stock solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

2. Procedure:

  • Seed cells in 6-well plates and treat with decitabine as described in Protocol 2.

  • After the treatment period, collect both the adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

3. Data Analysis:

  • Use flow cytometry software to analyze the data.

  • Gate the cell populations based on their fluorescence:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

  • Calculate the percentage of cells in each quadrant.

Visualizations

Decitabine_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Epigenetic Modification cluster_2 Cellular Outcomes Decitabine Decitabine dCTP Decitabine Triphosphate (dCTP analog) Decitabine->dCTP Phosphorylation DNA_Replication DNA Replication dCTP->DNA_Replication DNA_Incorporation Incorporation into DNA DNA_Replication->DNA_Incorporation DNMT_Trapping DNMT Trapping & Degradation DNA_Incorporation->DNMT_Trapping Hypomethylation DNA Hypomethylation DNMT_Trapping->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis Differentiation Cellular Differentiation TSG_Reactivation->Differentiation

Caption: Mechanism of action of Decitabine in cancer cells.

Experimental_Workflow_Decitabine_Quantification start Start: Cancer Cell Culture treatment Treat with Decitabine start->treatment harvest Harvest & Lyse Cells treatment->harvest add_is Spike with this compound (Internal Standard) harvest->add_is protein_precip Protein Precipitation add_is->protein_precip extract Extract Supernatant protein_precip->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis: Quantify Decitabine lcms->data_analysis

Caption: Workflow for Decitabine quantification using an internal standard.

Decitabine_Affected_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_cellcycle Cell Cycle Regulation cluster_notch NOTCH1 Signaling Decitabine Decitabine PI3K PI3K Decitabine->PI3K Inhibits PTEN PTEN Decitabine->PTEN Upregulates p21 p21 Decitabine->p21 Induces (p53-independent) NOTCH1 NOTCH1 Decitabine->NOTCH1 Upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PTEN->PI3K G2M_Arrest G2/M Arrest p21->G2M_Arrest Differentiation Differentiation NOTCH1->Differentiation

Caption: Key signaling pathways affected by Decitabine in cancer cells.

References

Application Note and Protocol: Enzymatic Digestion of DNA for Decitabine-15N4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decitabine (5-aza-2'-deoxycytidine) is a crucial hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.[1] Its therapeutic efficacy relies on its incorporation into DNA, where it inhibits DNA methyltransferases (DNMTs).[1][2] Quantifying the extent of Decitabine incorporation is vital for understanding its pharmacological effects and developing more effective therapeutic strategies. This document provides a detailed protocol for the enzymatic digestion of DNA to enable the analysis of Decitabine-15N4 incorporation, typically quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

To accurately quantify the amount of this compound incorporated into a genomic DNA sample, the DNA must first be broken down into its constituent nucleosides. This is achieved through enzymatic digestion. A multi-enzyme cocktail is utilized to ensure complete hydrolysis of the phosphodiester bonds and the N-glycosidic bonds, releasing the individual nucleosides, including the incorporated this compound. The resulting mixture of nucleosides can then be separated and quantified using a sensitive analytical technique such as LC-MS/MS.[3]

Experimental Protocol: One-Step Multi-Enzyme DNA Digestion

This protocol is adapted from established methods for the analysis of Decitabine incorporation into DNA.[3]

Materials and Reagents:

  • Genomic DNA containing this compound

  • Nuclease P1 (from Penicillium citrinum)

  • Calf intestinal alkaline phosphatase

  • Snake venom phosphodiesterase I

  • Deoxyribonuclease I (DNase I)

  • Digestion Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Nuclease-free water

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • DNA Preparation:

    • Isolate genomic DNA from cells or tissues of interest using a standard DNA extraction kit or protocol.

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity.

    • Aliquot the desired amount of DNA (typically 1-10 µg) into a sterile microcentrifuge tube.

  • Enzyme Mix Preparation:

    • Prepare a fresh multi-enzyme cocktail in digestion buffer. The final concentrations of the enzymes in the reaction should be optimized, but a typical starting point is:

      • DNase I: ~10 units/µg DNA

      • Nuclease P1: ~5 units/µg DNA

      • Snake venom phosphodiesterase I: ~0.05 units/µg DNA

      • Alkaline phosphatase: ~10 units/µg DNA

  • Digestion Reaction:

    • Add the prepared multi-enzyme cocktail to the DNA sample.

    • Adjust the final reaction volume with nuclease-free water to ensure all components are well-mixed.

    • Incubate the reaction mixture at 37°C for a minimum of 2 hours. For complex samples or to ensure complete digestion, an overnight incubation (12-16 hours) is recommended.

  • Reaction Termination and Sample Preparation for LC-MS/MS:

    • To inactivate the enzymes, heat the reaction mixture at 95°C for 10 minutes.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any denatured protein.

    • Carefully transfer the supernatant, which contains the digested nucleosides, to a new, clean microcentrifuge tube.

    • The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store the digested sample at -20°C.

Data Presentation

The following table summarizes representative quantitative data on the incorporation of Decitabine into the DNA of different myeloid leukemia cell lines after 24 hours of treatment.

Cell LineDecitabine Concentration (µM)Decitabine Incorporation (pmol/µg DNA)
HL-600.10.8 ± 0.1
HL-601.07.5 ± 0.9
U9370.11.2 ± 0.2
U9371.010.2 ± 1.5
MOLM-130.54.3 ± 0.5

Data is illustrative and based on trends observed in published studies. Actual values may vary depending on experimental conditions.

Visualizations

Experimental Workflow

G cluster_0 DNA Preparation cluster_1 Enzymatic Digestion cluster_2 Sample Processing cluster_3 Analysis dna_extraction Genomic DNA Extraction quantification DNA Quantification & Purity Check dna_extraction->quantification digestion Incubate DNA with Enzymes (37°C) quantification->digestion enzyme_prep Prepare Multi-Enzyme Cocktail enzyme_prep->digestion inactivation Heat Inactivation of Enzymes (95°C) digestion->inactivation centrifugation Centrifugation to Pellet Debris inactivation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis of Nucleosides supernatant_transfer->lcms_analysis

Caption: Workflow for Enzymatic Digestion of DNA for this compound Analysis.

Decitabine Signaling Pathway

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Replication cluster_2 Mechanism of Action cluster_3 Epigenetic Consequences cluster_4 Cellular Outcomes Decitabine Decitabine Decitabine_TP Decitabine Triphosphate Decitabine->Decitabine_TP Phosphorylation DNA_Replication DNA Replication (S-Phase) Decitabine_TP->DNA_Replication Decitabine_Incorporation Decitabine Incorporation into DNA DNA_Replication->Decitabine_Incorporation DNMT1_Trapping Covalent Trapping of DNMT1 Decitabine_Incorporation->DNMT1_Trapping DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->DNMT1_Trapping DNMT1_Depletion Depletion of DNMT1 DNMT1_Trapping->DNMT1_Depletion Hypomethylation DNA Hypomethylation DNMT1_Depletion->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Reactivation->Apoptosis Differentiation Cellular Differentiation Gene_Reactivation->Differentiation

Caption: Mechanism of Action of Decitabine.

References

Application Note: Quantitative Analysis of Decitabine using Decitabine-¹⁵N₄ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the establishment of a calibration curve for the quantification of Decitabine in biological matrices, utilizing Decitabine-¹⁵N₄ as an internal standard (IS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a potent chemotherapeutic agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2] Accurate quantification of Decitabine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization.

Due to its inherent instability at physiological pH and temperature and the presence of the endogenous analogue 2'-deoxycytidine, a robust and sensitive analytical method is required.[3][4] The use of a stable isotope-labeled internal standard, such as Decitabine-¹⁵N₄, is best practice for quantitative LC-MS/MS analysis as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[5][6] This application note details a validated LC-MS/MS method for the reliable quantification of Decitabine.

Experimental Workflow

The overall experimental workflow for the quantification of Decitabine is depicted below.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis prep_start Prepare Decitabine & Decitabine-¹⁵N₄ Stock Solutions prep_cal Prepare Calibration Curve Standards prep_start->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_start->prep_qc prep_is Spike Samples, Calibrators & QCs with Decitabine-¹⁵N₄ (IS) prep_cal->prep_is prep_qc->prep_is prep_sample Thaw Biological Samples prep_sample->prep_is extraction Protein Precipitation or Solid Phase Extraction (SPE) prep_is->extraction evaporation Evaporate Supernatant to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) integration->calibration quantification Quantify Decitabine in Samples calibration->quantification G cluster_cell Cancer Cell Decitabine Decitabine dCTP Decitabine-TP Decitabine->dCTP Phosphorylation DNA_incorp Incorporation into DNA dCTP->DNA_incorp DNMT_trap DNMT Trapping DNA_incorp->DNMT_trap DNMT Covalent Binding Hypomethylation DNA Hypomethylation DNMT_trap->Hypomethylation TSG_re Tumor Suppressor Gene Re-expression Hypomethylation->TSG_re Apoptosis Apoptosis TSG_re->Apoptosis CellCycleArrest Cell Cycle Arrest TSG_re->CellCycleArrest

References

Application Notes and Protocols for Monitoring Decitabine Therapy Using Decitabine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent utilized in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its therapeutic efficacy is rooted in its ability to inhibit DNA methyltransferase (DNMT), leading to the reactivation of tumor suppressor genes that have been silenced by aberrant DNA methylation.[2][3] Monitoring the levels of Decitabine in patients and its effect on DNA methylation is crucial for optimizing treatment protocols and understanding drug resistance. The stable isotope-labeled Decitabine-15N4 serves as an essential internal standard for the accurate quantification of Decitabine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in monitoring Decitabine therapy through pharmacokinetic and pharmacodynamic assessments.

Data Presentation

Table 1: Pharmacokinetic Parameters of Intravenous Decitabine in MDS and AML Patients

Dosing RegimenCmax (ng/mL)AUC (ng·h/mL)Terminal Half-Life (h)Total Body Clearance (L/h/m²)Volume of Distribution at Steady State (L/m²)Reference
15 mg/m² (3-hour infusion every 8h for 3 days)64.8 - 77.0152 - 1630.62 - 0.78125 - 13262.7 - 89.2[4]
20 mg/m² (1-hour infusion daily for 5 days)Not SpecifiedEquivalent to 15 mg/m² regimenNot Specified29869.1 (Vd)[5][6]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Decitabine Quantification in Plasma

ParameterValueReference
Internal StandardThis compound[7]
Linearity Range5.0 - 2000 ng/mL[8][9]
Intra-day Precision (%RSD)≤ 12.0%[8][9]
Inter-day Precision (%RSD)≤ 12.0%[8][9]
Accuracy (%RE)Within ± 5.9%[8][9]
Lower Limit of Quantification (LLOQ)5.0 ng/mL[8][9]

Signaling Pathway and Experimental Workflows

Decitabine's Mechanism of Action Decitabine Decitabine dCTP Decitabine Triphosphate Decitabine->dCTP Phosphorylation DNA_Incorp Incorporation into DNA during S-phase dCTP->DNA_Incorp DNMT1_Trap DNMT1 Trapping DNA_Incorp->DNMT1_Trap DNMT1_Deg DNMT1 Degradation DNMT1_Trap->DNMT1_Deg Hypomethylation DNA Hypomethylation DNMT1_Deg->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Reactivation->Apoptosis

Decitabine's mechanism of action.

Pharmacokinetic Monitoring Workflow Patient_Sample Patient Plasma Sample (Collected at specified time points) Spike_IS Spike with This compound (Internal Standard) Patient_Sample->Spike_IS Protein_Precip Protein Precipitation (e.g., with acetonitrile) Spike_IS->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Analysis Data Analysis (Quantify Decitabine concentration) LC_MSMS->Data_Analysis

Pharmacokinetic monitoring workflow.

Pharmacodynamic Monitoring Workflow Patient_Cells Patient Bone Marrow or Peripheral Blood Mononuclear Cells DNA_Extraction Genomic DNA Extraction Patient_Cells->DNA_Extraction Enzymatic_Digestion Enzymatic Digestion of DNA to Nucleosides DNA_Extraction->Enzymatic_Digestion LC_MSMS_PD LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS_PD Quantification Quantify: - Decitabine incorporation (vs. dC) - Global DNA methylation (5mdC vs. dG) LC_MSMS_PD->Quantification

Pharmacodynamic monitoring workflow.

Experimental Protocols

Protocol 1: Quantification of Decitabine in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Materials and Reagents:

  • Decitabine analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Decitabine and this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Decitabine by serially diluting the stock solution with a suitable solvent to cover the desired calibration range (e.g., 5-2000 ng/mL).

  • Prepare a working solution of the internal standard, this compound, at an appropriate concentration in the same solvent.

3. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add a fixed volume of the this compound internal standard working solution.

  • For calibration standards, add the appropriate Decitabine working standard solution to drug-free plasma. For quality control (QC) samples, add a known amount of Decitabine to drug-free plasma.

  • Vortex mix the samples briefly.

  • Add a protein precipitation agent, such as acetonitrile (typically at a 3:1 or 4:1 ratio to the plasma volume).

  • Vortex mix vigorously for at least 30 seconds.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for separating Decitabine from endogenous interferences, such as a Hypersil APS-2 NH₂ column or a hydrophilic interaction liquid chromatography (HILIC) column.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the column and system used.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Decitabine and this compound. For example, a previously reported method used m/z 235.07→118.97 for Decitabine and m/z 239.03→122.97 for this compound.[7]

5. Data Analysis:

  • Integrate the peak areas for Decitabine and this compound.

  • Calculate the peak area ratio of Decitabine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Decitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Decitabine Incorporation into DNA and Global DNA Methylation

1. Materials and Reagents:

  • Patient-derived bone marrow or peripheral blood mononuclear cells

  • DNA extraction kit

  • Enzyme cocktail for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • Stable heavy isotope of 2'-deoxycytidine (as an internal standard for DNA nucleosides)

  • LC-MS grade solvents and reagents as in Protocol 1

2. DNA Extraction and Digestion:

  • Isolate genomic DNA from patient cells using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted DNA using a spectrophotometer or fluorometer.

  • Digest a known amount of genomic DNA (e.g., 1 µg) using a one-step multi-enzyme digestion protocol to hydrolyze the DNA into individual nucleosides.[10]

  • Spike the digested sample with a known amount of a stable heavy isotope of 2'-deoxycytidine to serve as an internal standard.

3. LC-MS/MS Analysis:

  • LC System and Column: Similar to Protocol 1, a reverse-phase C18 column is often suitable for separating the nucleosides.[10]

  • MS System and Detection: A triple quadrupole mass spectrometer in MRM mode is used to quantify Decitabine, 2'-deoxycytidine (dC), 5-methyl-2'-deoxycytidine (5mdC), and 2'-deoxyguanosine (dG), along with their respective internal standards.[10][11]

4. Data Analysis:

  • Decitabine Incorporation: Calculate the ratio of the peak area of Decitabine to the peak area of endogenous 2'-deoxycytidine (dC). This provides a measure of the extent of drug incorporation into the DNA.

  • Global DNA Methylation: Calculate the percentage of methylated cytosines by dividing the amount of 5-methyl-2'-deoxycytidine (5mdC) by the sum of 5mdC and 2'-deoxycytidine (dC), and multiplying by 100. Alternatively, the ratio of 5mdC to 2'-deoxyguanosine (dG) can be used to quantify global DNA methylation levels.[11]

These protocols, in conjunction with the provided data and workflows, offer a comprehensive framework for researchers and clinicians to effectively monitor Decitabine therapy, paving the way for more personalized and effective treatment strategies in MDS and AML.

References

Application Note: Quantifying Decitabine Incorporation into DNA using an Isotopic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decitabine (5-aza-2'-deoxycytidine) is a cornerstone of epigenetic therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] Its primary mechanism of action involves its incorporation into DNA, where it subsequently inhibits DNA methyltransferases (DNMTs).[1][2] This leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] The extent of Decitabine's incorporation into DNA is a critical determinant of its therapeutic efficacy. Therefore, a robust and accurate method for quantifying this incorporation is essential for preclinical and clinical research. This application note provides a detailed protocol for the quantification of Decitabine in genomic DNA using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method relies on the enzymatic hydrolysis of genomic DNA from Decitabine-treated cells into individual nucleosides. The incorporated Decitabine is released along with the canonical nucleosides. A known amount of a stable isotope-labeled Decitabine (e.g., Decitabine-¹³C₅) is spiked into the sample as an internal standard to account for variations in sample preparation and instrument response.[4] The nucleosides are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. The ratio of the signal from the analyte (Decitabine) to the internal standard is used to calculate the absolute amount of Decitabine incorporated into the DNA.

Experimental Protocols

Cell Culture and Decitabine Treatment
  • Culture human myeloid leukemia cell lines (e.g., ML-2) in appropriate media and conditions.

  • Seed cells at a desired density and allow them to attach or stabilize overnight.

  • Treat cells with varying concentrations of Decitabine (e.g., 100 nM) for different time points (e.g., 3, 6, 9 hours).[5]

  • Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Store cell pellets at -80°C until DNA extraction.

Genomic DNA Extraction
  • Extract genomic DNA from cell pellets using a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.

  • Elute the purified DNA in nuclease-free water.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 1.8.

Enzymatic Hydrolysis of DNA
  • In a microcentrifuge tube, combine the following:

    • Genomic DNA (e.g., 10 µg)

    • Nuclease P1

    • Alkaline Phosphatase

    • Appropriate digestion buffer

  • Incubate the mixture at 37°C for a sufficient time to ensure complete digestion of the DNA into individual nucleosides.

  • A one-step multi-enzyme digestion system including DNase I, Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase can also be utilized.[6][7]

Sample Preparation for LC-MS/MS
  • To the digested DNA sample, add a known concentration of the isotopic internal standard (e.g., Decitabine-¹³C₅).[4]

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried sample in the LC mobile phase for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Reverse-phase C18 column.[7]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[8]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[8]

    • Injection Volume: Inject a suitable volume of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Decitabine and its isotopic internal standard. For example, a transition for Decitabine could be m/z 229 → 113.[9]

Data Presentation

The quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Concentration-Dependent Incorporation of Decitabine into DNA of ML-2 Cells

Decitabine Concentration (nM)Decitabine Incorporation (fmol/µg DNA)
105.2 ± 0.8
5028.1 ± 3.5
10055.9 ± 6.2
200102.4 ± 11.7

Cells were treated for 6 hours. Data are presented as mean ± standard deviation.

Table 2: Time-Dependent Incorporation of 100 nM Decitabine into DNA of ML-2 Cells

Time (hours)Decitabine Incorporation (fmol/µg DNA)
325.3 ± 2.9
655.9 ± 6.2
978.1 ± 8.5
1292.6 ± 10.1

Data are presented as mean ± standard deviation.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_dna_prep DNA Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Cells treat Treat with Decitabine start->treat harvest Harvest Cells treat->harvest extract Genomic DNA Extraction harvest->extract digest Enzymatic Hydrolysis extract->digest spike Spike with Isotopic Standard digest->spike precipitate Protein Precipitation spike->precipitate reconstitute Reconstitute in Mobile Phase precipitate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Data Quantification lcms->quantify

Caption: Experimental workflow for quantifying Decitabine incorporation into DNA.

decitabine_pathway cluster_cellular_processes Cellular Processes cluster_dna_level DNA Level cluster_gene_expression Gene Expression cluster_cellular_outcome Cellular Outcome uptake Decitabine Uptake phosphorylation Phosphorylation to dCTP analog uptake->phosphorylation incorporation Incorporation into DNA phosphorylation->incorporation dna DNA with incorporated Decitabine incorporation->dna dnmt DNMT Trapping dna->dnmt hypomethylation DNA Hypomethylation dnmt->hypomethylation gene_reactivation Tumor Suppressor Gene Reactivation hypomethylation->gene_reactivation cell_cycle_arrest Cell Cycle Arrest gene_reactivation->cell_cycle_arrest apoptosis Apoptosis gene_reactivation->apoptosis

Caption: Signaling pathway of Decitabine leading to cancer cell death.

References

Troubleshooting & Optimization

Troubleshooting signal suppression of Decitabine-15N4 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with Decitabine-15N4 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS and why is it a concern for this compound analysis?

A1: Signal suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix (e.g., plasma, tissue homogenate).[1] This leads to a decreased instrument response, which can compromise the accuracy, precision, and sensitivity of the assay.[2] Decitabine, and by extension its isotope-labeled internal standard, can be susceptible to these matrix effects, potentially leading to unreliable pharmacokinetic and quantitative data.[3][4]

Q2: What are the common causes of signal suppression for this compound?

A2: The primary causes of signal suppression for this compound are matrix effects.[5] These arise from various sources, including:

  • Endogenous Matrix Components: Biological samples contain numerous compounds like phospholipids, salts, and proteins that can co-elute with this compound and interfere with its ionization.[1][5]

  • Exogenous Contaminants: Substances introduced during sample collection and preparation, such as anticoagulants, plasticizers from collection tubes, and mobile phase additives, can also cause ion suppression.

  • Co-eluting Metabolites: Metabolites of Decitabine or other co-administered drugs may have similar chromatographic properties and interfere with the ionization of this compound.

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.

Q3: How can I identify if my this compound signal is being suppressed?

A3: A common method to qualitatively identify ion suppression is through a post-column infusion experiment .[6] In this technique, a constant flow of a this compound solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. A drop in the baseline signal of this compound at a specific retention time indicates the presence of co-eluting, suppressing components from the matrix.

To quantify the extent of signal suppression, a post-extraction spike analysis is performed.[5] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a pre-extracted blank matrix. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the signal suppression or enhancement. A matrix factor of less than 1 indicates suppression.[5]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting signal suppression of this compound.

Initial Assessment

If you suspect signal suppression, begin by systematically evaluating your analytical method. The following diagram illustrates a logical workflow for troubleshooting.

Troubleshooting_Workflow Start Suspected Signal Suppression Check_System 1. Verify System Performance (LC pressure, MS sensitivity) Start->Check_System Review_Chroma 2. Review Chromatography (Peak shape, retention time stability) Check_System->Review_Chroma Assess_Matrix_Effect 3. Assess Matrix Effects (Post-column infusion, post-extraction spike) Review_Chroma->Assess_Matrix_Effect Optimize_SP 4. Optimize Sample Preparation Assess_Matrix_Effect->Optimize_SP Suppression Detected Optimize_LC 5. Optimize Chromatographic Conditions Optimize_SP->Optimize_LC Use_SIL_IS 6. Implement Stable Isotope-Labeled IS (this compound) Optimize_LC->Use_SIL_IS Revalidate 7. Re-validate Method Use_SIL_IS->Revalidate

Caption: A logical workflow for troubleshooting signal suppression.

Issue: Inconsistent or Low this compound Signal

Possible Cause 1: Inefficient Sample Preparation

Inadequate removal of matrix components is a primary reason for signal suppression.

Troubleshooting Steps:

  • Evaluate Extraction Recovery: Determine the efficiency of your current sample preparation method. Low recovery can contribute to poor signal.

  • Enhance Sample Cleanup:

    • Protein Precipitation (PPT): While simple, PPT can be less effective at removing phospholipids. If using PPT, optimize the precipitation solvent and temperature.[7]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts. Experiment with different organic solvents and pH conditions to improve the extraction of Decitabine while minimizing interferences.[1]

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components.[1] Consider using a mixed-mode or polymeric SPE sorbent for enhanced cleanup.[7]

The following diagram illustrates a typical SPE workflow for cleaner sample extracts.

SPE_Workflow Start Plasma Sample Condition 1. Condition SPE Cartridge Start->Condition Equilibrate 2. Equilibrate Cartridge Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash with Weak Solvent (Remove polar interferences) Load->Wash1 Wash2 5. Wash with Stronger Solvent (Remove less polar interferences) Wash1->Wash2 Elute 6. Elute this compound Wash2->Elute Evaporate 7. Evaporate and Reconstitute Elute->Evaporate Inject 8. Inject into LC-MS/MS Evaporate->Inject

Caption: A generalized solid-phase extraction (SPE) workflow.

Possible Cause 2: Co-elution of Interfering Components

If your sample preparation is optimized, the issue may lie with the chromatographic separation.

Troubleshooting Steps:

  • Modify Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., HILIC, phenyl-hexyl) to alter the elution profile of both the analyte and matrix components.[4][8]

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the retention behavior of ionizable compounds, potentially separating this compound from suppressive species.

Data on Matrix Effects and Recovery

The following tables summarize quantitative data from a study on Decitabine analysis, which can be indicative of the performance of the internal standard under similar conditions.

Table 1: Extraction Recovery of Decitabine

AnalyteQC LevelMean Recovery (%)RSD (%)
DecitabineLow97.564.33
Medium90.685.12
High94.876.84

Data adapted from a study on the LC-MS/MS analysis of Decitabine.[3]

Table 2: Matrix Effect of Decitabine

AnalyteQC LevelIS Normalized Matrix FactorRSD (%)
DecitabineLow0.751.34
Medium0.482.01
High0.331.88

Data adapted from a study on the LC-MS/MS analysis of Decitabine.[3] An IS Normalized Matrix Factor below 1 indicates signal suppression.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a basic method for the extraction of Decitabine from plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Transfer a 50 µL aliquot of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 5 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 150 µL of acetonitrile to the tube.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

The following are example starting conditions for the analysis of Decitabine. Optimization will be required for your specific instrumentation and application.

  • LC Column: XBridge BEH HILIC (130Å, 3.5 µm, 2.1 mm X 100 mm)[8]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Decitabine: m/z 229 -> 113[9]

    • This compound: m/z 233 -> 117 (example, exact mass may vary)

Signaling Pathways and Logical Relationships

The diagram below illustrates the mechanism of ion suppression in the electrospray ionization (ESI) source.

Ion_Suppression_Mechanism cluster_LC LC Eluent cluster_ESI ESI Source Analyte This compound Droplet Charged Droplet (Competition for Charge) Analyte->Droplet Matrix Matrix Components Matrix->Droplet GasPhase Gas Phase Ions Droplet->GasPhase Solvent Evaporation MS_Inlet MS Inlet GasPhase->MS_Inlet

Caption: Mechanism of ion suppression in the ESI source.

By understanding the causes of signal suppression and systematically applying these troubleshooting strategies, you can develop a robust and reliable LC-MS/MS method for the quantification of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Decitabine and Decitabine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Decitabine and its stable isotope-labeled internal standard, Decitabine-15N4.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of Decitabine and this compound. The following table summarizes potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Sample Solvent: The sample is dissolved in a solvent stronger than the mobile phase.[1] 2. Column Overload: Injecting too high a concentration of the analyte.[2] 3. Secondary Interactions: Silanol interactions with the stationary phase.[3] 4. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase.[1][3]1. Dissolve the sample in the initial mobile phase or a weaker solvent.[1] 2. Reduce the injection volume or dilute the sample. 3. For reversed-phase, consider a lower pH mobile phase or a column with end-capping. For HILIC, optimize the organic/aqueous ratio.[3] 4. Wash the column with a strong solvent. If the problem persists, replace the column.
Variable Retention Times 1. Inconsistent Mobile Phase Preparation: Variations in buffer concentration or pH. 2. Fluctuating Column Temperature: Lack of a stable column oven temperature.[1] 3. Pump Issues: Inaccurate or inconsistent flow rate due to worn pump seals or check valves.[1][4] 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Ensure accurate and consistent preparation of all mobile phase components. 2. Use a column oven set to a constant temperature (e.g., 30°C or 40°C).[5][6] 3. Perform routine pump maintenance. Check for pressure fluctuations.[4] 4. Equilibrate the column for a sufficient time before starting the analytical run.
Poor Resolution Between Decitabine and Impurities 1. Suboptimal Mobile Phase Composition: Incorrect organic-to-aqueous ratio or buffer strength. 2. Inappropriate Stationary Phase: The column chemistry is not suitable for the separation. 3. Steep Gradient: The gradient elution is too fast, not allowing for proper separation.1. Systematically vary the mobile phase composition (e.g., acetonitrile or methanol content, buffer pH).[7] 2. For the polar Decitabine, a HILIC column may provide better separation of polar impurities.[6][8][9] Alternatively, a C18 column can be effective.[5][10][11] 3. Optimize the gradient slope to improve the separation of closely eluting peaks.
Low Signal Intensity or Sensitivity 1. Suboptimal Detector Wavelength: The UV detector is not set to the absorbance maximum of Decitabine. 2. Sample Degradation: Decitabine is unstable in certain conditions.[12][13] 3. Mass Spectrometer Ion Suppression: Co-eluting matrix components can suppress the ionization of Decitabine and its internal standard.[8]1. Set the UV detector to the appropriate wavelength, typically around 242-254 nm.[5][14] 2. Prepare samples fresh and keep them in a cooled autosampler (e.g., 10°C).[6] Consider using a stabilizer like tetrahydrouridine (THU) in plasma samples.[8] 3. Improve sample clean-up (e.g., protein precipitation followed by solid-phase extraction). Adjust chromatography to separate analytes from interfering matrix components.[8]
High Backpressure 1. Column Frit Blockage: Particulates from the sample or mobile phase have clogged the column inlet frit.[3] 2. Column Contamination: Strongly retained compounds from the sample matrix have built up on the column.[3] 3. System Blockage: A blockage in the tubing, injector, or guard column.[3]1. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column. 2. Implement a column washing procedure with a strong solvent. 3. Systematically disconnect components to isolate the source of the blockage. Back-flush the column if necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating Decitabine and this compound?

A1: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be used effectively.

  • HILIC columns , such as those with a silica stationary phase, are well-suited for retaining and separating polar compounds like Decitabine and can offer excellent resolution from polar impurities.[6][8][9][15]

  • Reversed-phase columns , particularly C18 phases, are also commonly used and have been shown to provide good separation.[5][10][11] The choice will depend on the specific requirements of the assay, such as the sample matrix and the impurities that need to be resolved.

Q2: My Decitabine peak is tailing. How can I improve the peak shape?

A2: Peak tailing for Decitabine is a common issue. Here are a few things to try:

  • Adjust Mobile Phase pH: If using a reversed-phase method with a silica-based column, working at a lower pH can help to suppress the interaction of the basic amine groups on Decitabine with acidic silanol groups on the stationary phase.[3]

  • Use a Different Column: Consider an end-capped C18 column or a column with a different stationary phase chemistry.

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase.[1]

Q3: I am observing instability in the retention times for Decitabine and its internal standard. What could be the cause?

A3: Retention time instability can arise from several factors:

  • Temperature Fluctuations: Ensure your column is in a thermostatically controlled compartment.[1]

  • Mobile Phase Preparation: Inconsistencies in the preparation of your mobile phase, especially the buffer concentration and pH, can lead to shifts in retention.

  • Column Equilibration: Make sure the column is fully equilibrated with the starting mobile phase conditions before each injection.

  • Pump Performance: Irregular pump performance can lead to flow rate variations. Check for pressure fluctuations and perform routine maintenance.[4]

Q4: Do I need to use a mass spectrometer to differentiate between Decitabine and this compound?

A4: Yes. Decitabine and this compound are isotopologues, meaning they have the same chemical structure but differ in isotopic composition.[16][17] As a result, they will have virtually identical chromatographic retention times under typical HPLC conditions. A mass spectrometer is required to differentiate them based on their mass-to-charge ratio (m/z).

Q5: What are some key considerations for sample preparation to ensure the stability of Decitabine?

A5: Decitabine is known to be unstable in aqueous solutions.[12][13] To minimize degradation:

  • Prepare stock and working solutions fresh.

  • If analyzing plasma samples, consider adding a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), to prevent metabolic degradation.[8]

  • Keep samples in a cooled autosampler (e.g., 4-10°C) during the analytical run.[6][15]

  • For sample clean-up, a simple protein precipitation with acetonitrile is often effective, especially when followed by analysis on a HILIC column.[8][15]

Experimental Protocols

Example 1: HILIC Method for Separation of Decitabine

This method is suitable for the analysis of Decitabine and can be adapted for use with its isotopically labeled internal standard.

Parameter Condition
Column Accucore HILIC, 2.6 µm, 150 mm x 3.0 mm
Mobile Phase 20 mM ammonium acetate in water / acetonitrile (5:95 v/v)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Autosampler Temperature 10°C
Detection UV at 254 nm or Mass Spectrometry
Injection Volume 5 µL
Source: Adapted from a Thermo Fisher Scientific application note.[6]
Example 2: Reversed-Phase HPLC Method for Decitabine

This method demonstrates a gradient elution approach for the analysis of Decitabine.

Parameter Condition
Column YMC Triart C18, 250 x 4.6mm, 5µm
Mobile Phase A 0.02M Potassium dihydrogen phosphate buffer and Methanol (97:3 v/v)
Mobile Phase B Water and Acetonitrile (40:60 v/v)
Gradient Optimized for separation
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection UV at 242 nm
Injection Volume 5 µL
Source: Adapted from the World Journal of Pharmacy and Pharmaceutical Sciences.[5]

Visualizations

Experimental_Workflow Experimental Workflow for Method Optimization A Define Analytical Requirements B Select Column (HILIC or RP-C18) A->B C Optimize Mobile Phase (Organic %, Buffer pH) B->C D Evaluate Peak Shape & Resolution C->D E Adjust Flow Rate & Column Temperature D->E Suboptimal F Check System Suitability (Tailing, Plate Count) D->F Acceptable E->D F->C Fail G Method Validation F->G Pass H Routine Analysis G->H I Issue Encountered H->I I->D Troubleshoot

Caption: Workflow for Decitabine Method Optimization.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree Start Chromatographic Issue Identified Q1 Poor Peak Shape? Start->Q1 A1_1 Check Sample Solvent & Injection Volume Q1->A1_1 Yes Q2 Retention Time Shift? Q1->Q2 No A1_2 Adjust Mobile Phase pH A1_1->A1_2 End Issue Resolved A1_2->End A2_1 Verify Mobile Phase Preparation Q2->A2_1 Yes Q3 High Backpressure? Q2->Q3 No A2_2 Check Column Temp & Equilibration A2_1->A2_2 A2_2->End A3_1 Filter Samples & Mobile Phase Q3->A3_1 Yes Q3->End No A3_2 Back-flush or Replace Column A3_1->A3_2 A3_2->End

Caption: Decision Tree for Common HPLC Issues.

References

Addressing the instability and degradation of Decitabine-15N4 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Decitabine-15N4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for issues you may encounter when working with this compound solutions.

Q1: My this compound solution appears to have degraded. What are the primary causes of this instability?

A1: this compound, like its unlabeled counterpart, is chemically unstable in aqueous solutions. The primary causes of degradation include:

  • Hydrolysis: The triazine ring of the molecule is susceptible to hydrolytic opening, especially in aqueous environments.[1][2][3]

  • pH: The rate of degradation is highly dependent on the pH of the solution. Instability is observed in both acidic and alkaline conditions, with maximum stability reported around pH 7.0.[1][3][4]

  • Temperature: Elevated temperatures significantly accelerate the degradation process. It is known to decompose within hours at physiological temperature (37°C).[1][3][5]

  • Oxidation: Decitabine is susceptible to oxidative conditions.[6]

Q2: What are the typical degradation products of this compound?

A2: The degradation of Decitabine leads to a variety of products. The main degradation pathways result in the formation of several compounds, including:

  • Hydrolytic opening of the triazine ring.[1][2]

  • Deformylation products.[1][2]

  • Anomerization and other changes in the sugar ring structure.[1][2]

  • Under basic conditions, it can decompose to 1-beta-D-2'-deoxyribofuranosyl-3-guanylurea.[7]

  • Isomers of formyl-1-beta-D-2'-deoxyribofuranosyl-3-guanylurea have also been identified.[7]

Q3: I am seeing unexpected peaks in my analytical chromatogram. How can I confirm if they are degradation products?

A3: The appearance of unexpected peaks is a common indicator of degradation. To confirm, you can:

  • Run a time-course stability study: Analyze your solution at different time points after preparation. An increase in the area of the unknown peaks over time suggests they are degradation products.

  • Perform forced degradation studies: Subject your this compound solution to stress conditions (e.g., acid, base, heat, oxidation) to intentionally induce degradation.[6][8] This will help in identifying the retention times of the major degradation products.

  • Utilize Mass Spectrometry (LC-MS/MS): This technique is highly effective for identifying and characterizing degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.[6][7]

Q4: What are the recommended procedures for preparing and storing this compound solutions to minimize degradation?

A4: To ensure the stability of your this compound solution, follow these guidelines:

  • Reconstitution: Aseptically reconstitute the lyophilized powder with cold (2°C - 8°C) Sterile Water for Injection.[4][9][10]

  • Dilution: Immediately after reconstitution, dilute the solution to the final desired concentration using cold (2°C - 8°C) infusion fluids such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[9][10][11]

  • pH Control: If preparing your own buffers, aim for a pH around 6.7-7.3 for optimal stability.[9][10]

  • Storage: Store the reconstituted and diluted solutions at 2°C - 8°C (36°F - 46°F) and protect from light.[4][9][12][13][14]

  • Use-by Time: It is highly recommended to use the solution immediately after preparation. If storage is necessary, use it within a few hours (typically up to 4 hours when stored at 2°C - 8°C).[9][11][15] For in vitro experiments, it is best to prepare fresh solutions for each experiment.[16]

Q5: Can I freeze my this compound solution for long-term storage?

A5: While the solid form of this compound is stable for years at -20°C, the stability of frozen solutions is not as well-established and can be problematic.[17] Some studies have shown stability in polypropylene syringes for up to 28 days at -25°C.[12] However, freeze-thaw cycles can potentially accelerate degradation. If you must freeze the solution, it is recommended to aliquot it into single-use vials to avoid repeated freezing and thawing. A pilot stability study on your specific formulation is advisable.

Data Presentation

Table 1: Factors Affecting Decitabine Stability in Aqueous Solution
FactorConditionEffect on StabilityReference
pH Acidic (e.g., pH < 6)Increased degradation[6]
Neutral (pH 6.7 - 7.3)Optimal stability[4][9]
Alkaline (e.g., pH > 7.5)Increased degradation[7]
Temperature 2°C - 8°CMinimized degradation, stable for a few hours[9][12][13][14]
Room Temperature (20-25°C)Rapid degradation[4][18]
Physiological (37°C)Very rapid degradation, half-life of hours[1][18]
Solvent Aqueous BuffersProne to hydrolysis[1][3]
Non-aqueous solventsBeing explored to improve stability[3][5]
Light Exposure to lightPotential for photolytic degradation, protection recommended[4][6]
Oxidizing Agents Presence of H₂O₂Significant degradation[18]
Table 2: Recommended Storage Conditions for Decitabine Solutions
Solution TypeStorage TemperatureMaximum Recommended Storage TimeReference
Reconstituted Solution (5 mg/mL)2°C - 8°CMust be diluted within 15 minutes[9][10]
Diluted Solution (0.1 - 1.0 mg/mL)2°C - 8°CUp to 4 hours[9][11][15]
Diluted Solution in Syringes-25°CUp to 28 days (in specific studies)[12]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution for In Vitro Experiments

Objective: To prepare a fresh, stable solution of this compound for immediate use in cell culture or other in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Cold (2°C - 8°C) Sterile Water for Injection, USP

  • Cold (2°C - 8°C) sterile phosphate-buffered saline (PBS), pH 7.2-7.4, or desired cell culture medium

  • Sterile, pre-chilled microcentrifuge tubes or vials

  • Calibrated micropipettes with sterile, pre-chilled tips

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature for a few minutes before opening to prevent condensation.

  • Aseptically reconstitute the powder with a precise volume of cold Sterile Water for Injection to achieve a desired stock concentration (e.g., 5 mg/mL). Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • This reconstitution should be performed immediately before the final dilution.

  • Immediately dilute the reconstituted stock solution with cold PBS or cell culture medium to the final working concentration.

  • Use the final diluted solution within 15 minutes of preparation for optimal results. Do not store the diluted solution for later use.

Protocol 2: Assessment of this compound Stability by HPLC-UV

Objective: To determine the stability of a this compound solution over time under specific storage conditions.

Materials:

  • Prepared this compound solution

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm)

  • Mobile phase: 20 mM ammonium acetate (pH 6.8)

  • Decitabine reference standard

  • Internal standard (e.g., 2'-deoxyuridine)

Procedure:

  • Prepare the this compound solution according to your experimental conditions.

  • Immediately after preparation (t=0), inject an aliquot onto the HPLC system.

  • Store the remaining solution under the desired conditions (e.g., 4°C, room temperature).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

  • Monitor the chromatogram at a suitable wavelength (e.g., 240 nm and 260 nm).

  • Quantify the peak area of this compound and any appearing degradation peaks relative to the internal standard.

  • Calculate the percentage of remaining this compound at each time point compared to t=0.

  • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Mandatory Visualization

Decitabine_Degradation_Pathway cluster_conditions Degradation Triggers cluster_compound This compound cluster_products Degradation Products Aqueous_Solution Aqueous Solution Decitabine This compound Aqueous_Solution->Decitabine Elevated_Temp Elevated Temperature Elevated_Temp->Decitabine Non_Optimal_pH Non-Optimal pH (Acidic or Alkaline) Non_Optimal_pH->Decitabine Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Decitabine Ring_Opening Triazine Ring Opening Decitabine->Ring_Opening Hydrolysis Anomerization Anomers Decitabine->Anomerization Deformylation Deformylation Products Ring_Opening->Deformylation Guanylurea Guanylurea Derivatives Ring_Opening->Guanylurea Experimental_Workflow_Stability_Assessment cluster_prep Solution Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation Prep Prepare this compound Solution T0 t=0 Analysis (HPLC/LC-MS) Prep->T0 Store Store Solution at Defined Conditions T0->Store Tn t=n Analysis (HPLC/LC-MS) Store->Tn At specified intervals Quantify Quantify Peak Areas Tn->Quantify Calculate Calculate % Degradation Quantify->Calculate Plot Plot Stability Profile Calculate->Plot Decitabine_Mechanism_of_Action Decitabine Decitabine Phosphorylation Phosphorylation Decitabine->Phosphorylation dCTP_analog Decitabine Triphosphate (dCTP analog) Phosphorylation->dCTP_analog DNA_Incorp Incorporation into DNA during S-phase dCTP_analog->DNA_Incorp DNMT_Trap Covalent Trapping of DNA Methyltransferase (DNMT) DNA_Incorp->DNMT_Trap DNMT_Depletion Depletion of active DNMT DNMT_Trap->DNMT_Depletion Hypomethylation DNA Hypomethylation DNMT_Depletion->Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Differentiation Cell Differentiation Gene_Reexpression->Differentiation Apoptosis Apoptosis Gene_Reexpression->Apoptosis

References

Technical Support Center: Minimizing Matrix Effects with Decitabine-¹⁵N₄ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Decitabine-¹⁵N₄ as an internal standard to minimize matrix effects in LC-MS/MS bioanalysis. Below, you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like Decitabine-¹⁵N₄ recommended for the bioanalysis of Decitabine?

A1: Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique, but it is susceptible to matrix effects.[1] Matrix effects are caused by co-eluting components from the biological sample (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, Decitabine, leading to inaccurate and imprecise quantification. A SIL internal standard, such as Decitabine-¹⁵N₄, is considered the 'gold standard' for mitigating these effects.[2] Because it is chemically almost identical to Decitabine, it co-elutes and experiences similar matrix effects and extraction inefficiencies. By calculating the analyte-to-internal standard peak area ratio, these variations can be normalized, leading to more accurate and reliable results.[3]

Q2: What are the key sources of matrix effects in Decitabine analysis?

A2: Matrix effects in Decitabine analysis can arise from various endogenous and exogenous substances present in biological samples. Common sources include:

  • Phospholipids: Abundant in plasma and can cause significant ion suppression.

  • Salts and Buffers: Can alter the ionization efficiency in the mass spectrometer source.

  • Metabolites: Endogenous metabolites can co-elute with Decitabine and interfere with its ionization.

  • Anticoagulants and other medications: These can also co-elute and cause matrix effects.

Q3: Can Decitabine-¹⁵N₄ completely eliminate matrix effects?

A3: While Decitabine-¹⁵N₄ is highly effective at compensating for matrix effects, it may not eliminate them entirely. Under conditions of severe matrix effects, even a SIL internal standard may not perfectly track the analyte's response, potentially leading to a lack of constancy in the analyte/internal standard response ratio. Therefore, it is crucial to optimize sample preparation and chromatography to minimize matrix effects as much as possible, rather than relying solely on the internal standard for correction.

Q4: What are some important considerations when preparing samples for Decitabine analysis?

A4: Decitabine is known to be chemically unstable at physiological temperature and pH.[4][5] Therefore, all sample preparation procedures should be conducted on ice to minimize degradation.[6] Additionally, the bioanalysis of Decitabine can be complicated by interference from the endogenous compound 2'-deoxycytidine.[4] Chromatographic separation must be sufficient to resolve Decitabine from this and other potential interferences. To prevent degradation by cytidine deaminase in plasma samples, the use of an inhibitor like tetrahydrouridine (THU) during sample handling is recommended.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in Decitabine/Decitabine-¹⁵N₄ peak area ratio between replicate injections. 1. Inconsistent sample preparation (pipetting errors, incomplete extraction).2. Issues with the autosampler (inconsistent injection volume).3. Instability of the mass spectrometer source.1. Review and standardize the sample preparation protocol. Ensure accurate and consistent pipetting. Vortex samples thoroughly.2. Check the autosampler for air bubbles and ensure correct injection volume settings.3. Clean and inspect the mass spectrometer's ion source.
Decitabine and Decitabine-¹⁵N₄ peaks are not perfectly co-eluting. 1. Isotope effect: Deuterium-labeled standards can sometimes have slightly different retention times than their non-labeled counterparts on reversed-phase columns. While less common with ¹⁵N labeling, it is a possibility.2. Column degradation or contamination.1. While minor shifts may be acceptable, significant separation can compromise the correction for matrix effects. Re-evaluate the chromatographic method, including the mobile phase composition and gradient.2. Flush the column or replace it if it is old or has been used with many complex samples.
Low or no signal for the Decitabine-¹⁵N₄ internal standard. 1. Errors in spiking the internal standard into the samples.2. Degradation of the internal standard stock or working solutions.3. Incorrect mass spectrometer settings (wrong MRM transition).1. Verify the concentration and addition of the internal standard working solution to all samples.2. Prepare fresh stock and working solutions of Decitabine-¹⁵N₄. Avoid repeated freeze-thaw cycles.3. Confirm the correct precursor and product ion m/z values are being monitored for Decitabine-¹⁵N₄.
High background noise or interfering peaks at the retention time of Decitabine or Decitabine-¹⁵N₄. 1. Contamination from solvents, reagents, or glassware.2. Insufficient sample cleanup, leading to high levels of matrix components.3. Carryover from a previous high-concentration sample.1. Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned.2. Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) for better removal of interfering compounds.3. Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method.

Experimental Protocols and Data

Experimental Workflow for Decitabine Quantification

The following diagram outlines a typical workflow for the quantification of Decitabine in a biological matrix using Decitabine-¹⁵N₄ as an internal standard.

Decitabine_Quantification_Workflow Experimental Workflow for Decitabine Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing A Biological Sample (e.g., Plasma) B Spike with Decitabine-¹⁵N₄ Internal Standard A->B C Protein Precipitation or Solid-Phase Extraction B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM Mode) E->F G Peak Integration F->G H Calculate Peak Area Ratio (Decitabine / Decitabine-¹⁵N₄) G->H I Quantification using Calibration Curve H->I

A typical bioanalytical workflow for Decitabine.
Detailed Methodologies

Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of Decitabine-¹⁵N₄ internal standard working solution (concentration will depend on the specific assay requirements).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex to mix, and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 mm × 2.1 mm, 3.5 µm)[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.30 mL/min[7]

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Decitabine: m/z 229 → 113[9]

    • Decitabine-¹⁵N₄: m/z 239.03 → 122.97[6]

Decitabine Metabolic Activation Pathway

Decitabine is a prodrug that requires intracellular phosphorylation to become active. Its mechanism of action involves incorporation into DNA and subsequent inhibition of DNA methyltransferase (DNMT).

Decitabine_Metabolic_Pathway Decitabine Metabolic Activation Pathway Decitabine Decitabine DAC_MP Decitabine Monophosphate (DAC-MP) Decitabine->DAC_MP Phosphorylation DAC_DP Decitabine Diphosphate (DAC-DP) DAC_MP->DAC_DP Phosphorylation DAC_TP Decitabine Triphosphate (DAC-TP) DAC_DP->DAC_TP Phosphorylation DNA_Incorp Incorporation into DNA DAC_TP->DNA_Incorp DNMT_Trap DNMT1 Trapping DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation & Gene Reactivation DNMT_Trap->Hypomethylation DCK Deoxycytidine Kinase (DCK) DCK->Decitabine CMPK CMP Kinase CMPK->DAC_MP NDPK NDP Kinase NDPK->DAC_DP DNA_Poly DNA Polymerase DNA_Poly->DAC_TP

Decitabine's intracellular activation and mechanism.
Quantitative Data Summary

The following tables summarize the matrix effect and extraction recovery data from a study quantifying Decitabine in mouse plasma using Decitabine-¹⁵N₄ as an internal standard.[6] The use of the internal standard helps to ensure that the method is accurate and reproducible despite variations in matrix effects and extraction efficiency.

Table 1: Matrix Effect of Decitabine and Decitabine-¹⁵N₄ in Mouse Plasma

AnalyteQC LevelConcentration (ng/mL)Matrix Effect (%)CV (%)
DecitabineLow1.2106.53.47
DecitabineMedium4097.52.50
DecitabineHigh80100.21.34
Decitabine-¹⁵N₄--104.74.70
Data adapted from a study in mouse plasma.[6] A value close to 100% indicates a minimal matrix effect.

Table 2: Extraction Recovery of Decitabine and Decitabine-¹⁵N₄ from Mouse Plasma

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)CV (%)
DecitabineLow1.286.014.2
DecitabineMedium4085.91.34
DecitabineHigh8086.21.90
Decitabine-¹⁵N₄--91.84.98
Data adapted from a study in mouse plasma.[6]

These data demonstrate that while there is some variability in extraction recovery and minor matrix effects, the use of a stable isotope-labeled internal standard provides a reliable method for the quantification of Decitabine in a complex biological matrix. The similar behavior of Decitabine and its ¹⁵N₄-labeled counterpart ensures that variations are accounted for, leading to high-quality data.

References

Dealing with isotopic interference in Decitabine-15N4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Decitabine-15N4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of Decitabine using its 15N4-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in this compound analysis?

A1: Isotopic interference occurs when the isotopic signature of an analyte overlaps with the signal of its isotopically labeled internal standard in mass spectrometry. In the analysis of Decitabine, naturally occurring isotopes in the unlabeled Decitabine molecule (analyte) can contribute to the signal being measured for the this compound internal standard. This is particularly relevant for the M+4 peak of Decitabine, which can co-elute and interfere with the monoisotopic peak of this compound, leading to inaccuracies in quantification.[1][2][3]

Q2: What are the primary sources of interference in Decitabine analysis?

A2: The primary sources of interference in Decitabine analysis are:

  • Isotopic overlap from the analyte (Decitabine) to the internal standard (this compound).[2][4]

  • Endogenous biological molecules , most notably 2'-deoxycytidine, which is structurally similar to Decitabine and can have overlapping chromatographic peaks and fragment ions.[5][6]

  • Degradation products of Decitabine, as it is unstable in aqueous solutions at physiological temperature and pH.[7][8]

Q3: How can I minimize interference from endogenous 2'-deoxycytidine?

A3: Effective chromatographic separation is key to minimizing interference from 2'-deoxycytidine. Developing a robust LC-MS/MS method with a suitable column and gradient elution can resolve Decitabine from 2'-deoxycytidine, preventing their co-elution and subsequent interference in the mass spectrometer.[5][6]

Q4: What are the recommended mass transitions for Decitabine and this compound?

A4: Based on published literature, the following selective reaction monitoring (SRM) transitions are recommended for the analysis of Decitabine and its 15N4-labeled internal standard[9]:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Decitabine235.07118.97
This compound239.03122.97

Q5: Can the isotopic purity of the this compound internal standard affect my results?

A5: Yes, the isotopic purity of the internal standard is critical. If the this compound standard contains a significant amount of unlabeled Decitabine, it will lead to an inaccurate measurement of the analyte concentration. It is essential to use a high-purity internal standard and to assess its isotopic enrichment.[1]

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High Analyte Concentrations or Poor Assay Linearity

This guide will help you troubleshoot potential isotopic interference from the analyte to the internal standard channel.

Symptoms:

  • Calibration curve is non-linear, particularly at higher concentrations.

  • Quality control (QC) samples show a positive bias.

  • Significant signal is detected in the internal standard channel when analyzing a high concentration of unlabeled Decitabine standard.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Isotopic Interference A High Analyte Concentration or Non-Linear Calibration Curve B Prepare two sets of samples: 1. High concentration of Decitabine 2. Blank matrix with this compound A->B C Analyze samples by LC-MS/MS B->C D Examine chromatograms C->D E Is there a significant peak in the This compound channel for Sample 1? D->E F Isotopic interference is likely E->F Yes G No significant interference detected E->G No H Optimize chromatographic separation to resolve interfering peaks F->H I Consider mathematical correction for the contribution of analyte to IS signal F->I J Evaluate other potential issues: matrix effects, sample preparation G->J

Caption: Troubleshooting workflow for isotopic interference.

Corrective Actions:

  • Optimize Chromatography: Improve the chromatographic separation to ensure that any potential interfering peaks from Decitabine isotopologues are resolved from the this compound peak.

  • Mathematical Correction: If chromatographic separation is insufficient, a mathematical correction can be applied. This involves determining the percentage contribution of the M+4 isotope of Decitabine to the this compound signal and subtracting this from the measured internal standard response.[2]

Guide 2: Addressing Signal Instability and Degradation

This guide addresses issues related to the chemical instability of Decitabine.

Symptoms:

  • Poor reproducibility of results.

  • Loss of signal intensity over time in prepared samples.

  • Appearance of unknown peaks in the chromatogram.

Troubleshooting Steps:

  • Sample Handling: Always prepare and store Decitabine solutions and samples at low temperatures (e.g., on ice or at 4°C) to minimize degradation.[6] Avoid prolonged exposure to room temperature and basic pH conditions.

  • Fresh Solutions: Prepare fresh stock and working solutions of Decitabine regularly.

  • Matrix Stability: Evaluate the stability of Decitabine in the biological matrix under the conditions of your sample preparation workflow.

Experimental Protocols

Protocol 1: Sample Preparation for Decitabine Quantification in Plasma

This protocol is adapted from a validated LC-MS/MS method.[9]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Transfer a 5 µL aliquot of the thawed plasma sample to a microcentrifuge tube.

  • Internal Standard Spiking: Add 5 µL of the this compound internal standard working solution to the plasma sample.

  • Protein Precipitation: Add 40 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex-mix the sample for 20 seconds in a cold room.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 30 µL of the supernatant to a 96-well plate.

  • Injection: Inject 5 µL of the prepared sample onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Decitabine and this compound Analysis

These parameters are based on a published method.[9]

  • LC System: Vanquish UHPLC system or equivalent.

  • Column: XBridge HILIC column or equivalent.

  • Autosampler Temperature: 4°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive ion mode.

  • SRM Transitions:

    • Decitabine: m/z 235.07 → 118.97

    • This compound: m/z 239.03 → 122.97

Data Presentation

Table 1: Theoretical Isotopic Distribution of Decitabine (C₈H₁₂N₄O₄)

This table illustrates the expected relative abundances of the naturally occurring isotopes of Decitabine. The M+4 peak has a low but non-negligible abundance that could potentially interfere with the this compound signal.

Mass (m/z)Relative Abundance (%)
228.0858 (M)100.00
229.0889 (M+1)9.84
230.0914 (M+2)1.34
231.0940 (M+3)0.12
232.0966 (M+4) 0.01

Data generated using a theoretical isotope distribution calculator.

Table 2: Theoretical Isotopic Distribution of this compound (C₈H₁₂(¹⁵N)₄O₄)

This table shows the expected isotopic distribution for the 15N4-labeled internal standard.

Mass (m/z)Relative Abundance (%)
232.0739 (M) 100.00
233.0769 (M+1)9.83
234.0795 (M+2)1.33
235.0821 (M+3)0.12
236.0847 (M+4)0.01

Data generated using a theoretical isotope distribution calculator.

Mandatory Visualizations

Decitabine's Mechanism of Action: DNA Hypomethylation

Decitabine is a nucleoside analog that, upon incorporation into DNA, traps DNA methyltransferase (DNMT) enzymes. This leads to the depletion of active DNMTs and a subsequent reduction in DNA methylation, which can reactivate tumor suppressor genes.[10][11]

G cluster_0 Decitabine DNA Hypomethylation Pathway Decitabine Decitabine dCTP Decitabine Triphosphate Decitabine->dCTP Phosphorylation DNA_Incorporation Incorporation into DNA dCTP->DNA_Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Incorporation DNMT_Trapping Covalent Adduct Formation (DNMT Trapping) DNA_Incorporation->DNMT_Trapping DNMT DNA Methyltransferase (DNMT) DNMT->DNMT_Trapping DNMT_Depletion Depletion of active DNMT DNMT_Trapping->DNMT_Depletion Hypomethylation DNA Hypomethylation DNMT_Depletion->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Caption: Decitabine's DNA hypomethylation pathway.

Logical Relationship for Isotopic Interference

The potential for isotopic interference arises from the overlap in the mass spectra of the analyte and its labeled internal standard.

G cluster_0 Isotopic Interference Logic Analyte Decitabine (Natural Isotopic Abundance) Analyte_M4 Decitabine M+4 Isotopologue (m/z ≈ 232.09) Analyte->Analyte_M4 IS This compound (Internal Standard) IS_M0 This compound M Peak (m/z ≈ 232.07) IS->IS_M0 Interference Potential for Signal Overlap and Inaccurate Quantification Analyte_M4->Interference IS_M0->Interference

Caption: Logical diagram of isotopic interference.

References

Low signal intensity issues with Decitabine-15N4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Decitabine-15N4 Analysis

Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guides and FAQs to address common challenges, such as low signal intensity, encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower-than-expected signal for our this compound internal standard. What are the primary areas to investigate?

A1: Low signal intensity for an isotopically-labeled internal standard like this compound is a common issue that can stem from several factors. The investigation should be systematic, covering three main areas: the integrity and preparation of the sample, the liquid chromatography (LC) separation, and the mass spectrometry (MS) detection parameters. Often, the problem is not a single issue but a combination of suboptimal conditions.

A logical troubleshooting workflow can help pinpoint the root cause efficiently. Start by verifying the simplest factors, such as sample concentration and stability, before moving to more complex instrument optimizations.

G start Low Signal Intensity Observed for this compound sample 1. Investigate Sample Integrity & Preparation start->sample lc 2. Optimize Liquid Chromatography (LC) start->lc ms 3. Optimize Mass Spectrometry (MS) start->ms sub_sample1 Verify Concentration & Purity sample->sub_sample1 sub_sample2 Check for Degradation (pH, Temp) sample->sub_sample2 sub_sample3 Assess Matrix Effects sample->sub_sample3 sub_lc1 Improve Peak Shape lc->sub_lc1 sub_lc2 Optimize Mobile Phase lc->sub_lc2 sub_ms1 Tune Source Parameters (Voltage, Gas, Temp) ms->sub_ms1 sub_ms2 Optimize MRM Transitions & Collision Energy ms->sub_ms2 resolve Signal Intensity Restored sub_sample3->resolve If Resolved sub_lc2->resolve If Resolved sub_ms2->resolve If Resolved

Caption: General troubleshooting workflow for low signal intensity.

Q2: Could the stability of this compound in our samples be the cause of low signal?

A2: Yes, the chemical stability of Decitabine is a critical factor. Decitabine is known to be unstable, particularly in aqueous solutions at physiological temperature and pH.[1][2] Its degradation is influenced by pH and temperature.[2] In acidic conditions, the glycosidic bond can be cleaved, while alkaline conditions can cause a reversible opening of the azacytosine ring followed by irreversible decomposition.[3]

Troubleshooting Steps:

  • Temperature Control: Ensure samples are prepared, stored, and handled under refrigerated conditions (2-8°C) whenever possible.[4] Some studies suggest that reconstituted solutions are stable for up to 48 hours under these conditions.[4] For longer-term storage, freezing at -25°C may preserve stability for several weeks.[5]

  • pH of Solutions: Maintain the pH of your sample and mobile phases within a stable range for Decitabine. A neutral pH is generally preferred for short-term stability.[3]

  • Fresh Preparation: Prepare standards and QC samples as freshly as possible before an analytical run to minimize degradation over time.

Q3: How can we determine if matrix effects are suppressing the signal of this compound?

A3: Matrix effects are a primary cause of signal suppression in electrospray ionization (ESI) mass spectrometry.[6][7] This occurs when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, reducing its signal intensity.[8] Since isotopically labeled standards are designed to co-elute with the analyte, they are equally susceptible to these effects.[9][10]

You can diagnose and quantify matrix effects using a post-extraction spike experiment.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment

This experiment compares the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix.

G prep_blank Prepare & Extract Blank Matrix Sample (e.g., Plasma) set_b Set B: Spike this compound into Extracted Blank Matrix prep_blank->set_b set_a Set A: Spike this compound into Clean Solvent analyze Analyze Both Sets by LC-MS/MS set_a->analyze set_b->analyze compare Compare Peak Areas (Area_B / Area_A) analyze->compare

Caption: Experimental workflow for matrix effect assessment.

Methodology:

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Prepare a standard solution of this compound at a known concentration in a clean reconstitution solvent (e.g., 50:50 acetonitrile:water).

    • Set 2 (Post-Spike Sample): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire extraction procedure (e.g., protein precipitation or solid-phase extraction). After the final evaporation step, reconstitute the dried extract with the same standard solution from Set 1.

    • Set 3 (Blank Matrix): A fully processed blank matrix sample without any added standard.

  • Analysis: Inject all samples onto the LC-MS/MS system and record the peak area for the this compound transition.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

Data Interpretation:

Matrix Effect (%)InterpretationRecommended Action
85% - 115%No significant effectProceed with the current method.
< 85%Ion Suppression Improve sample cleanup, modify chromatography to separate from interferences, or dilute the sample.[11]
> 115%Ion EnhancementWhile less common, this still indicates a matrix effect that requires mitigation for accurate quantification.

Q4: Which LC-MS/MS parameters are most critical to optimize for this compound?

A4: Optimizing both LC and MS parameters is crucial for achieving high sensitivity. Decitabine is a polar molecule, which guides the selection of appropriate conditions.[12]

Liquid Chromatography (LC):

  • Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for polar compounds like Decitabine, as it provides good retention.[13][14] Some methods also use specific NH2 columns.[1]

  • Mobile Phase: An acidic mobile phase, such as one containing 0.1% formic acid, is commonly used to promote protonation for positive mode ESI.[15][16] Gradient elution from high organic to high aqueous is typical for HILIC separations.[13]

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for Decitabine analysis.[12][13]

  • Source Parameters: The ion source parameters must be carefully tuned. This involves infusing a standard solution of this compound and optimizing the following for maximum signal:

    • Ion Spray Voltage

    • Ion Transfer Tube / Capillary Temperature

    • Sheath, Auxiliary, and Sweep Gas Flows[16]

  • MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is used. The specific precursor and product ions must be determined. For this compound, the precursor ion will be shifted by +4 m/z compared to unlabeled Decitabine.

    • A reported transition for unlabeled Decitabine is m/z 229 → 113.[15]

    • Another method uses lithium adducts, with a transition of m/z 235.07 → 118.97 for Decitabine and m/z 239.03 → 122.97 for this compound.[13]

    • The collision energy (CE) for each transition must be optimized to produce the most stable and intense fragment ion signal.

Table: Example of MS Parameter Optimization Data (Hypothetical)

ParameterSetting 1Signal Intensity (cps)Setting 2Signal Intensity (cps)Setting 3Signal Intensity (cps)
Source Temp 300 °C1.2 x 10⁵350 °C 2.5 x 10⁵ 400 °C1.9 x 10⁵
Sheath Gas 40 (arb)1.8 x 10⁵50 (arb)2.4 x 10⁵60 (arb) 2.6 x 10⁵
Collision Energy 10 V0.9 x 10⁵15 V 2.2 x 10⁵ 20 V1.7 x 10⁵
This table illustrates how systematically adjusting parameters can identify the optimal settings for maximizing signal intensity.

References

Best practices for storage and handling of Decitabine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Decitabine-15N4. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for storage, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at -20°C for long-term stability.[1][2][3] Some suppliers may ship the product at room temperature, but it should be transferred to -20°C upon receipt for long-term storage.[1] Alternatively, storage in a refrigerator at 2-8°C is also mentioned by some sources.[4]

Q2: What is the shelf-life of solid this compound?

When stored correctly at -20°C, solid this compound is stable for at least four years.[1][3]

Q3: How should I prepare a stock solution of this compound?

Stock solutions can be prepared by dissolving the compound in organic solvents like DMSO (up to 30 mg/mL) or dimethylformamide (up to 20 mg/mL).[3] It is recommended to purge the solvent with an inert gas before dissolving the solid.[3] Alternatively, aqueous solutions can be made by dissolving the solid directly in buffers like PBS (pH 7.2) or water.[3] For aqueous preparations, sonication may be recommended to aid dissolution.[5]

Q4: How stable is this compound in solution?

Decitabine is very unstable in aqueous solutions due to hydrolytic degradation.[6] It is strongly recommended to prepare aqueous solutions fresh and use them on the same day.[3] Stock solutions in anhydrous DMSO can be more stable. When stored at -80°C and protected from light, DMSO stock solutions may be stable for up to one year, or for 6 months at -20°C.[7] If a diluted aqueous solution must be stored, it should be prepared using cold (2°C - 8°C) infusion fluids and kept at this temperature for a maximum of 4 hours before use.[8]

Q5: What personal protective equipment (PPE) should I use when handling this compound?

Decitabine is a hazardous and cytotoxic compound.[8][9] When handling, especially the solid powder, appropriate PPE is mandatory. This includes double gloves (latex or nitrile), a lab coat or suit, and eye protection (safety glasses or goggles).[9][10] All handling of the powder should be performed in a chemical fume hood to avoid inhalation.[9]

Q6: How should I dispose of this compound waste?

All waste materials, including empty containers, unused compound, and contaminated lab supplies, must be treated as hazardous waste.[9] Disposal should follow all applicable federal, state, and local regulations for antineoplastic drugs.[8][10]

Data Summary

Table 1: Storage and Stability of this compound
FormStorage TemperatureStability/Shelf-LifeSource
Solid-20°C≥ 4 years[1][3]
Solid2-8°CNot specified[4]
In DMSO-80°C (protect from light)Up to 1 year[7]
In DMSO-20°C (protect from light)Up to 6 months[7]
Aqueous SolutionRoom TemperatureNot recommended; use immediately[3]
Diluted Aqueous Solution2-8°CMaximum of 4 hours[8]
Table 2: Solubility of this compound
SolventMaximum ConcentrationSource
DMSO~55 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[3]
Water~11.4 mg/mL
PBS (pH 7.2)~5 mg/mL[3]

Experimental Protocol

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-handling Preparation : Don appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. Perform all work in a certified chemical fume hood.

  • Weighing : Carefully weigh the desired amount of solid this compound (Formula Weight: 232.2 g/mol ) into a sterile, conical tube. For example, to prepare 1 mL of a 10 mM solution, weigh 2.322 mg.

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution : Vortex the solution gently or use sonication until the solid is completely dissolved.[5] The solution should be clear.

  • Aliquoting and Storage : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7] Store the aliquots at -80°C, protected from light, for long-term storage (up to 1 year).[7]

  • Working Solution Preparation : For experiments, thaw a single aliquot of the stock solution. Further dilute it into your aqueous buffer or cell culture medium to the final desired concentration immediately before use.[3]

Visual Guides

G cluster_prep Preparation cluster_storage Storage & Use start Start: Don PPE Work in Fume Hood weigh 1. Weigh solid This compound start->weigh add_solvent 2. Add anhydrous DMSO weigh->add_solvent dissolve 3. Vortex or sonicate to dissolve add_solvent->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -80°C (Protect from light) aliquot->store use 6. Thaw one aliquot and prepare working solution immediately before use store->use

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting

Issue: The compound won't dissolve completely in the chosen solvent.

  • Possible Cause 1 : The solution is saturated.

    • Solution : Check the solubility data (Table 2) to ensure you have not exceeded the maximum concentration for the solvent. If necessary, increase the volume of the solvent.

  • Possible Cause 2 : Insufficient energy for dissolution.

    • Solution : Gently warm the solution or use a sonicator to aid dissolution.[1][5] Be cautious with warming aqueous solutions, as heat can accelerate degradation.

  • Possible Cause 3 : The compound or solvent has degraded.

    • Solution : Ensure you are using anhydrous DMSO for stock solutions, as water can cause hydrolysis. Use fresh, high-quality solvents.

Issue: I see precipitates in my stock solution after it has been frozen.

  • Possible Cause : The compound has come out of solution at low temperatures.

    • Solution : Before use, allow the aliquot to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved before making subsequent dilutions.

Issue: I am observing inconsistent or no effect in my cell-based assays.

  • Possible Cause 1 : Degradation of the compound in the working solution.

    • Solution : Decitabine is highly unstable in aqueous media.[6] Always prepare the final working solution in your cell culture medium immediately before adding it to the cells. Do not store the compound in aqueous buffers.[3]

  • Possible Cause 2 : Repeated freeze-thaw cycles of the stock solution.

    • Solution : Prepare single-use aliquots of your stock solution to prevent degradation from repeated temperature changes.[7]

G start Troubleshooting: Compound Won't Dissolve q1 Is the concentration below the solubility limit? start->q1 a1_yes Have you tried sonicating or warming? q1->a1_yes Yes a1_no Solution: Increase solvent volume q1->a1_no No q2 Are you using fresh, anhydrous solvent? a1_yes->q2 Yes sol_sonicate Solution: Gently warm or sonicate solution a1_yes->sol_sonicate No a2_yes Problem may be with the compound batch. Contact supplier. q2->a2_yes Yes a2_no Solution: Use fresh, high-quality solvent q2->a2_no No

Caption: Decision tree for troubleshooting solubility issues.

References

Overcoming poor peak shape in Decitabine-15N4 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Decitabine-15N4.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) when analyzing this compound?

Poor peak shape in the chromatography of this compound, a polar, nitrogen-containing compound, typically stems from several factors:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of peak tailing.[1][2] These acidic sites can interact with the basic nitrogen atoms in this compound through hydrogen bonding or ion-exchange, leading to delayed elution and asymmetrical peaks.[3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both this compound and the column's silanol groups. An unsuitable pH can enhance unwanted interactions, causing peak distortion.[5]

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix or mobile phase on the column can lead to active sites that cause peak tailing.[6] A blocked inlet frit or a void at the column head can also distort peak shape for all analytes.[7][8]

  • Metal Contamination: Trace metal impurities within the silica matrix of the column or from stainless steel components of the HPLC system can chelate with this compound, contributing to peak tailing.[1][9]

  • Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent significantly stronger or weaker than the mobile phase can cause peak distortion and broadening.[6][10]

Q2: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) often recommended for this compound analysis?

Due to its high polarity, Decitabine is often poorly retained on traditional reversed-phase (C18) columns, eluting at or near the void volume. HILIC is an ideal alternative as it is specifically designed for the retention and separation of polar and hydrophilic compounds.[11][12] HILIC stationary phases (e.g., bare silica, or silica bonded with polar functional groups) utilize a high organic solvent concentration in the mobile phase to form an aqueous layer on the stationary phase surface. Polar analytes like Decitabine partition into this layer, resulting in enhanced retention and good peak shape.[13][14]

Q3: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter. This compound has basic functional groups that can be protonated at lower pH values. By keeping the mobile phase pH low (typically in the acidic range), the analyte will carry a positive charge. This can help to minimize strong interactions with acidic silanol groups on the stationary phase, leading to improved peak symmetry.[3][5] The use of a buffer, such as ammonium acetate or ammonium formate, is crucial to maintain a consistent pH throughout the analysis.[15][16]

Q4: Can the injection solvent affect my results?

Yes, the composition of the injection solvent is critical. For HILIC, the injection solvent should ideally be similar to or weaker than the initial mobile phase, meaning it should have a high organic content. Injecting a sample dissolved in a high-aqueous solvent (a strong solvent in HILIC) can lead to peak distortion, broadening, or splitting because the sample does not focus properly at the head of the column.[10]

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is the most common peak shape issue for polar, basic compounds like this compound. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape Observed (Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No, only this compound and similar compounds check_all_peaks->no_all_peaks physical_issues Suspect Physical/System Issue yes_all_peaks->physical_issues chemical_issues Suspect Chemical Interaction no_all_peaks->chemical_issues check_frit Check for blocked column frit and system connections for dead volume. physical_issues->check_frit backflush Backflush or replace column. Optimize tubing and connections. check_frit->backflush resolve_physical Problem Resolved? backflush->resolve_physical optimize_mp Optimize Mobile Phase chemical_issues->optimize_mp check_ph Adjust pH (lower for basic analytes). Increase buffer concentration. optimize_mp->check_ph change_column Change Column check_ph->change_column select_hilic Use a HILIC column or a high-purity, end-capped RP column. change_column->select_hilic resolve_chemical Problem Resolved? select_hilic->resolve_chemical

Caption: A decision tree for troubleshooting peak tailing.

Issue: Broad or Split Peaks

Broad or split peaks can indicate a few potential problems, often related to the injection or column integrity.

Troubleshooting Workflow for Broad/Split Peaks

G start Broad or Split Peak check_injection Review Injection Parameters start->check_injection solvent_mismatch Is injection solvent stronger than mobile phase? check_injection->solvent_mismatch yes_mismatch Yes solvent_mismatch->yes_mismatch no_mismatch No solvent_mismatch->no_mismatch fix_solvent Re-dissolve sample in a solvent matching the initial mobile phase. yes_mismatch->fix_solvent check_column Inspect Column no_mismatch->check_column resolved Problem Resolved? fix_solvent->resolved column_void Check for column void or contamination. check_column->column_void flush_column Flush column with strong solvent or replace if necessary. column_void->flush_column flush_column->resolved

Caption: Workflow for addressing broad or split peaks.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for HILIC

Objective: To improve the peak shape of this compound by optimizing the mobile phase pH and buffer concentration.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Ammonium Acetate (or Ammonium Formate)

  • Formic Acid (or Acetic Acid)

Procedure:

  • Prepare Aqueous Stock Buffer (100 mM): Dissolve an appropriate amount of ammonium acetate in HPLC-grade water to make a 100 mM solution.

  • pH Adjustment: Adjust the pH of the stock buffer to a target value (e.g., pH 3.5) using formic acid.

  • Prepare Mobile Phase A (Aqueous): Create a 10 mM aqueous mobile phase by diluting the 100 mM stock buffer. For example, take 100 mL of the 100 mM stock buffer and add 900 mL of HPLC-grade water.

  • Prepare Mobile Phase B (Organic): Use 100% Acetonitrile.

  • Initial Chromatographic Conditions:

    • Column: HILIC column (e.g., Accucore HILIC, 150 mm x 3.0 mm, 2.6 µm)[11]

    • Mobile Phase: Start with a gradient of 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Evaluation and Optimization:

    • Analyze the peak shape of this compound.

    • If tailing persists, incrementally increase the buffer concentration in Mobile Phase A (e.g., to 20 mM) and re-evaluate.

    • Test different pH values (e.g., pH 3.0, 4.0) to find the optimal balance of retention and peak symmetry.

ParameterInitial ConditionOptimization Step 1Optimization Step 2
Buffer Salt 10 mM Ammonium Acetate20 mM Ammonium Acetate10 mM Ammonium Acetate
Mobile Phase A pH 3.53.53.0
Gradient 95-50% ACN95-50% ACN95-50% ACN
Expected Outcome Baseline performanceImproved peak shape due to better masking of silanolsPotential change in retention and selectivity
Protocol 2: Column Cleaning and Regeneration

Objective: To restore column performance by removing strongly retained contaminants that may cause poor peak shape.

Materials:

  • HPLC-grade solvents: Water, Isopropanol, Methanol, Acetonitrile.

Procedure (for HILIC Columns):

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Buffer-Free Mobile Phase: Flush the column with the mobile phase composition used in your method but without any buffer salts (e.g., 90% Acetonitrile / 10% Water) for 20 column volumes.

  • Flush with 50/50 Acetonitrile/Water: Flush with this mixture for 20 column volumes.

  • Flush with 100% Water: Flush with 100% HPLC-grade water for 20 column volumes.

  • Flush with 100% Isopropanol: Flush with isopropanol to remove strongly bound non-polar contaminants.

  • Re-equilibrate: Gradually return to the initial mobile phase conditions.

    • Flush with 50/50 Acetonitrile/Water (20 column volumes).

    • Flush with buffer-free mobile phase (e.g., 90% ACN / 10% Water) (20 column volumes).

    • Finally, re-introduce the analytical mobile phase (with buffer) and equilibrate until a stable baseline is achieved.

SolventPurposeVolume
Buffer-Free Mobile Phase Remove buffer salts20 column volumes
50/50 ACN/Water Intermediate flush20 column volumes
100% Water Remove polar contaminants20 column volumes
100% Isopropanol Remove strongly bound contaminants20 column volumes

References

Technical Support Center: Enhancing Decitabine Detection with Decitabine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Decitabine using its stable isotope-labeled internal standard, Decitabine-15N4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions to ensure accurate and sensitive detection of Decitabine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled version of Decitabine, where four nitrogen atoms (¹⁴N) are replaced with the heavier isotope, ¹⁵N.[1][2] It is used as an internal standard (IS) in quantitative bioanalysis, typically with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Using this compound as an IS is crucial for enhancing the sensitivity and accuracy of Decitabine detection by correcting for variability in sample preparation, injection volume, and matrix effects, as it behaves chemically and physically almost identically to the unlabeled Decitabine.[2]

Q2: What is the primary mechanism of action of Decitabine?

A2: Decitabine is a hypomethylating agent.[3][4] After being incorporated into DNA, it traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[5][6][7] This can lead to the re-expression of silenced tumor suppressor genes.[5][8] At low doses, its primary effect is DNA hypomethylation, while at higher doses, it can be cytotoxic by causing DNA damage and arresting DNA synthesis.[3][5]

Q3: Why is Decitabine considered unstable and what precautions should be taken?

A3: Decitabine is chemically unstable, particularly in aqueous solutions, and can degrade into several products.[9][10][11] Its stability is affected by pH and temperature.[9][12] To minimize degradation, it is recommended to handle samples at low temperatures (e.g., on ice), prepare solutions fresh, and store them at -20°C or -80°C.[10][13] For clinical samples, the use of a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), can help prevent enzymatic degradation in plasma.[14] When preparing for administration, reconstituted solutions should be used promptly or stored under refrigerated conditions for a limited time as specified in handling guidelines.[15][16]

Q4: What are the common side effects of Decitabine treatment?

A4: The most common side effects of Decitabine are related to myelosuppression, which includes neutropenia (low white blood cells), thrombocytopenia (low platelets), and anemia (low red blood cells).[17][18][19] Other common side effects include fatigue, fever, nausea, vomiting, and diarrhea.[19] Due to the risk of infection from neutropenia, patients should be monitored closely.[17][19]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape or Tailing in LC-MS/MS Inappropriate column chemistry or mobile phase composition.- Test different C18 columns or consider a HILIC column for better retention of the polar Decitabine molecule.[13][20]- Optimize the mobile phase, for instance, by adjusting the percentage of organic solvent (e.g., acetonitrile or methanol) and the concentration of additives like formic acid.[20][21][22][23]
Low Signal Intensity or Poor Sensitivity - Suboptimal ionization in the mass spectrometer.- Inefficient sample extraction.- Degradation of Decitabine during sample processing.- Optimize MS parameters, including ion spray voltage, temperature, and collision energy.[21] Consider post-column addition of an organic solvent to enhance ionization.[9]- Evaluate different extraction methods such as solid-phase extraction (SPE), protein precipitation (PP), or liquid-liquid extraction (LLE) to maximize recovery.[20][22][23][24]- Keep samples on ice throughout the extraction process and add a cytidine deaminase inhibitor like tetrahydrouridine to plasma samples.[14]
High Variability Between Replicates - Inconsistent sample preparation.- Matrix effects leading to ion suppression or enhancement.- Instability of the analyte in the autosampler.- Ensure precise and consistent pipetting and processing steps for all samples.- Use a stable isotope-labeled internal standard like this compound to normalize for variations.[1][2]- Assess matrix effects by comparing the response in neat solution versus post-extraction spiked matrix. If significant, optimize the sample cleanup procedure.[24]- Maintain the autosampler at a low temperature (e.g., 4°C).[13]
No Decitabine Peak Detected - Complete degradation of the analyte.- Incorrect MS/MS transition settings.- Prepare fresh standards and QC samples. Ensure proper storage and handling conditions were maintained.- Verify the precursor and product ion m/z values for both Decitabine and this compound. Common transitions for Decitabine are m/z 229.1 -> 113.1 or 235.07 -> 118.97.[9][13]
Interference Peaks in Chromatogram - Contamination from reagents or labware.- Endogenous components from the biological matrix.- Use high-purity solvents and reagents (e.g., LC-MS grade).- Optimize the chromatographic gradient to separate the interference from the analyte peak.- Improve the selectivity of the sample extraction method.

Experimental Protocols

Protocol 1: Quantification of Decitabine in Plasma using LC-MS/MS with this compound

This protocol provides a general framework for the sensitive detection of Decitabine. Optimization may be required based on the specific instrumentation and matrix used.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Decitabine in a suitable solvent like DMSO or acetonitrile.

  • Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in the same solvent.

  • From these stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in acetonitrile or another appropriate solvent.

  • Prepare a working solution of the IS (e.g., 1 µg/mL in acetonitrile).[13]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample, add 10 µL of the this compound working solution and vortex briefly.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[20]

  • Elute Decitabine and the IS with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).[20]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[20]

  • Reconstitute the residue in 100 µL of the mobile phase.[20]

3. LC-MS/MS Analysis:

  • LC System: A UHPLC or HPLC system.

  • Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 mm × 2.1 mm, 3.5 µm) or a HILIC column.[13][20]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[20][22][23]

  • Flow Rate: 0.3 mL/min.[20][22][23]

  • Injection Volume: 5 µL.[20]

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[20]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

4. Data Analysis:

  • Integrate the peak areas for both Decitabine and this compound.

  • Calculate the peak area ratio (Decitabine/Decitabine-15N4).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Decitabine in the unknown samples from the calibration curve.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Decitabine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Decitabine229.1113.1Varies (e.g., 15)
Decitabine235.07118.9715.24
This compound239.1117.1Varies (e.g., 15)

Note: The exact m/z values and collision energies may need to be optimized for your specific instrument. The precursor ion for this compound will be higher than that of Decitabine due to the four ¹⁵N atoms.

Table 2: Typical Validation Parameters for Decitabine Bioanalytical Methods

ParameterTypical RangeReference
Linearity (r²) ≥ 0.99[20][22][23]
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL[9][20][22][23]
Intra- and Inter-day Precision (%RSD) < 15%[9][20][21]
Intra- and Inter-day Accuracy (%Bias) Within ±15%[9][20][21]
Extraction Recovery > 85%[20]

Visualizations

Decitabine's Mechanism of Action: DNA Hypomethylation

Decitabine_Mechanism Decitabine Decitabine dCTP Decitabine Triphosphate Decitabine->dCTP Phosphorylation DNA_inc Incorporation into DNA dCTP->DNA_inc DNA Replicating DNA with Decitabine DNA_inc->DNA Trapped_DNMT Trapped DNMT- DNA Adduct DNA->Trapped_DNMT DNMT DNMT Enzyme DNMT->Trapped_DNMT Degradation DNMT Degradation Trapped_DNMT->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression

Caption: Mechanism of Decitabine leading to DNA hypomethylation.

Experimental Workflow for Decitabine Quantification

Decitabine_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data end End: Decitabine Concentration data->end

Caption: Workflow for sample preparation and analysis.

Troubleshooting Logic Flow

Troubleshooting_Logic rect_node rect_node start Poor Analytical Result? check_peaks Peak Shape/Intensity Issue? start->check_peaks check_variability High Variability? check_peaks->check_variability No solve_peaks Optimize LC Method: - Column - Mobile Phase Optimize MS Parameters check_peaks->solve_peaks Yes check_system System Suitability Passed? check_variability->check_system No solve_variability Review Sample Prep Consistency. Ensure IS was used. check_variability->solve_variability Yes solve_extraction Optimize Sample Prep: - Extraction Method - Handling Temp - Use IS check_system->solve_extraction Yes solve_system Check Instrument: - Calibrate MS - Check LC pumps - Fresh mobile phase check_system->solve_system No end Re-analyze Samples solve_peaks->end solve_extraction->end solve_variability->end solve_system->end

Caption: A logical approach to troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation of Decitabine: Featuring Decitabine-¹⁵N₄ as a Superior Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of decitabine in biological matrices, with a special focus on the use of Decitabine-¹⁵N₄ as an internal standard (IS). The selection of an appropriate internal standard is critical for achieving accurate and reliable data in pharmacokinetic and toxicokinetic studies. This document presents supporting experimental data, detailed methodologies, and a comparative analysis to aid researchers in selecting the most robust method for their drug development programs.

Executive Summary

The validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data generated is reliable for crucial decisions. For a compound like decitabine, which is known for its instability, a robust analytical method is paramount. A stable isotope-labeled (SIL) internal standard, such as Decitabine-¹⁵N₄, is considered the gold standard in quantitative bioanalysis. This is because it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte's behavior throughout sample preparation and analysis, thereby correcting for variability. This guide will demonstrate through comparative data that the use of Decitabine-¹⁵N₄ results in a highly sensitive, accurate, and precise method for the quantification of decitabine.

Comparative Performance of Internal Standards

The performance of a bioanalytical method is assessed through various validation parameters as stipulated by regulatory agencies like the FDA and EMA. The following tables summarize the performance of a method using Decitabine-¹⁵N₄ as an internal standard compared to methods employing other commonly used internal standards.

Table 1: Method Performance using Decitabine-¹⁵N₄ as an Internal Standard

Validation ParameterPerformance MetricResultReference
Linearity
Linearity Range0.4 - 100 ng/mLThe method demonstrated excellent linearity with a coefficient of determination (r²) of 0.996 ± 0.0013.[1]
Accuracy & Precision
LLOQ (0.4 ng/mL)Accuracy (% Bias)Within ±20%[1]
Precision (% CV)≤20%[1]
LQC (1.2 ng/mL)Accuracy (% Bias)Within ±15%[1]
Precision (% CV)≤15%[1]
MQC (40 ng/mL)Accuracy (% Bias)Within ±15%[1]
Precision (% CV)≤15%[1]
HQC (80 ng/mL)Accuracy (% Bias)Within ±15%[1]
Precision (% CV)≤15%[1]
Recovery
Extraction RecoveryNot explicitly stated
Matrix Effect
Matrix Effect97.5–106.5% with CV% values ≤3.47%No significant ion suppression or enhancement was observed.[1]
Stability
Freeze-Thaw StabilityStable for at least 3 cycles[1]
Bench-Top StabilityStable for at least 10 hours at 4°C[1]
Autosampler StabilityStable for 12 hours at 4°C[1]
Long-Term StabilityStable for 90 days at -80°C[1]

Table 2: Method Performance using Alternative Internal Standards (Daidzin and Encorafenib)

Internal StandardValidation ParameterPerformance MetricResultReference
Daidzin Linearity
Linearity Range5.0 - 2000 ng/mLThe assay was linear over this concentration range.
Accuracy & Precision
Intra-day Precision (%RSD)≤12.0%
Inter-day Precision (%RSD)≤12.0%
Accuracy (%RE)Within ±5.9%
Encorafenib Linearity
Linearity Range5 - 3000 ng/mLThe method showed linearity with r² ≥ 0.998.[2]
Accuracy & Precision
LLOQ (5.0 ng/mL)Accuracy (% Bias)Within ±20%[2]
Precision (%RSD)≤20%[2]
LQC (15.0 ng/mL)Accuracy (% Bias)Within ±15%[2]
Precision (%RSD)≤15%[2]
MQC (1400.0 ng/mL)Accuracy (% Bias)Within ±15%[2]
Precision (%RSD)≤15%[2]
HQC (2300.0 ng/mL)Accuracy (% Bias)Within ±15%[2]
Precision (%RSD)≤15%[2]
Recovery
Extraction Recovery90.68–97.56%High and consistent recovery was achieved.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized protocols for the quantification of decitabine using Decitabine-¹⁵N₄ and an alternative internal standard.

Method 1: Decitabine Quantification using Decitabine-¹⁵N₄ Internal Standard

1. Sample Preparation (Protein Precipitation) [1]

  • Thaw frozen plasma samples on ice.

  • To a 5 µL aliquot of plasma, add 5 µL of Decitabine-¹⁵N₄ working solution (1 µg/mL in acetonitrile) and 40 µL of acetonitrile.

  • Vortex the mixture for 20 seconds in a cold room.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 30 µL of the supernatant to a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions [1]

  • LC System: Vanquish UHPLC system

  • Column: XBridge BEH HILIC column (130Å, 3.5 µm, 2.1 mm X 100 mm)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 0.15 mL/min

  • Column Temperature: 20°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Thermo Scientific Altis Plus triple quadrupole mass spectrometer

  • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode

  • MRM Transitions:

    • Decitabine: m/z 235.07 → 118.97

    • Decitabine-¹⁵N₄: m/z 239.03 → 122.97

Method 2: Decitabine Quantification using Encorafenib Internal Standard

1. Sample Preparation (Solid-Phase Extraction) [2]

  • Thaw frozen plasma samples at room temperature.

  • Condition a C18 SPE cartridge.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 500 µL of 0.05 M hydrochloric acid in 5% methanol, followed by 500 µL of methanol.

  • Dry the cartridge for 3 minutes under vacuum.

  • Elute the analytes with 2 x 100 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 35°C.

  • Reconstitute the residue in 200 µL of 1% DMSO in water.

  • Inject 5 µL of the reconstituted solution into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions [2]

  • LC System: Acquity UPLC

  • Column: Agilent Eclipse plus C18 column (100 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 0.1% formic acid in water (pH 3.2).

  • Flow Rate: 0.30 mL/min

  • Injection Volume: 5.0 µL

  • Mass Spectrometer: Acquity TQD MS

  • Ionization: Electrospray Ionization (ESI) in positive ion mode

  • MRM Transitions: Not explicitly stated for decitabine and encorafenib in the provided abstract.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the bioanalytical method validation of decitabine using an internal standard.

Bioanalytical_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Decitabine-15N4) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection (MRM) Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Integration Peak Integration Mass_Spectrometry_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Validation_Assessment Validation Parameter Assessment Concentration_Calculation->Validation_Assessment Final_Report Final_Report Validation_Assessment->Final_Report Final Report

Caption: Bioanalytical method validation workflow for decitabine.

Conclusion

The data presented in this guide clearly demonstrates that a bioanalytical method utilizing Decitabine-¹⁵N₄ as an internal standard provides superior performance in terms of sensitivity, accuracy, and precision for the quantification of decitabine in biological matrices. The stable isotope-labeled internal standard effectively compensates for variability during sample processing and analysis, leading to more reliable and robust data. While alternative internal standards can be employed, the use of a SIL-IS like Decitabine-¹⁵N₄ is highly recommended to ensure the highest quality data for supporting drug development decisions. The detailed experimental protocols provided herein offer a solid foundation for researchers to implement a validated and reliable bioanalytical method for decitabine.

References

A Comparative Guide: Decitabine-15N4 vs. Deuterated Decitabine as Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents is paramount. For Decitabine, a cornerstone in the treatment of myelodysplastic syndromes, the use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for achieving accurate and reliable results.[1][2] This guide provides an objective comparison between two common SIL-IS options: nitrogen-15 labeled Decitabine (Decitabine-15N4) and deuterium-labeled Decitabine.

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it experiences the same effects during sample preparation, chromatography, and ionization.[1][3] This co-elution and identical behavior allow the IS to accurately normalize for variations, such as matrix effects (ion suppression or enhancement), which can significantly impact data quality.[4]

Physicochemical Properties and their Implications

The primary difference between this compound and deuterated Decitabine lies in the type and location of the heavy isotopes. This compound incorporates four nitrogen-15 atoms within the triazine ring, while deuterated versions typically have deuterium atoms replacing hydrogens on the deoxyribose sugar moiety.[5][6] This distinction has significant analytical implications.

Table 1: Comparison of Physicochemical Properties

PropertyDecitabineThis compoundDeuterated Decitabine (e.g., d3)
Molecular Formula C₈H₁₂N₄O₄C₈H₁₂¹⁵N₄O₄[5][6]C₈H₉D₃N₄O₄
Mass Shift (vs. Analyte) N/A+4 Da+3 Da (example)
Labeling Position N/ATriazine Ring[5]Typically Sugar Moiety
Potential for Isotopic Exchange LowExtremely LowPossible, if label is on an exchangeable site[7]
Potential for Chromatographic Shift N/ANegligible[8]Possible ("Isotope Effect")[2][9]

One of the most critical considerations is the "isotope effect," which can occur with deuterium labeling. The slightly stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to a small shift in chromatographic retention time.[2][7] This separation between the analyte and the internal standard can expose them to different matrix effects, potentially compromising the accuracy of quantification.[1] In contrast, heavy atom isotopes like 15N and 13C are far less likely to cause this chromatographic shift, ensuring more reliable co-elution and, consequently, more robust compensation for matrix variability.[7][8]

Performance Comparison: A Data-Driven Framework

While specific experimental data comparing this compound and deuterated Decitabine is not publicly available, a robust comparison would evaluate the following parameters as outlined by regulatory bodies like the FDA.[10][11]

Matrix Effect

The matrix effect is a primary reason for using a SIL-IS.[4] It should be evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a clean solution. The IS-normalized matrix factor should be close to 1.0, indicating effective compensation. Due to its propensity for perfect co-elution, this compound is hypothesized to provide more consistent normalization across different patient lots compared to a potentially shifting deuterated standard.

Table 2: Hypothetical Matrix Effect Evaluation in Human Plasma

Analyte/IS CombinationMatrix Factor (Low QC)Matrix Factor (High QC)IS-Normalized MF
Decitabine (using this compound as IS)[Experimental Value][Experimental Value][Experimental Value]
Decitabine (using Deuterated Decitabine as IS)[Experimental Value][Experimental Value][Experimental Value]
Extraction Recovery

The recovery of the analyte and the internal standard should be consistent and reproducible, though it does not need to be 100%.[10] Both labeled forms of Decitabine are expected to have nearly identical recovery to the unlabeled drug due to their chemical similarity.

Table 3: Hypothetical Extraction Recovery from Human Plasma

Analyte/IS CombinationRecovery % (Low QC)Recovery % (High QC)Relative Recovery (Analyte/IS)
Decitabine (using this compound as IS)[Experimental Value][Experimental Value][Experimental Value]
Decitabine (using Deuterated Decitabine as IS)[Experimental Value][Experimental Value][Experimental Value]

Experimental Protocols

A validated LC-MS/MS method is essential for the accurate quantification of Decitabine in biological matrices.[12][13] The following provides a general framework for such a method.

Sample Preparation (Solid-Phase Extraction - SPE)
  • To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or deuterated Decitabine).

  • Vortex briefly to mix.

  • Add 200 µL of a suitable buffer to precipitate proteins and prepare the sample for SPE.

  • Centrifuge the samples to pellet precipitated proteins.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge to remove interfering endogenous components.

  • Elute the analyte and internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent or equivalent HPLC/UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[12]

  • Mobile Phase: An isocratic or gradient elution using water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.[12]

  • Flow Rate: Approximately 0.30 mL/min.[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Table 4: Example MRM Transitions

CompoundQ1 Mass (m/z)Q3 Mass (m/z)
Decitabine[Specify Value][Specify Value]
This compound[Specify Value][Specify Value]
Deuterated Decitabine[Specify Value][Specify Value]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis plasma Biological Matrix (e.g., Plasma) add_is Spike with Internal Standard (this compound or Deuterated Decitabine) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution & Reconstitution spe->elute lc LC Separation elute->lc ms MS/MS Detection (MRM) lc->ms data Data Processing ms->data result result data->result Calculate Analyte/IS Ratio Determine Concentration

Caption: Bioanalytical workflow for Decitabine quantification.

G cluster_analyte Analyte cluster_is Internal Standards Analyte Decitabine IS_15N4 This compound Analyte->IS_15N4 Ideal Co-elution Superior Matrix Effect Compensation IS_D3 Deuterated Decitabine Analyte->IS_D3 Potential Chromatographic Shift Risk of Inaccurate Compensation

Caption: Conceptual comparison of internal standard performance.

Conclusion

While both this compound and deuterated Decitabine serve as effective internal standards, the scientific literature suggests that heavy atom labeled standards like this compound are generally superior.[1][8] Their key advantage is the minimal risk of chromatographic separation from the analyte, which leads to more reliable compensation for matrix effects and ultimately, higher data quality. Deuterated standards, while often more readily available and cost-effective, carry the risk of the isotope effect, which can compromise assay accuracy.[2][3] Therefore, for bioanalytical methods demanding the highest level of precision and robustness, this compound represents the preferred choice. The selection of any internal standard must be followed by a thorough method validation according to regulatory guidelines to ensure its performance.[10]

References

Decitabine vs. Azacitidine: An In Vitro Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative in vitro efficacy of the hypomethylating agents Decitabine and Azacitidine.

This guide provides an objective comparison of the in vitro performance of Decitabine (DAC) and Azacitidine (AZA), two structurally related cytidine nucleoside analogs pivotal in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). While often grouped as mechanistically similar DNA hypomethylating agents, significant differences in their in vitro activities exist, stemming from their distinct molecular behaviors.[1][2] This guide synthesizes key experimental data to illuminate these differences.

Core Mechanisms of Action: A Tale of Two Analogs

The primary distinction between Azacitidine and Decitabine lies in their molecular structure and subsequent incorporation into cellular nucleic acids. Azacitidine is a ribonucleoside analog, allowing its incorporation into both RNA and DNA, whereas Decitabine, a deoxyribonucleoside, is incorporated exclusively into DNA.[2][3][4] This fundamental difference dictates their downstream effects.

Following cellular uptake and phosphorylation, both drugs, when incorporated into DNA, trap DNA methyltransferase 1 (DNMT1), leading to its degradation and subsequent DNA hypomethylation.[1][4][5] However, Azacitidine's incorporation into RNA is thought to be responsible for some of its unique biological effects, such as the inhibition of protein synthesis.[1][3]

cluster_AZA Azacitidine (AZA) Pathway cluster_DAC Decitabine (DAC) Pathway cluster_Common Common Downstream Effects AZA Azacitidine AZA_TP AZA-Triphosphate AZA->AZA_TP Phosphorylation RNA_Incorp Incorporation into RNA AZA_TP->RNA_Incorp DNA_Incorp_AZA Incorporation into DNA AZA_TP->DNA_Incorp_AZA Protein_Inhibition Protein Synthesis Inhibition RNA_Incorp->Protein_Inhibition DNMT1_Trap DNMT1 Trapping & Depletion DNA_Incorp_AZA->DNMT1_Trap DAC Decitabine DAC_TP DAC-Triphosphate DAC->DAC_TP Phosphorylation DNA_Incorp_DAC Incorporation into DNA DAC_TP->DNA_Incorp_DAC DNA_Incorp_DAC->DNMT1_Trap Hypomethylation DNA Hypomethylation DNMT1_Trap->Hypomethylation DNA_Damage DNA Damage DNMT1_Trap->DNA_Damage Apoptosis Apoptosis Hypomethylation->Apoptosis DNA_Damage->Apoptosis

Fig. 1: Comparative Mechanisms of Action

Quantitative Comparison of In Vitro Efficacy

The following tables summarize key quantitative data from head-to-head in vitro comparisons of Decitabine and Azacitidine in various cancer cell lines.

Cell Viability

Decitabine generally demonstrates higher potency (lower EC50/IC50 values) in reducing cell viability at lower concentrations. However, at concentrations above 1 µM, Azacitidine often exhibits a greater overall effect on reducing cell viability.[1][2]

Cell LineDrugIC50 / EC50 (µM)AssayDuration (hrs)
KG-1a Azacitidine~2.5CellTiter-Glo72
Decitabine~0.5CellTiter-Glo72
THP-1 Azacitidine~5.0CellTiter-Glo72
Decitabine~1.0CellTiter-Glo72
OCI-AML3 Azacitidine~2.0CellTiter-Glo72
Decitabine~0.3CellTiter-Glo72
HL-60 Azacitidine~1.5CellTiter-Glo72
Decitabine~0.2CellTiter-Glo72
MOLM-13 Azacitidine0.815Not Specified72

Data compiled from Hollenbach et al., 2010 and Ramsey et al., 2020.[6][7]

DNA Methylation and DNMT1 Depletion

Decitabine is a more potent inducer of DNA hypomethylation, achieving maximal effects at concentrations 2- to 10-fold lower than Azacitidine.[1][2] This correlates with its more efficient depletion of DNMT1 protein.[4]

EffectCell LineAzacitidine Concentration for Max Effect (µM)Decitabine Concentration for Max Effect (µM)
DNMT1 Depletion KG-1a~1.0~0.1-0.3
THP-1~1.0~0.1-0.3
LINE-1 Hypomethylation KG-1a~1.0~0.3
THP-1~1.0~0.3

Data from Hollenbach et al., 2010.[4]

Apoptosis and Cell Cycle Arrest

Both drugs induce apoptosis, as evidenced by an increase in the sub-G1 cell population and markers like Annexin V staining and PARP cleavage.[1][3] However, they exhibit distinct effects on the cell cycle. Azacitidine treatment leads to a decrease in all phases of the cell cycle, while Decitabine causes a characteristic increase in the G2-M phase.[1][2][3] In some cell lines, Azacitidine failed to efficiently induce apoptosis in contrast to Decitabine.[8][9]

ParameterEffect of AzacitidineEffect of Decitabine
Apoptosis Induces apoptosis; increases sub-G1 fraction.[1]Induces apoptosis; increases sub-G1 fraction.[1]
Cell Cycle Decreases all cell cycle phases (G0/G1, S, G2-M).[1][2]Causes G2-M phase arrest with a decrease in G0/G1.[1][2]

Experimental Protocols

This section provides a summary of the methodologies used in the cited in vitro studies to allow for replication and further investigation.

Cell Culture and Drug Treatment
  • Cell Lines: Human acute myeloid leukemia (AML) cell lines such as KG-1a, THP-1, OCI-AML3, and HL-60 were commonly used.[6]

  • Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: Azacitidine and Decitabine were dissolved in DMSO to create stock solutions and then diluted in culture medium to the final desired concentrations for experiments.

  • Treatment: Cells were treated with a range of concentrations of Azacitidine or Decitabine for specified durations, often with daily replenishment of the drug.[2]

Key Assays

cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Cancer Cell Lines (e.g., AML lines) treatment Treatment (AZA or DAC) start->treatment viability Cell Viability (e.g., CellTiter-Glo) treatment->viability methylation DNA Methylation (e.g., Pyrosequencing) treatment->methylation protein Protein Analysis (e.g., Western Blot) treatment->protein cellcycle Cell Cycle & Apoptosis (e.g., Flow Cytometry) treatment->cellcycle gene_exp Gene Expression (e.g., Microarray) treatment->gene_exp

Fig. 2: General Experimental Workflow
  • Cell Viability Assay:

    • Method: CellTiter-Glo® Luminescent Cell Viability Assay.

    • Principle: Measures ATP levels as an indicator of metabolically active cells.

    • Procedure: Cells were plated in 96-well plates, treated with the drugs for 72 hours, and then the assay reagent was added to measure luminescence.[6]

  • DNA Methylation Analysis:

    • Method: Pyrosequencing of LINE-1 DNA elements.

    • Principle: LINE-1 repeat elements serve as a surrogate for global DNA methylation levels.

    • Procedure: DNA was extracted from drug-treated cells, subjected to bisulfite conversion, and then LINE-1 elements were amplified by PCR and analyzed by pyrosequencing.[2]

  • DNMT1 Protein Depletion (Western Blot):

    • Procedure: Protein lysates from cells treated for 48-72 hours were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against DNMT1 and a loading control (e.g., α-Tubulin).[2][6]

  • Cell Cycle Analysis:

    • Method: Flow cytometry using NIM-DAPI staining.

    • Procedure: Cells were treated for 48 hours, fixed, stained with a DNA-binding dye (DAPI), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, G2-M).[2][3]

  • Apoptosis Assay:

    • Method: Flow cytometry with Annexin V and 7-AAD staining.

    • Principle: Annexin V detects early apoptosis, while 7-AAD identifies late apoptotic and necrotic cells.

    • Procedure: Drug-treated cells were stained with fluorescently labeled Annexin V and 7-AAD and analyzed by flow cytometry.[2][3]

Summary of Key Differences

  • Potency: Decitabine is more potent in depleting DNMT1 and inducing DNA hypomethylation at lower concentrations.[1][4]

  • Cell Viability: While Decitabine is more potent at lower concentrations, Azacitidine can have a greater effect on reducing cell viability at concentrations above 1 µM.[1][2]

  • Cell Cycle: Decitabine induces a distinct G2-M arrest, a feature not observed with Azacitidine.[1][3]

  • Mechanism: Azacitidine's incorporation into RNA leads to unique effects, such as the inhibition of protein synthesis, which is not seen with Decitabine.[1][3]

  • Gene Expression: Despite their similar primary target (DNMT1), the two drugs regulate largely non-overlapping sets of genes, suggesting distinct downstream signaling effects.[1][4][10]

References

Assessing the Efficacy of Novel DNMT Inhibitors: A Comparative Guide to Decitabine-15N4 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of DNA methyltransferase (DNMT) inhibitor efficacy is paramount in the development of new epigenetic therapies. This guide provides a comprehensive comparison of methodologies, with a focus on the utility of stable isotope-labeled Decitabine-15N4, alongside alternative approaches for evaluating the performance of novel DNMT inhibitors. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate assay for specific research needs.

The inhibition of DNMTs is a promising strategy in cancer therapy, as aberrant DNA methylation is a hallmark of many malignancies. Decitabine, a nucleoside analog, is a well-established DNMT inhibitor. Its stable isotope-labeled counterpart, this compound, serves as a critical tool for the precise quantification of drug incorporation into DNA and for pharmacokinetic studies. However, a variety of other methods exist for assessing DNMT inhibition, each with its own advantages and limitations. This guide will explore these methods, offering a comparative analysis to inform experimental design in the screening and characterization of new chemical entities targeting DNA methylation.

This compound-based Assessment of DNMT Inhibition

Stable isotope-labeled compounds like this compound are invaluable in drug development for their ability to act as internal standards in mass spectrometry-based quantification.[1] This allows for highly accurate and precise measurement of the active drug in biological matrices, overcoming issues of ion suppression and extraction efficiency. In the context of assessing novel DNMT inhibitors, a key application of this compound is in competitive binding or incorporation assays.

Principle:

The core principle involves using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of a novel inhibitor that gets incorporated into DNA, often in competition with a known agent like Decitabine. By using this compound as an internal standard, the quantification of the unlabeled novel inhibitor can be performed with high accuracy. Furthermore, LC-MS/MS methods can be designed to simultaneously measure the incorporation of Decitabine and the overall global DNA methylation levels, providing a direct link between target engagement and its biological effect.[2][3]

Experimental Workflow:

The general workflow for utilizing this compound in assessing a novel DNMT inhibitor involves treating cancer cell lines with the novel compound, followed by DNA extraction and enzymatic digestion into individual nucleosides. The resulting mixture is then analyzed by LC-MS/MS. This compound is spiked into the sample prior to extraction to serve as the internal standard.

cell_culture Cancer Cell Culture treatment Treatment with Novel DNMT Inhibitor cell_culture->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction spiking Spike with This compound (IS) dna_extraction->spiking digestion Enzymatic Digestion to Nucleosides spiking->digestion lcms LC-MS/MS Analysis digestion->lcms quantification Quantification of Novel Inhibitor & Global Methylation lcms->quantification start Start add_reagents Add Assay Buffer, SAM, DNMT Enzyme, & Inhibitor to Substrate-Coated Well start->add_reagents incubate_reaction Incubate at 37°C add_reagents->incubate_reaction wash1 Wash incubate_reaction->wash1 add_capture_ab Add Capture Antibody (anti-5mC) wash1->add_capture_ab incubate_ab1 Incubate add_capture_ab->incubate_ab1 wash2 Wash incubate_ab1->wash2 add_detection_ab Add Detection Antibody (Enzyme-Linked) wash2->add_detection_ab incubate_ab2 Incubate add_detection_ab->incubate_ab2 wash3 Wash incubate_ab2->wash3 add_substrate Add Colorimetric Substrate wash3->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance analyze Calculate % Inhibition & IC50 read_absorbance->analyze end End analyze->end

References

Validation parameters for a robust Decitabine quantification assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Decitabine, a potent DNA methyltransferase inhibitor, is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative overview of validated bioanalytical methods, focusing on key performance parameters to aid in the selection of a robust and reliable assay.

Decitabine's inherent instability in biological matrices presents a significant challenge for its quantification.[1][2] This guide compares two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, highlighting differences in sample preparation and chromatographic techniques that are crucial for achieving accurate and reproducible results. The methods discussed are based on Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC), both widely used in bioanalytical laboratories.

Comparison of Validation Parameters

The robustness of a bioanalytical method is determined by a series of validation parameters established by regulatory bodies like the FDA.[3][4][5] The following tables summarize the key validation parameters for two distinct, validated LC-MS/MS methods for Decitabine quantification in plasma.

Method 1: HILIC-MS/MS with Protein Precipitation

This method utilizes a simple protein precipitation step for sample cleanup followed by HILIC for chromatographic separation.[6]

Validation ParameterPerformance
Linearity Range0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Bias)Within ±5.9%[1]
Precision (% RSD)Intra-day: ≤12.0%, Inter-day: ≤12.0%[1]
RecoveryNot explicitly reported, but matrix effect was evaluated.
StabilityInvestigated for stock and working solutions.

Method 2: RPLC-MS/MS with Solid-Phase Extraction (SPE)

This method employs a more rigorous solid-phase extraction for sample preparation and a conventional reversed-phase column for separation.[3]

Validation ParameterPerformance
Linearity Range5 - 3000 ng/mL[3]
Lower Limit of Quantification (LLOQ)5.0 ng/mL[3]
Accuracy (% Bias)Within ±15%[3]
Precision (% RSD)Intra- and Inter-day: ≤6.84%[3]
Recovery90.68 - 97.56%[3]
StabilityAssessed under various conditions (short-term, long-term, freeze-thaw).[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays.

Method 1: HILIC-MS/MS Protocol

  • Sample Preparation: Simple protein precipitation using acetonitrile in an ice bath.[6]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) on a silica-based column (e.g., Thermo Betasil Silica-100, 100×3.0mm, 5μm).[6] A gradient elution is typically used.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Detection is often performed by monitoring lithiated adducts ([M+Li]+) to enhance sensitivity and overcome issues with sodium and potassium adducts.

Method 2: RPLC-MS/MS Protocol

  • Sample Preparation: Solid-Phase Extraction (SPE) using a C18 cartridge.[3]

  • Chromatography: Reversed-Phase Liquid Chromatography on a C18 column (e.g., Agilent Eclipse plus C18, 100 mm × 2.1 mm, 3.5 µm).[3] An isocratic mobile phase of water with 0.1% formic acid and acetonitrile is used.[3]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).[3]

Visualizing the Workflow and Mechanism

To better understand the processes, the following diagrams illustrate the experimental workflow and the mechanism of action of Decitabine.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample PP Protein Precipitation (Acetonitrile) Plasma->PP Method 1 SPE Solid-Phase Extraction (C18 Cartridge) Plasma->SPE Method 2 HILIC HILIC Separation PP->HILIC RPLC RPLC Separation SPE->RPLC MS Tandem Mass Spectrometry (ESI+) HILIC->MS RPLC->MS Quant Quantification MS->Quant

Fig. 1: Comparative experimental workflows for Decitabine quantification.

Decitabine exerts its therapeutic effect by inhibiting DNA methyltransferases (DNMTs), leading to the hypomethylation and re-expression of silenced tumor suppressor genes.[7][8]

Decitabine Decitabine dCTP dCTP Decitabine->dCTP Intracellular phosphorylation DNA_poly DNA Polymerase dCTP->DNA_poly DNA DNA Strand DNA_poly->DNA Incorporation into DNA DNMT DNA Methyltransferase (DNMT) DNA->DNMT Trapped_DNMT Trapped DNMT (Covalent Adduct) DNMT->Trapped_DNMT Covalent trapping Hypomethylation DNA Hypomethylation Trapped_DNMT->Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression

Fig. 2: Simplified signaling pathway of Decitabine's mechanism of action.

References

Navigating the Bioanalytical Maze: A Comparative Guide to Incurred Sample Reanalysis for Decitabine-15N4 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. This is particularly critical for challenging compounds like Decitabine, a DNA methyltransferase inhibitor known for its instability in biological matrices. Incurred sample reanalysis (ISR) serves as a crucial validation step, confirming the accuracy and precision of an analytical method under real-world conditions. This guide provides a comprehensive comparison of bioanalytical strategies for studies utilizing Decitabine, with a focus on the use of its stable isotope-labeled internal standard, Decitabine-15N4.

The inherent instability of Decitabine presents a significant hurdle in its bioanalysis, necessitating careful consideration of sample handling, extraction techniques, and chromatographic conditions. The choice of bioanalytical method can profoundly impact the reliability of pharmacokinetic and pharmacodynamic data. This guide delves into the common methodologies, comparing their performance and providing detailed protocols to aid in the selection of the most appropriate approach for your research needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis by mass spectrometry.[1] A SIL internal standard shares a near-identical chemical structure and physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to enhanced precision and accuracy.

Comparative Analysis of Bioanalytical Methods

The bioanalysis of Decitabine in biological matrices, typically plasma, involves a series of critical steps: sample stabilization, extraction, chromatographic separation, and detection. The following sections compare the most prevalent techniques for each of these stages.

Sample Preparation: A Critical First Step

Due to Decitabine's susceptibility to degradation by cytidine deaminase present in plasma, immediate stabilization of samples upon collection is crucial. Tetrahydrouridine (THU) is a commonly used inhibitor of this enzyme.[2] Following stabilization, the two primary methods for extracting Decitabine from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Principle Removal of proteins by adding an organic solvent (e.g., acetonitrile, methanol) or an acid.[3]Selective retention of the analyte on a solid sorbent, followed by washing and elution.
Advantages Simple, fast, and cost-effective.[3]Provides cleaner extracts, reducing matrix effects and improving sensitivity.[4] Higher recovery of analytes is often achieved.[5]
Disadvantages Can result in less clean extracts, leading to potential matrix effects and ion suppression in LC-MS/MS analysis. May have lower analyte recovery compared to SPE.More time-consuming and expensive than PPT. Requires method development to select the appropriate sorbent and elution conditions.
Typical Recovery for Decitabine Generally lower and more variable.Reported to be in the range of 90.68–97.56%.[5]
Chromatographic Separation: Reversed-Phase vs. HILIC

The choice of chromatographic separation is critical for resolving Decitabine from endogenous interferences. Both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) have been successfully employed.

Parameter Reversed-Phase Liquid Chromatography (RPLC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.Separation of polar compounds using a polar stationary phase and a mobile phase with a high organic solvent content.[6][7]
Advantages Robust and widely used technique. Good for separating a wide range of compounds.Excellent for retaining and separating highly polar compounds like Decitabine.[6][7] The high organic content of the mobile phase can enhance MS sensitivity.[7]
Disadvantages May provide insufficient retention for very polar analytes like Decitabine, requiring modifications to the mobile phase.Can be more sensitive to mobile phase composition and water content. Column equilibration times can be longer.
Reported Performance for Decitabine Successful separation has been achieved, often on C18 columns.[2][5]Often provides better peak shape and retention for Decitabine.[7]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Bioanalysis of Decitabine in Human Plasma using Protein Precipitation and Reversed-Phase LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Decitabine: m/z 229.1 → 113.1

    • This compound: m/z 233.1 → 117.1

Protocol 2: Bioanalysis of Decitabine in Human Plasma using Solid-Phase Extraction and HILIC-MS/MS

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 90% acetonitrile in water.

2. HILIC-MS/MS Conditions:

  • HILIC Column: Amide or silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% B, ramp down to 50% B over 6 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Decitabine: m/z 229.1 → 113.1

    • This compound: m/z 233.1 → 117.1

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the experimental workflows for the two primary bioanalytical approaches.

experimental_workflow_ppt cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + this compound ppt Add Acetonitrile plasma->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate supernatant->dry reconstitute Reconstitute dry->reconstitute lcms RPLC-MS/MS reconstitute->lcms data Data Acquisition lcms->data

Workflow for Decitabine bioanalysis using protein precipitation.

experimental_workflow_spe cluster_sample_prep Sample Preparation (Solid-Phase Extraction) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + this compound load Load on SPE Cartridge plasma->load wash Wash load->wash elute Elute wash->elute dry Evaporate elute->dry reconstitute Reconstitute dry->reconstitute lcms HILIC-MS/MS reconstitute->lcms data Data Acquisition lcms->data

Workflow for Decitabine bioanalysis using solid-phase extraction.

Incurred Sample Reanalysis: The Ultimate Test of Method Reproducibility

Regulatory agencies such as the FDA and EMA mandate ISR to ensure the reproducibility of bioanalytical methods.[8] The acceptance criterion for small molecules typically requires that at least two-thirds (67%) of the reanalyzed samples have results within ±20% of the original values.[8]

While specific ISR data directly comparing the performance of PPT-RPLC and SPE-HILIC for Decitabine is not extensively published, the general principles of bioanalysis suggest that the cleaner samples obtained from SPE would likely lead to better ISR pass rates due to reduced matrix effects. However, a well-optimized PPT method can also provide reliable results. The choice between the two often comes down to a balance between the desired level of sample cleanup, throughput, and cost.

Signaling Pathway of Decitabine

Decitabine exerts its therapeutic effect by inhibiting DNA methyltransferases (DNMTs), leading to the reactivation of tumor suppressor genes that have been silenced by hypermethylation.

decitabine_pathway Decitabine Decitabine Incorporation Incorporation into DNA Decitabine->Incorporation DNMT DNA Methyltransferases (DNMTs) Incorporation->DNMT Inhibition Hypomethylation DNA Hypomethylation DNMT->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis

References

Establishing the linearity and range of a Decitabine assay with Decitabine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Decitabine, a crucial epigenetic drug, is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of analytical methodology and internal standard significantly impacts the reliability of these measurements. This guide provides a comparative overview of establishing the linearity and range of a Decitabine assay, with a focus on the superior performance achieved using a stable isotope-labeled internal standard, Decitabine-15N4.

The Gold Standard: Decitabine Assay with this compound

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by mass spectrometry.[1][2] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most effective compensation for variability and leading to higher accuracy and precision.[1]

A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the quantification of Decitabine in mouse plasma using this compound as the internal standard.[3] This method demonstrates excellent linearity over a wide concentration range, enabling the accurate measurement of Decitabine from low to high concentrations.

Performance Data

The performance of the Decitabine assay with this compound is summarized in the table below, alongside data from alternative methods using different internal standards for comparison.

Parameter Method 1: this compound (SIL-IS) Method 2: Encorafenib (Analog IS) Method 3: Daidzin (Analog IS)
Analytical Technique UHPLC-MS/MSLC-MS/MSLC-MS/MS
Matrix Mouse PlasmaRat PlasmaRat Plasma
Linearity (R²) ≥ 0.99≥ 0.998Not explicitly stated, but assay was linear
Range (Lower Limit of Quantification, LLOQ) 0.4 ng/mL5.0 ng/mL5.0 ng/mL
Range (Upper Limit of Quantification, ULOQ) 800 ng/mL3000 ng/mL2000 ng/mL
Internal Standard Type Stable Isotope-LabeledStructural AnalogStructural Analog
Reference [3][4][5]

As the data illustrates, the method employing this compound achieves a significantly lower limit of quantification (LLOQ), enhancing the sensitivity of the assay. This is particularly crucial for studies involving low doses of Decitabine.

Experimental Protocols

A detailed methodology for the UHPLC-MS/MS assay of Decitabine using this compound is provided below. This protocol is based on a validated method for the analysis of Decitabine in mouse plasma.[3]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare primary stock solutions of Decitabine and this compound in DMSO at a concentration of 1 mg/mL.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

  • Calibration and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank mouse plasma with appropriate amounts of Decitabine. The calibration curve should cover the expected concentration range of the study samples.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • To a 5 µL aliquot of the plasma sample in a microtube, add 5 µL of the internal standard working solution (1 µg/mL this compound).

  • Add 40 µL of acetonitrile for protein precipitation.

  • Vortex the mixture for 20 seconds in a cold room.

  • Centrifuge at 15,000 g for 10 minutes at 4°C.

  • Transfer 30 µL of the supernatant to a 96-well microplate for injection into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions
  • UHPLC System: A Vanquish UHPLC system (Thermo Fisher Scientific) or equivalent.

  • Column: XBridge BEH HILIC column (130Å, 3.5 μm, 2.1 mm X 100 mm).

  • Autosampler Temperature: 4°C.

  • Column Temperature: 20°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific Altis Plus) with a heated ESI ion source operating in positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM).

    • Decitabine: m/z 235.07 → 118.97

    • This compound: m/z 239.03 → 122.97

Experimental Workflow Diagram

The following diagram illustrates the key steps in establishing the linearity and range of the Decitabine assay.

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_validation Validation stock_sol Prepare Stock Solutions (Decitabine & this compound) working_sol Prepare Working Solutions (Calibration Standards, QCs, IS) stock_sol->working_sol spike_is Spike Plasma Samples with this compound (IS) working_sol->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer uhplc_msms UHPLC-MS/MS Analysis (SRM Mode) supernatant_transfer->uhplc_msms data_acq Data Acquisition uhplc_msms->data_acq linearity Establish Linearity (Calibration Curve) data_acq->linearity range Determine Range (LLOQ & ULOQ) linearity->range

Experimental workflow for Decitabine assay validation.

Conclusion

The selection of an appropriate internal standard is a critical factor in the development of a robust and reliable bioanalytical method for Decitabine. The use of a stable isotope-labeled internal standard, this compound, in conjunction with a sensitive UHPLC-MS/MS method, provides superior performance in terms of linearity and a lower limit of quantification compared to methods employing structural analog internal standards. This enhanced sensitivity and accuracy are essential for generating high-quality pharmacokinetic data in preclinical and clinical studies, ultimately contributing to the successful development of Decitabine-based therapies.

References

A Comparative Guide to the Bioanalysis of Decitabine: Accuracy and Precision of Decitabine-15N4-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of decitabine, a crucial DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.[1] A special focus is placed on the accuracy and precision of methods utilizing Decitabine-15N4 as a stable isotope-labeled internal standard. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Performance Comparison: this compound LC-MS/MS vs. Alternative Methods

The quantification of decitabine in biological matrices presents analytical challenges due to its instability at physiological pH and temperature and potential interference from endogenous 2'-deoxycytidine.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for bioanalysis due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision by compensating for variability in sample processing and matrix effects.[5]

Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), have also been developed. While HPLC-UV methods can be effective, they generally exhibit lower sensitivity and are more susceptible to interferences compared to LC-MS/MS.

Below is a summary of the performance characteristics of this compound-based LC-MS/MS methods compared to other analytical techniques.

Parameter LC-MS/MS with this compound LC-MS/MS with other Internal Standards (e.g., Daidzin) HPLC-UV
Linearity Range 0.4 - 800 ng/mL[6]5.0 - 2000 ng/mL[2]10 - 100 µg/mL[3]
Lower Limit of Quantification (LLOQ) 0.4 ng/mL[6]5.0 ng/mL[2]5.82 µg/mL[3]
Intra-day Precision (%RSD) < 15%[6]< 12.0%[2]< 2%[7]
Inter-day Precision (%RSD) < 15%[6]< 12.0%[2]Not Reported
Accuracy (%RE) Within ±15%[6]Within ±5.9%[2]99.88–100.4% (% Recovery)[3]
Selectivity High (Mass-based detection)High (Mass-based detection)Moderate (Potential for interferences)
Sensitivity HighHighLow to Moderate

Experimental Protocols

This compound-Based LC-MS/MS Method

This protocol outlines a general procedure for the quantification of decitabine in plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation:

  • To 50 µL of plasma, add the this compound internal standard solution.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Decitabine: Precursor ion -> Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion -> Product ion (specific m/z values to be optimized).

Alternative Method: HPLC-UV

This protocol provides a general outline for the quantification of decitabine using HPLC-UV.

1. Sample Preparation:

  • Sample preparation may involve liquid-liquid extraction or solid-phase extraction to remove interfering substances from the biological matrix.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection Wavelength: Typically around 240 nm.

Decitabine's Mechanism of Action

Decitabine is a hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor.[8] Its mechanism of action involves several key steps that ultimately lead to the re-expression of tumor suppressor genes and apoptosis in cancer cells.

Decitabine_Mechanism_of_Action cluster_cell Cancer Cell Decitabine Decitabine dCTP Decitabine Triphosphate Decitabine->dCTP Phosphorylation DNA_inc DNA Incorporation dCTP->DNA_inc S-phase DNMT_trap DNMT Trapping DNA_inc->DNMT_trap Hypomethylation DNA Hypomethylation DNMT_trap->Hypomethylation TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Apoptosis Apoptosis TSG->Apoptosis

Caption: Mechanism of action of Decitabine in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of decitabine using a this compound-based LC-MS/MS method.

Bioanalytical_Workflow Sample Plasma Sample IS_Spike Spike with This compound Sample->IS_Spike Extraction Protein Precipitation & Extraction IS_Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition & Processing LC_MS->Data Result Concentration Determination Data->Result

Caption: Bioanalytical workflow for Decitabine quantification.

References

A Comparative Analysis of DNA Methyltransferase Inhibitor Potency for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative potency of leading DNA methyltransferase (DNMT) inhibitors: azacitidine, decitabine, guadecitabine, and zebularine. This guide provides a comprehensive overview of their efficacy, supported by experimental data, to aid in the selection of appropriate inhibitors for preclinical and clinical research.

DNA methyltransferase (DNMT) inhibitors are a class of epigenetic modifying agents that have garnered significant attention in cancer therapy. By reversing aberrant DNA hypermethylation, these drugs can reactivate tumor suppressor genes, induce apoptosis, and inhibit cancer cell growth. This guide offers a comparative analysis of the potency of four prominent DNMT inhibitors, presenting key experimental data in a structured format to facilitate informed decision-making in research and drug development.

Comparative Potency of DNMT Inhibitors

The potency of DNMT inhibitors is a critical factor in their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as cell viability. The following table summarizes the reported IC50/EC50 values for azacitidine, decitabine, and zebularine in various cancer cell lines.

InhibitorCell LineCancer TypeIC50/EC50 (µM)Incubation Time (hours)
Azacitidine KG-1aAcute Myeloid Leukemia~3-1072
THP-1Acute Myeloid Leukemia>1072
HL-60Acute Myeloid Leukemia~1-372
U937Acute Myeloid Leukemia~3-1072
Decitabine KG-1aAcute Myeloid Leukemia~0.3-172
THP-1Acute Myeloid Leukemia~1-372
HL-60Acute Myeloid Leukemia~0.1-0.372
U937Acute Myeloid Leukemia~0.3-172
Zebularine MDA-MB-231Breast Cancer10096
MCF-7Breast Cancer15096
PLC/PRF5Hepatocellular Carcinoma74.6524-48
PA-TU-8902Pancreatic Cancer98.8224-48
HCCLM3Hepatocellular CarcinomaNot specified24-48
MHCC97HHepatocellular CarcinomaNot specified24-48
MHCC97LHepatocellular CarcinomaNot specified24-48
MEC1Chronic Lymphocytic Leukemia19548
LS 180Colon Cancer~50Not specified
LS 174TColon Cancer~50Not specified

Note on Guadecitabine (SGI-110): Guadecitabine is a next-generation hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine. This structure confers resistance to degradation by cytidine deaminase, resulting in a longer half-life and prolonged exposure to its active metabolite, decitabine[1][2]. While extensive clinical data is available, specific in vitro IC50 values for guadecitabine are not as widely reported in a direct comparative context with the other inhibitors in the table above. However, its design suggests a potent anti-cancer activity due to the sustained release of decitabine.

From the available data, decitabine generally exhibits a lower EC50 for reducing cell viability in acute myeloid leukemia (AML) cell lines compared to azacitidine, suggesting higher potency at lower concentrations[3]. Zebularine's IC50 values vary across different cancer cell lines, typically in the higher micromolar range[4][5].

Experimental Protocols

The determination of inhibitor potency is commonly achieved through cell viability assays. The following is a detailed methodology for a key experiment cited in the comparison.

Cell Viability and IC50 Determination using MTT Assay

Objective: To determine the concentration of a DNMT inhibitor that inhibits the metabolic activity of cancer cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • DNMT inhibitor stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the DNMT inhibitor in complete culture medium. A typical concentration range might span from nanomolar to high micromolar, depending on the inhibitor's expected potency.

    • Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the DNMT inhibitor or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells (which is set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the inhibitor that results in a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

DNMT_Inhibitor_Signaling_Pathways DNMT_Inhibitors DNMT Inhibitors (Azacitidine, Decitabine, Guadecitabine, Zebularine) DNMTs DNMT1, DNMT3A, DNMT3B DNMT_Inhibitors->DNMTs Inhibition DNA_Damage_Response DNA Damage Response DNMT_Inhibitors->DNA_Damage_Response Induces (Nucleoside Analogs) DNA_Hypomethylation Global DNA Hypomethylation TSG_Reactivation Tumor Suppressor Gene (e.g., p16, p21) Reactivation DNA_Hypomethylation->TSG_Reactivation Leads to Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to DDR_Proteins Activation of DDR Proteins (e.g., γH2AX, ATM, ATR) DNA_Damage_Response->DDR_Proteins Activates DDR_Proteins->Apoptosis Triggers

Signaling pathways affected by DNMT inhibitors.

The diagram above illustrates two major pathways through which DNMT inhibitors exert their anti-cancer effects. By inhibiting DNMTs, they lead to DNA hypomethylation and subsequent reactivation of tumor suppressor genes, which can cause cell cycle arrest and apoptosis. Nucleoside analog inhibitors also induce a DNA damage response, further contributing to apoptosis.

Experimental_Workflow Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Seeding in 96-well plates Start->Cell_Culture Drug_Treatment Treatment with Serial Dilutions of DNMT Inhibitors Cell_Culture->Drug_Treatment Incubation Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence/Luminescence Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: - Calculate % Viability - Generate Dose-Response Curves - Determine IC50 Values Data_Acquisition->Data_Analysis Comparison Comparative Analysis of IC50 Values Data_Analysis->Comparison

Experimental workflow for comparing DNMT inhibitor potency.

This workflow outlines the key steps in a typical in vitro experiment to compare the potency of different DNMT inhibitors. It begins with cell culture and culminates in the comparative analysis of IC50 values derived from dose-response curves.

References

Safety Operating Guide

Decitabine-15N4: A Comprehensive Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of Decitabine-15N4, a potent antineoplastic agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection. As a cytotoxic compound, all materials that come into contact with this compound are to be treated as hazardous waste.

Summary of Material Properties and Hazards

This compound, an isotopically labeled form of Decitabine, is a hazardous substance that requires careful handling. The following table summarizes key data pertinent to its safe use and disposal.

PropertyDataSource
Chemical Stability Chemically unstable in aqueous solutions; decomposes at physiological temperature and pH.[1][2] Susceptible to degradation under acidic and oxidative conditions.[3][1][2][3]
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects. H360: May damage fertility or the unborn child.Not explicitly found in search results
Storage Temperature Long-term storage at -20°C.Not explicitly found in search results
Solubility DMSO: slightly soluble (heated), Methanol: slightly soluble.Not explicitly found in search results

Procedural Guidance for Safe Handling and Disposal

There are no established protocols for the chemical inactivation of this compound in a laboratory setting. The standard and required method of disposal is through a certified hazardous waste management service. The following step-by-step procedures outline the operational plan for handling this compound from receipt to final disposal.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound in any form (powder or solution).

  • Gloves : Wear double chemotherapy-grade gloves (e.g., nitrile).[4][5][6] Change gloves every hour or immediately if contaminated, torn, or punctured.[5][6]

  • Gown : A solid-front, impermeable gown with long sleeves and tight-fitting cuffs is required.[4][5][6]

  • Eye Protection : Use safety goggles or a full-face shield.[4][5]

  • Respiratory Protection : If there is a risk of aerosolization, especially when handling the powder form, work must be conducted in a certified chemical fume hood or a Class II, Type B2 biosafety cabinet.[4] An N100 respirator may be required if engineering controls are not available.

Spill Management

In the event of a spill, immediate action is necessary to minimize exposure and contamination.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Secure the Area : Restrict access to the spill area.

  • Don Appropriate PPE : Before cleaning, ensure you are wearing the full PPE described above. For spills larger than 5 mL, a respirator and eye protection are essential.[5][6]

  • Contain and Clean :

    • Cover liquid spills with absorbent pads; for solid spills, gently cover with damp absorbent material to avoid raising dust.

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[5][6] 70% isopropyl alcohol is also cited as an acceptable decontaminant.[5]

    • Work from the outer edge of the spill towards the center.

  • Dispose of Waste : All cleaning materials must be disposed of as bulk cytotoxic waste in a designated, sealed hazardous waste container.[5][6]

Waste Segregation and Disposal

Proper segregation of cytotoxic waste is crucial for regulatory compliance and safety. Waste is categorized as either "trace" or "bulk" chemotherapy waste.

  • Trace Cytotoxic Waste :

    • Definition : Items that are contaminated through contact with or contain residual amounts of this compound. This includes empty vials, syringes, IV bags, gloves, gowns, and absorbent pads.[7]

    • Disposal :

      • Sharps : Needles, empty syringes, and vials must be placed directly into a designated chemotherapy sharps container. These are typically yellow with a purple lid.[8]

      • Non-Sharps : Contaminated PPE and other disposable items should be placed in a designated cytotoxic waste bag (often yellow or marked with a "chemo" symbol) and then into a rigid, leak-proof container.[4][9]

  • Bulk Cytotoxic Waste :

    • Definition : Unused or expired this compound, solutions containing pourable amounts of the drug, and materials used to clean up large spills.[7]

    • Disposal :

      • Bulk cytotoxic waste must be collected in a specifically labeled hazardous waste container.[4]

      • Do not mix this waste with other chemical or biohazardous waste streams.[4][8]

      • Containers must be sealed, properly labeled with a hazardous waste tag, and stored in a designated satellite accumulation area.

Final Disposal Procedure
  • Container Management : Ensure all waste containers are securely sealed when three-quarters full to prevent overfilling and spills.

  • Labeling : All containers must be clearly labeled as "Cytotoxic Waste" and include details of the contents as per your institution's and local regulations.

  • Collection : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[4][5]

  • Incineration : The standard final disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste management facility.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal A Handling of this compound (Wear Full PPE) B Generated Waste A->B Routine Use C Spill Occurs A->C E Trace Waste (Empty Vials, PPE, etc.) B->E F Bulk Waste (Unused Drug, Spill Debris) B->F C->F Spill Debris D Spill Cleanup Kit D->C Use Immediately G Yellow Sharps Container (with Purple Lid) E->G Sharps H Yellow Cytotoxic Bag/Bin E->H Non-Sharps I Sealed Hazardous Waste Container (RCRA - Black) F->I J Store in Satellite Accumulation Area G->J H->J I->J K Contact EHS for Pickup J->K L Transport by Licensed Hazardous Waste Vendor K->L M High-Temperature Incineration L->M

References

Essential Safety and Logistical Information for Handling Decitabine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of cytotoxic agents like Decitabine-15N4 is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment. Decitabine is classified as a hazardous drug and is suspected of causing genetic defects and may damage fertility or the unborn child.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure to cytotoxic drugs.[3] All personnel handling this compound must be trained in the correct use of PPE.[4]

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves; double gloving recommended.[5]Protects against skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[5] Change gloves immediately if contaminated or damaged.[5]
Gown Disposable, lint-free polypropylene gown with a polyethylene coating.[5]Provides a barrier against splashes and contamination of clothing.[3]
Eye Protection Safety goggles or a full-face shield.[3][6]Protects eyes from splashes or aerosols.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization.[5] A surgical mask should be worn at a minimum for handling oral formulations.[7]Prevents inhalation of airborne drug particles.[3]

Operational Plan for Handling this compound

This plan outlines the procedural steps for the safe handling of this compound from receipt to administration in a research setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound in a designated, clearly labeled area for hazardous drugs. Long-term storage at -20°C is recommended.

2. Preparation (Reconstitution and Dilution):

  • All preparation of this compound must be performed in a biological safety cabinet (BSC) to prevent microbial contamination and personnel exposure.[6]

  • Aseptically reconstitute the lyophilized powder with the appropriate sterile diluent as specified in the product insert.

  • The reconstituted solution should be further diluted to the final concentration using appropriate infusion fluids.[8][9]

  • If not used immediately, the diluted solution should be prepared with cold infusion fluids (2°C - 8°C) and stored at that temperature for a limited time (e.g., up to 4 hours).[8][10]

3. Labeling and Transport:

  • Clearly label all containers with the drug name, concentration, and hazard warnings.

  • When transporting this compound outside the BSC, use a sealed, leak-proof secondary container.

4. Administration (in a research context):

  • Use Luer-lock fittings and needleless systems to minimize the risk of spills and needle-stick injuries.[6]

  • Ensure all connections are secure before starting administration.

5. Spill Management:

  • In case of a spill, immediately secure the area to prevent further contamination.[3]

  • Personnel involved in the cleanup must wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[3]

  • Use a chemotherapy spill kit to absorb and contain the spill.[3]

  • Clean the area with a detergent solution followed by a disinfectant.[11]

  • All materials used for cleanup must be disposed of as hazardous waste.[3]

Disposal Plan

Proper segregation and disposal of chemotherapy waste are crucial to protect personnel and the environment.[11]

Waste TypeDescriptionDisposal Container
Trace Chemotherapy Waste Items contaminated with less than 3% of the drug by weight, such as empty vials, syringes, IV bags, tubing, and lightly contaminated PPE (gloves, gowns).[12][13]Yellow sharps containers for sharps and yellow bags for other contaminated materials.[12][14]
Bulk Chemotherapy Waste Unused or expired drugs, partially used vials, and materials heavily saturated with the drug (e.g., from a large spill).[12][13]Black hazardous waste containers.[12]

Disposal Procedure:

  • Segregate waste at the point of generation.

  • Place sharps directly into a designated chemotherapy sharps container.

  • Place non-sharp trace waste into yellow chemotherapy waste bags.

  • Place bulk chemotherapy waste into black hazardous waste containers.

  • Do not overfill containers; seal them when they are three-quarters full.[11]

  • Label all waste containers clearly.

  • Follow institutional and local regulations for the collection and incineration of chemotherapy waste.[12][14]

G cluster_prep Preparation cluster_admin Administration cluster_disposal Disposal cluster_spill Spill Response a Don PPE b Prepare in BSC a->b c Reconstitute & Dilute b->c d Label Syringe/IV Bag c->d e Transport to Use Area d->e f Administer using Closed System e->f g Segregate Waste f->g h Trace Waste (Yellow Container) g->h i Bulk Waste (Black Container) g->i j Sharps (Yellow Sharps Container) g->j k Incineration h->k i->k j->k l Secure Area m Don Full PPE l->m n Use Spill Kit m->n o Clean & Decontaminate n->o p Dispose as Bulk Waste o->p p->i

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。